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  • Product: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
  • CAS: 68697-61-0

Core Science & Biosynthesis

Foundational

what are the chemical properties of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 2-amino-3-(4-hydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, a key intermediate in pharmaceutical and biochemical research.

Chemical and Physical Properties

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, commonly known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine.[1][2] It serves as a crucial building block in organic synthesis, particularly in peptide synthesis and the development of novel therapeutic agents.[1][2]

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloridePubChem
Synonyms L-Tyrosine methyl ester hydrochloride, H-Tyr-OMe.HCl[1][3]
CAS Number 3417-91-2[1]
Molecular Formula C10H14ClNO3[1][4]
Molecular Weight 231.68 g/mol [1]
Appearance Off-white powder[1]
Melting Point ~190 °C[1]

Table 2: Solubility and Stability

PropertyDescriptionSource
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Very faint turbidity in water.[1]
Stability Stable under normal temperatures and pressures. Hygroscopic, absorbs moisture from the air.[1][5]
Storage Store in a tightly closed container at refrigerator temperatures (~4°C).[1]

Experimental Protocols

The synthesis of L-Tyrosine methyl ester hydrochloride is primarily achieved through the esterification of L-tyrosine. Several methods have been reported, with the use of thionyl chloride or trimethylchlorosilane in methanol being common.

Protocol 1: Esterification using Thionyl Chloride in Methanol

This is a widely used method for the esterification of amino acids.

  • Materials: L-tyrosine, methanol, thionyl chloride.

  • Procedure:

    • Suspend L-tyrosine (10 mmol) in methanol (20 mL) in a three-neck flask equipped with a magnetic stirrer and thermometer.[6]

    • Cool the mixture in an ice bath to -10 °C.[6]

    • Slowly add thionyl chloride (15-25 mmol) dropwise, ensuring the reaction temperature remains below room temperature.[6]

    • After the addition is complete, heat the reaction mixture to reflux.[6][7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, cool the mixture and remove the methanol by concentration under reduced pressure.[6]

    • Dry the resulting white solid to obtain L-tyrosine methyl ester hydrochloride.[6]

  • Yield: 95.5% - 97.2% with HPLC purity of 98.6% - 99.3%.[6]

Protocol 2: Esterification using Trimethylchlorosilane in Methanol

This method offers a room temperature alternative for the synthesis.

  • Materials: L-tyrosine, anhydrous methanol, trimethylchlorosilane, ether.

  • Procedure:

    • In a 250 mL three-necked flask, add anhydrous methanol (80-100 mL).[8]

    • Slowly add trimethylchlorosilane (1.3-1.8 molar equivalents) dropwise at room temperature.[8]

    • After the addition, add L-tyrosine (~10 g).[8]

    • Continue stirring the reaction at room temperature for approximately 13-15 hours.[8]

    • Monitor the reaction to completion using TLC.[8]

    • Concentrate the reaction mixture under reduced pressure.[8]

    • Add ether (~60 mL) to the cooled residue and stir to precipitate the product.[8]

    • Filter the crystalline solid and dry in an oven at 65 °C.[8]

  • Yield: 93% - 95%.[8]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagent Esterification Reagent cluster_process Reaction & Purification cluster_end Final Product Tyrosine L-Tyrosine Esterification Esterification Reaction (Reflux or Room Temp) Tyrosine->Esterification Methanol Methanol Methanol->Esterification Reagent Thionyl Chloride or Trimethylchlorosilane Reagent->Esterification Concentration Concentration (Removal of Methanol) Esterification->Concentration Precipitation Precipitation/Crystallization (with Ether, if applicable) Concentration->Precipitation Drying Drying Precipitation->Drying Product L-Tyrosine Methyl Ester Hydrochloride Drying->Product

Caption: General workflow for the synthesis of L-Tyrosine Methyl Ester Hydrochloride.

Biological_Relevance cluster_precursor Precursor Compound cluster_applications Primary Applications cluster_derivatives Derived Bioactive Molecules cluster_pathway Biochemical Pathway Relevance Tyr_Ester L-Tyrosine Methyl Ester HCl Peptide_Synth Peptide Synthesis Tyr_Ester->Peptide_Synth Drug_Dev Drug Development Tyr_Ester->Drug_Dev Neuro_Precursor Precursor to Neurotransmitters (e.g., Dopamine) Tyr_Ester->Neuro_Precursor In vivo conversion Peptides Peptides & Biologically Active Molecules Peptide_Synth->Peptides Neuro_Drugs Neurological Drugs Drug_Dev->Neuro_Drugs Chlorambucil_Conj Tyrosine-Chlorambucil Analogues Drug_Dev->Chlorambucil_Conj

Caption: Biological relevance and applications of L-Tyrosine Methyl Ester Hydrochloride.

Biological and Pharmaceutical Relevance

L-Tyrosine methyl ester hydrochloride is a versatile intermediate with significant applications in the pharmaceutical and chemical industries.[1][2]

  • Peptide Synthesis: It is a fundamental building block in both solution-phase and solid-phase peptide synthesis, enabling the creation of complex peptides for research and therapeutic purposes.[1]

  • Drug Development: This compound is utilized in the synthesis of various pharmaceutical agents.[2] For example, it has been used to create tyrosine-chlorambucil analogues, which have been investigated for their antiproliferative properties. Its structure is also valuable for developing drugs targeting neurological conditions.[2][9]

  • Neuroscience Research: As a derivative of L-tyrosine, it serves as a precursor to catecholamine neurotransmitters, such as dopamine.[2] This makes it a valuable tool in research focused on mood disorders, cognitive function, and other neurological processes.[2]

  • Nutritional Supplements: Due to its role in protein synthesis and neurotransmitter production, it is sometimes included in dietary supplements aimed at improving mental performance and resilience to stress.[2]

Safety and Handling

Based on available safety data sheets, L-Tyrosine methyl ester hydrochloride should be handled with care.

  • Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] It may also be harmful if swallowed.[5]

  • Precautions: Wear protective gloves, clothing, and eye/face protection.[5][11] Use in a well-ventilated area and avoid breathing dust.[5][12]

  • Incompatible Materials: Strong oxidizing agents.[5][12]

  • Stability: The compound is stable under recommended storage conditions but is hygroscopic.[1][5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

References

Exploratory

A Comprehensive Technical Guide to the Synthesis of L-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the primary synthesis pathways for L-Tyrosine methyl ester hydrochloride, a crucial intermediate in pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for L-Tyrosine methyl ester hydrochloride, a crucial intermediate in peptide synthesis and various pharmaceutical applications. The following sections detail common synthetic methodologies, present quantitative data for process optimization, and offer detailed experimental protocols.

Introduction

L-Tyrosine methyl ester hydrochloride is a derivative of the amino acid L-tyrosine, where the carboxylic acid group has been esterified to a methyl ester and the amino group is protonated as a hydrochloride salt. This modification protects the carboxylic acid functionality, allowing for selective reactions at the amino group, which is particularly important in peptide synthesis.[1] This guide explores the most prevalent and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of L-Tyrosine methyl ester hydrochloride is most commonly achieved through direct esterification of L-Tyrosine in methanol with an activating agent. The two most prominent methods employ thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) to facilitate the reaction. A traditional Fischer esterification using hydrogen chloride gas is also a viable, albeit less common, approach.

This is a widely used and high-yielding method for the synthesis of amino acid methyl esters.[2][3] Thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride in situ. The HCl then protonates the amino group and catalyzes the esterification of the carboxylic acid.

  • Reaction: L-Tyrosine + CH₃OH + SOCl₂ → L-Tyrosine methyl ester hydrochloride + SO₂ + HCl

A milder and more convenient alternative to the thionyl chloride method, this process is performed at room temperature and offers good to excellent yields.[4] Trimethylchlorosilane reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[4] This method is compatible with a wide range of amino acids.[4]

  • Reaction: L-Tyrosine + CH₃OH + (CH₃)₃SiCl → L-Tyrosine methyl ester hydrochloride + (CH₃)₃SiOH

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for L-Tyrosine methyl ester hydrochloride, providing a comparative overview of their efficiencies.

Synthesis MethodReagentsTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Thionyl ChlorideL-Tyrosine, Methanol, Thionyl ChlorideReflux382Not Specified[5]
Thionyl ChlorideL-Tyrosine, Methanol, Thionyl ChlorideRefluxNot Specified95.598.6 (HPLC)[6]
Thionyl ChlorideL-Tyrosine, Methanol, Thionyl ChlorideRefluxNot Specified97.299.3 (HPLC)[6]
Thionyl ChlorideL-Tyrosine, Methanol, Thionyl Chloride60-706-8Not SpecifiedNot Specified[2]
TrimethylchlorosilaneL-Tyrosine, Methanol, TrimethylchlorosilaneRoom Temperature~1393-95Not Specified[7]
Gaseous HClL-Tyrosine, Methanol, Gaseous HClNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

The following are detailed experimental protocols for the two primary synthesis methods.

This protocol is adapted from a high-yielding patented method.[6]

  • Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add L-Tyrosine (1.81 g, 10 mmol) and methanol (20 mL).

  • Reagent Addition: Cool the flask in an ice bath to -10 °C. Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the reaction temperature remains below room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the methanol.

  • Isolation: The resulting crude product is dried to obtain L-Tyrosine methyl ester hydrochloride as a white solid.

This protocol is based on a general procedure for the esterification of amino acids.[4]

  • Reaction Setup: In a round bottom flask, place L-Tyrosine (0.1 mol).

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with magnetic stirring. Then, add methanol (100 mL).

  • Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the L-Tyrosine methyl ester hydrochloride product.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described above.

Synthesis_Pathway_Thionyl_Chloride L_Tyrosine L-Tyrosine Intermediate In situ HCl generation and esterification L_Tyrosine->Intermediate Methanol Methanol (CH3OH) Methanol->Intermediate SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Product L-Tyrosine Methyl Ester Hydrochloride Intermediate->Product

Caption: Synthesis via Thionyl Chloride.

Synthesis_Pathway_TMSCl L_Tyrosine L-Tyrosine Intermediate In situ HCl generation and esterification at RT L_Tyrosine->Intermediate Methanol Methanol (CH3OH) Methanol->Intermediate TMSCl Trimethylchlorosilane ((CH3)3SiCl) TMSCl->Intermediate Product L-Tyrosine Methyl Ester Hydrochloride Intermediate->Product

Caption: Synthesis via Trimethylchlorosilane.

Experimental_Workflow cluster_thionyl_chloride Thionyl Chloride Method cluster_tmscl TMSCl Method A1 Mix L-Tyrosine and Methanol A2 Cool to -10°C A1->A2 A3 Add SOCl2 dropwise A2->A3 A4 Heat to Reflux A3->A4 A5 Monitor by TLC A4->A5 A6 Concentrate under reduced pressure A5->A6 A7 Dry to obtain product A6->A7 B1 Add TMSCl to L-Tyrosine B2 Add Methanol B1->B2 B3 Stir at Room Temperature B2->B3 B4 Monitor by TLC B3->B4 B5 Concentrate on rotary evaporator B4->B5

Caption: Experimental Workflows Comparison.

References

Foundational

In-Depth Structural Analysis and Characterization of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural analysis and characterization of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also widely known as L-Tyrosine methyl ester hydrochloride. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and is a key intermediate in numerous research applications. This document outlines its fundamental physicochemical properties, detailed spectroscopic data, and the experimental protocols for its characterization.

Core Physicochemical Properties

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-tyrosine. Its structure is characterized by a central chiral carbon, an amino group, a methyl ester group, and a p-hydroxyphenyl side chain. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

PropertyValueReference
Chemical Formula C₁₀H₁₄ClNO₃[1][2]
Molecular Weight 231.68 g/mol [3]
CAS Number 3417-91-2[1][3]
Appearance White to almost white crystals or crystalline powder[1]
Melting Point 192 °C (decomposes)[3]
Optical Rotation [α]20/D +12.5° ± 1.5° (c=2 in methanol)[1]
Solubility Soluble in water

Spectroscopic and Structural Characterization

A multi-faceted approach employing various analytical techniques is essential for the unambiguous structural elucidation and characterization of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.56s1HPhenolic -OH
8.74br s3H-NH₃⁺
7.02d, J=8.4 Hz2HAromatic CH (ortho to -OH)
6.75d, J=8.4 Hz2HAromatic CH (meta to -OH)
4.13t, J=7.2 Hz1Hα-CH
3.66s3H-OCH₃
3.10, 3.02dd, J=14.0, 7.2 Hz2Hβ-CH₂

Data sourced from publicly available spectra.

¹³C NMR Spectral Data (Predicted and Comparative)

Chemical Shift (ppm)Assignment
~171C=O (ester)
~156Aromatic C-OH
~130Aromatic CH (ortho to -OH)
~127Aromatic C (ipso)
~115Aromatic CH (meta to -OH)
~55α-CH
~52-OCH₃
~36β-CH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Description of Vibration
~3400-3200 (broad)O-H stretch (phenolic), N-H stretch (ammonium)
~3000Aromatic and Aliphatic C-H stretch
~1740C=O stretch (ester)
~1600, ~1515, ~1450Aromatic C=C stretch
~1240C-O stretch (ester and phenol)
~830p-disubstituted benzene C-H bend (out-of-plane)

Characteristic absorption bands are based on typical values for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
196.097[M+H]⁺ (protonated molecule)
136.076[M+H - COOCH₃]⁺
107.050[HO-C₆H₄-CH₂]⁺ (tropylium ion)

Fragmentation data is based on common fragmentation patterns for amino acid esters.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. A study on L-tyrosine methyl ester hydrochloride revealed an orthorhombic crystal system with the space group P2₁2₁2₁.[4] The crystal structure is characterized by extensive hydrogen bonding networks involving the ammonium group, the chloride ion, the phenolic hydroxyl group, and the ester carbonyl group, which dictates the packing of the molecules in the solid state.[4]

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the characterization of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

General Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis from L-Tyrosine Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Confirmation Data Interpretation & Structure Elucidation NMR->Confirmation FTIR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Select an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Signaling Pathway and Biological Context

While Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is primarily a synthetic intermediate, its parent molecule, L-tyrosine, is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones.

G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine hydroxylase Thyroxine Thyroxine (T4) Tyrosine->Thyroxine Dopamine Dopamine LDOPA->Dopamine DOPA decarboxylase Melanin Melanin LDOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthetic pathways originating from L-Tyrosine.

The availability of L-tyrosine can influence the rate of synthesis of these catecholamines, which are involved in various physiological processes including mood regulation, stress response, and cognitive function. Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, as a protected form of L-tyrosine, can be utilized in research to study these pathways, often after in-situ or in-vivo deprotection to release the active L-tyrosine.

References

Exploratory

A Comprehensive Technical Guide to Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, more commonly known as L-Tyrosine methyl ester hydrochloride, is a derivative of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, more commonly known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis, and is a subject of interest in neuroscience and pharmacology due to its role as a precursor to vital catecholamine neurotransmitters. This technical guide provides an in-depth overview of its chemical properties, synthesis, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of L-tyrosine. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

PropertyValueSource
CAS Number 68697-61-0[1]
CAS Number (L-isomer) 3417-91-2
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 192 °C (decomposes)
Solubility Soluble in water

Biological Significance: A Precursor in Catecholamine Biosynthesis

The primary biological role of L-tyrosine and its derivatives, including the methyl ester, is as a precursor in the biosynthesis of catecholamines. This signaling pathway is fundamental for numerous physiological and neurological processes. The catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—are synthesized in the central nervous system, sympathetic nerves, and the adrenal medulla.[2] The synthesis begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the rate-limiting enzyme tyrosine hydroxylase (TH).[3][4][5][6][7] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[3][4][5]

Due to its role as a precursor, administration of tyrosine or its derivatives can influence the levels of these neurotransmitters. Studies have shown that tyrosine administration can increase dopamine concentrations in various tissues.[8] This has implications for conditions where catecholamine levels are depleted, such as under significant stress.[9][10][11]

Catecholamine Biosynthesis Pathway

Catecholamine_Biosynthesis cluster_0 Biosynthesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1: The biosynthetic pathway of catecholamines from L-Tyrosine.

Experimental Protocols

Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This protocol describes a common laboratory method for the esterification of L-tyrosine.[12][13]

Materials:

  • L-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • Suspend L-tyrosine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting white solid is L-tyrosine methyl ester hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Solution-Phase Peptide Synthesis using L-Tyrosine Methyl Ester Hydrochloride

L-Tyrosine methyl ester hydrochloride is frequently used as the C-terminal amino acid ester in solution-phase peptide synthesis. This protocol outlines a general coupling procedure.[14][15]

Materials:

  • N-protected amino acid (e.g., Boc-Gly-OH or Fmoc-Gly-OH)

  • L-Tyrosine methyl ester hydrochloride

  • Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), HBTU)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) in the anhydrous solvent in a reaction vessel.

  • Add the coupling agent (1-1.2 equivalents).

  • In a separate vessel, dissolve L-Tyrosine methyl ester hydrochloride (1 equivalent) in the anhydrous solvent and add the base (1 equivalent) to neutralize the hydrochloride salt.

  • Add the neutralized L-Tyrosine methyl ester solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • After the reaction is complete, filter off any precipitated urea (if DCC is used).

  • Perform an appropriate aqueous work-up to remove excess reagents and byproducts. This typically involves washing the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Start Start Activate_N_Protected_AA Activate N-Protected Amino Acid with Coupling Agent Start->Activate_N_Protected_AA Neutralize_Tyr_Ester Neutralize L-Tyrosine Methyl Ester HCl with Base Start->Neutralize_Tyr_Ester Couple_Fragments Combine and Stir to Form Peptide Bond Activate_N_Protected_AA->Couple_Fragments Neutralize_Tyr_Ester->Couple_Fragments Reaction_Monitoring Monitor Progress (e.g., TLC) Couple_Fragments->Reaction_Monitoring Workup Aqueous Work-up (Acid/Base Washes) Reaction_Monitoring->Workup Purification Purify Dipeptide (Chromatography or Recrystallization) Workup->Purification End End Purification->End

Figure 2: A generalized workflow for solution-phase peptide synthesis.

Quantitative Data on Biological Effects

Studies investigating the effects of tyrosine administration on neurotransmitter levels have provided valuable quantitative data.

Study ParameterOrganism/ModelTreatmentOutcomeSource
Dopamine ConcentrationRatSubcutaneous injection of tyrosine methyl esterSignificant increase in dopamine in the stomach, duodenum, and brain[8]
Human Stress ResponseHumanOral administration of tyrosine (100 mg/kg) during cold and hypoxiaSignificant reduction in symptoms, adverse moods, and performance impairments[9][10]
Catecholamine MetabolitesRatReverse dialysis of L-Tyrosine in the medial prefrontal cortexElevated levels of DOPAC and HVA

Conclusion

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a versatile and important compound in both chemical synthesis and biological research. Its role as a precursor in the catecholamine biosynthesis pathway makes it a valuable tool for studying neurotransmitter function and for developing potential therapeutic agents for conditions involving catecholamine dysregulation. The experimental protocols provided herein offer a foundation for its synthesis and application in peptide chemistry, a field where it continues to be widely utilized. Further research into the pharmacological effects of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the available solubility data for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochlo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility data for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride and its closely related analogs in common laboratory solvents. Due to a lack of extensive published data for the specific target compound, this document compiles solubility information for structurally similar molecules to provide an estimated solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of amino acid derivatives is presented, offering a practical framework for researchers to ascertain precise solubility data for their specific applications.

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. Its unique chemical structure, featuring a hydrophilic amino group and a moderately polar hydroxyphenyl group, alongside the ester and hydrochloride salt functionalities, suggests a complex solubility profile. Understanding this profile is critical for a wide range of applications, including its use as a building block in organic synthesis, in pharmaceutical development, and in neuroscience research where it may serve as a precursor to neurotransmitters. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent amino acid ester.

This guide aims to consolidate the known solubility data for this compound and its analogs, and to provide a robust experimental methodology for its empirical determination.

Solubility Data of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride and Related Compounds

It is crucial to note that the following data is for related, but not identical, compounds and should be used as an estimation only. Experimental verification for the specific compound of interest is highly recommended.

Compound NameSolventTemperature (°C)Solubility
α-Methyl-DL-tyrosine methyl ester hydrochlorideDMSONot Specified≥20 mg/mL
L-Tyrosine methyl esterWaterNot SpecifiedSoluble
L-Tyrosine methyl esterDMSONot Specified80 mg/mL (Sonication is recommended)
Metyrosine (α-methyl-L-tyrosine)EthanolNot Specified~50 µg/mL
Metyrosine (α-methyl-L-tyrosine)DMSONot Specified~50 µg/mL
Metyrosine (α-methyl-L-tyrosine)DimethylformamideNot Specified~50 µg/mL
Metyrosine (α-methyl-L-tyrosine)PBS (pH 7.2)Not Specified~2 mg/mL
L-TyrosineWater250.453 g/L
L-TyrosineAbsolute Alcohol25Insoluble
L-TyrosineEther25Insoluble
L-TyrosineAcetone25Insoluble

General Principles of Solubility for Amino Acid Ester Hydrochlorides

The solubility of amino acid ester hydrochlorides like Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is influenced by several factors:

  • pH: The hydrochloride salt is expected to be more soluble in aqueous solutions with a neutral to slightly acidic pH. At higher pH values, the free base may precipitate.

  • Solvent Polarity: As a salt, it is likely to have good solubility in polar protic solvents such as water and lower-chain alcohols (methanol, ethanol). Its solubility in polar aprotic solvents like DMSO and DMF is also probable, as suggested by the data for related compounds. It is expected to have low solubility in non-polar solvents like hexane and toluene.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Presence of Other Solutes: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a compound such as Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in various laboratory solvents. This method is based on the isothermal shake-flask method, which is a common and reliable technique.

4.1. Materials and Equipment

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (or the compound of interest)

  • A selection of common laboratory solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and other standard laboratory glassware

4.2. Experimental Procedure

  • Preparation of Saturated Solutions: a. Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Shake the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. d. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Analyze the diluted samples using a validated analytical method, such as HPLC. b. Prepare a calibration curve using standard solutions of the compound of known concentrations. c. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the compound in the original saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

4.3. Data Analysis and Reporting

  • The solubility of the compound in each solvent should be reported as the mean of at least three independent measurements, along with the standard deviation.

  • The temperature at which the solubility was determined must be clearly stated.

  • Any specific conditions, such as the pH of the solvent, should also be reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation A Add excess solid to vials B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using validated method (e.g., HPLC) F->G H Calculate original concentration G->H I Report solubility (mean ± SD) H->I

Exploratory

Spectroscopic Identification of L-Tyrosine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the key spectroscopic data and analytical methodologies required for the unambiguous identification and characte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data and analytical methodologies required for the unambiguous identification and characterization of L-Tyrosine methyl ester hydrochloride. The information presented is critical for quality control, reaction monitoring, and characterization of this important amino acid derivative in research and development settings.

Core Spectroscopic Data

The structural confirmation of L-Tyrosine methyl ester hydrochloride (C₁₀H₁₄ClNO₃, Molecular Weight: 231.68 g/mol ) is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of L-Tyrosine methyl ester hydrochloride is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: ¹H NMR Spectroscopic Data for L-Tyrosine Methyl Ester Hydrochloride in DMSO-d₆ [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.56Singlet1HPhenolic -OH
8.74Broad Singlet3HAmmonium -NH₃⁺
7.02Doublet2HAromatic C₂-H, C₆-H
6.75Doublet2HAromatic C₃-H, C₅-H
4.13Triplet1Hα-CH
3.66Singlet3HMethyl Ester -OCH₃
3.10, 3.02Doublet of Doublets2Hβ-CH₂
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms present in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for L-Tyrosine Hydrochloride (a closely related structure) [2]

Chemical Shift (ppm)Assignment
172.6Carboxyl Carbon (-COOH)
156.4Aromatic C₄-OH
132.0Aromatic C₂/C₆
126.8Aromatic C₁
117.2Aromatic C₃/C₅
55.4α-Carbon
35.9β-Carbon

Note: Data for the methyl ester hydrochloride will show a signal for the methyl ester carbon (~52 ppm) and a shift in the carboxyl carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for L-Tyrosine Methyl Ester Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~3000Strong, BroadN-H stretch (ammonium)
~2850-3000MediumC-H stretch (aromatic and aliphatic)
~1745StrongC=O stretch (ester)[3]
~1600, ~1515Medium-StrongC=C stretch (aromatic ring)
~1240StrongC-O stretch (ester and phenol)
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For L-Tyrosine methyl ester, the expected molecular ion [M+H]⁺ would be approximately 196.097 m/z.[4]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and spectroscopic analysis of L-Tyrosine methyl ester hydrochloride.

Synthesis of L-Tyrosine Methyl Ester Hydrochloride

A common method for the synthesis of L-Tyrosine methyl ester hydrochloride is the Fischer esterification of L-Tyrosine using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.[5][6]

Materials:

  • L-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization, often by precipitation from the methanolic solution by adding diethyl ether.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried L-Tyrosine methyl ester hydrochloride in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

2.2.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.2.3. Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of polar molecule.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan spectrum is acquired over a relevant m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of L-Tyrosine methyl ester hydrochloride.

Synthesis_and_Characterization_Workflow Start L-Tyrosine Reaction Esterification (Methanol, HCl/SOCl₂) Start->Reaction Workup Workup & Purification (Solvent Removal, Recrystallization) Reaction->Workup Product L-Tyrosine Methyl Ester HCl Workup->Product Analysis Spectroscopic Analysis Product->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Confirmation Structural Confirmation HNMR->Confirmation CNMR->Confirmation IR->Confirmation MS->Confirmation

Caption: General workflow for synthesis and spectroscopic characterization.

References

Foundational

A Technical Guide to the Biomedical Applications of Tyrosine Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a critical precursor for a diverse array...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a critical precursor for a diverse array of biologically active molecules. Its unique phenolic side chain is central to the synthesis of neurotransmitters, hormones, and pigments. Beyond its natural physiological roles, chemical modifications of tyrosine have yielded a versatile class of derivatives with significant applications in biomedical research and therapeutics. These derivatives are integral to treating neurodegenerative diseases, endocrine disorders, and cancer, and are at the forefront of innovations in drug delivery and biomedical imaging. This guide provides an in-depth exploration of the core applications of tyrosine derivatives, detailing their mechanisms of action, relevant quantitative data, experimental evaluation protocols, and the signaling pathways they modulate.

Neurotransmission and Parkinson's Disease: The Role of L-DOPA

L-3,4-dihydroxyphenylalanine (L-DOPA or Levodopa) is the most prominent tyrosine derivative used in medicine. It is the metabolic precursor to dopamine and serves as the gold standard for treating Parkinson's disease (PD), a condition characterized by the progressive loss of dopamine-producing neurons in the brain.[1][2][3]

Mechanism of Action

The therapeutic effect of L-DOPA is based on its ability to cross the blood-brain barrier, which dopamine itself cannot do. Once in the brain, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine stores.[2] This restoration of dopamine levels helps to alleviate the motor symptoms of Parkinson's disease, such as bradykinesia and rigidity.[4][5] L-DOPA is typically administered with a peripherally acting AADC inhibitor, like carbidopa, to prevent its premature conversion to dopamine outside the brain, thereby increasing its central nervous system bioavailability and reducing side effects.[2][6]

Dopamine Synthesis and Signaling Pathway

The synthesis of dopamine from tyrosine is a two-step process. First, the enzyme tyrosine hydroxylase (TH) converts L-tyrosine to L-DOPA.[4][7] Subsequently, AADC (or DOPA decarboxylase) converts L-DOPA to dopamine.[2] Dopamine exerts its effects by binding to G protein-coupled receptors on postsynaptic neurons, modulating various downstream signaling cascades that are crucial for motor control, motivation, and reward.[7][8][9]

Dopamine Synthesis and Signaling Dopamine Synthesis and Signaling Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse Dopamine in Synapse Vesicle->Synapse Release D1R D1 Receptor Synapse->D1R D2R D2 Receptor Synapse->D2R AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (Motor Control) PKA->Downstream

A simplified diagram of dopamine synthesis and signaling.
Quantitative Data: L-DOPA Treatment

The dosage of L-DOPA must be carefully managed to balance therapeutic benefits with side effects. Long-term treatment is often associated with motor fluctuations and dyskinesia.[5][6]

ParameterValueReference(s)
Initial Oral Dose300 to 1200 mg/day (in 3-12 divided doses)[3]
Titration ScheduleIncrease by 100 mg every 3-4 days[3]
Onset of Dyskinesia~30-50% of patients after >5 years of therapy[5]
Administration NoteTake with meals to reduce GI upset; avoid high-protein, high-fat meals which can delay absorption.[3]

Endocrine Regulation: Thyroid Hormones

The iodinated tyrosine derivatives thyroxine (T4) and triiodothyronine (T3) are crucial hormones synthesized and secreted by the thyroid gland. They are fundamental regulators of metabolism, growth, and development.[10] Synthetic versions, primarily levothyroxine (L-T4), are standard therapy for hypothyroidism.[11][12]

Mechanism of Action

T4 acts primarily as a prohormone, which is converted in peripheral tissues to T3, the more biologically active form.[13][14] Approximately 80% of circulating T3 is derived from the peripheral conversion of T4.[13] T3 exerts its physiological effects by binding to nuclear receptors, thereby controlling DNA transcription and the synthesis of proteins involved in metabolism.[13]

Thyroid Hormone Synthesis

The synthesis of thyroid hormones begins with the iodination of tyrosine residues on the thyroglobulin protein within the thyroid gland. This process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10] These precursors are then coupled to form T4 (DIT + DIT) and T3 (MIT + DIT).

Thyroid Hormone Synthesis Thyroid Hormone Synthesis Pathway Tyrosine Tyrosine Residues (on Thyroglobulin) MIT Monoiodotyrosine (MIT) Tyrosine->MIT DIT Diiodotyrosine (DIT) Tyrosine->DIT Iodide Iodide (I⁻) Iodide->Tyrosine Thyroid Peroxidase (Iodination) T3 Triiodothyronine (T3) (MIT + DIT) MIT->T3 Coupling T4 Thyroxine (T4) (DIT + DIT) DIT->T4 Coupling DIT->T3 Release Secretion into Bloodstream T4->Release T3->Release

Synthesis of thyroid hormones from iodinated tyrosine.
Quantitative Data: T3 vs. T4 Hormones

While levothyroxine (T4) monotherapy is the standard treatment, combination T3/T4 therapy is considered for patients with persistent symptoms.[11][15] The differing pharmacokinetics of T3 and T4 present a challenge for combination therapy.[11][13]

ParameterTriiodothyronine (T3)Thyroxine (T4)Reference(s)
Biological Potency~4x higher than T4Prohormone[13]
Half-life≤ 2 days6-7 days[13]
Source20% from thyroid, 80% from peripheral conversion of T4Main hormone from thyroid[13]
Standard TreatmentLiothyronine (e.g., Cytomel®), often in combinationLevothyroxine, first-line monotherapy[11][12]
Experimental Protocol: Diagnostic Assessment of Thyroid Function

The primary screening test for thyroid dysfunction involves measuring Thyroid Stimulating Hormone (TSH). Abnormal TSH levels are typically confirmed with free T4 and sometimes T3 measurements.[13]

  • Sample Collection: Collect a blood sample from the patient.

  • Initial Screening: Perform an immunoassay to measure the serum TSH level.

  • Confirmation:

    • If TSH is elevated, measure free T4 to diagnose overt hypothyroidism (low T4) or subclinical hypothyroidism (normal T4).[13]

    • If TSH is low, measure free T4 and T3 to diagnose overt hyperthyroidism (elevated T4/T3) or subclinical hyperthyroidism (normal T4/T3).[13]

  • Follow-up: Repeat thyroid function tests after 3-6 weeks to confirm persistent abnormalities before initiating treatment.[13]

Cancer and Autoimmune Disease: Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases are enzymes that play a pivotal role in intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.[16] Dysregulation of tyrosine kinase activity is a hallmark of many cancers and autoimmune diseases, making them a prime target for drug development.[17][18][19] Tyrosine kinase inhibitors (TKIs) are small molecules that block the ATP binding site of these enzymes, thereby inhibiting their function.[20]

Mechanism of Action

TKIs function as competitive inhibitors at the ATP-binding site of the kinase domain.[20] By preventing the phosphorylation of tyrosine residues on target proteins, they effectively shut down the downstream signaling pathways that drive oncogenesis or inflammation.[16] For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) like gefitinib and erlotinib are used to treat non-small cell lung cancer (NSCLC) by blocking pathways essential for cell division and survival.[16]

Quantitative Data: Representative EGFR Inhibitors

The potency of TKIs is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

TKITarget(s)IC50 for EGFR Kinase ActivityReference(s)
PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline)EGFR0.025 nM[20]
Imidazo[4,5-g]quinazoline (analogue 8)EGFR0.008 nM[20]
Gefitinib (Iressa®)EGFR-[16]
Erlotinib (Tarceva®)EGFR-[16]
Experimental Workflow: Preclinical Evaluation of TKIs

A systematic, multi-step approach is used to evaluate the potential of new TKI candidates.[21] This workflow progresses from in vitro target validation to in vivo efficacy studies.[22]

TKI Preclinical Evaluation Experimental Workflow for TKI Preclinical Evaluation step1 Step 1: Target Inhibition in Cultured Cells step2 Step 2: Functional Activity (Clonogenic Assays) step1->step2 Confirm target engagement sub1 Method: Western Blot for phospho-protein levels step1->sub1 step3 Step 3: In Vivo Pharmacodynamics (PD) step2->step3 Assess anti-proliferative effect sub2 Method: Methylcellulose or soft agar assays step2->sub2 step4 Step 4: In Vivo Therapeutic Efficacy step3->step4 Determine dose & schedule sub3 Method: Xenograft models (mice); assess target inhibition in blasts step3->sub3 result Candidate for Clinical Trials step4->result Evaluate anti-leukemia/tumor activity sub4 Method: Orthotopic xenograft models; bioluminescent imaging step4->sub4

Preclinical evaluation workflow for a new TKI.[21][23]
Experimental Protocols

This protocol determines if a TKI inhibits the phosphorylation of its target kinase.

  • Cell Culture and Treatment: Plate 3-5 x 10⁶ cells per sample. Culture the cells and treat with various concentrations of the TKI for the desired duration (e.g., 60 minutes).[22]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples. Denature the samples by heating at 95-100°C. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal loading. Quantify band intensity to determine the reduction in phosphorylation.

This protocol assesses the effect of the TKI on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • TKI Treatment: Remove the medium and add fresh medium containing serial dilutions of the TKI. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Mix on a plate shaker to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the TKI concentration to determine the IC50 value.

Pigmentation and Photoprotection: Melanin

Melanin is a polymer derived from tyrosine that is responsible for pigmentation in skin, hair, and eyes.[24] It provides crucial protection against DNA damage from solar UV radiation. The synthesis of melanin, or melanogenesis, is a complex pathway initiated by the enzymatic oxidation of tyrosine.[25][26]

Mechanism of Action

Melanogenesis occurs in specialized organelles called melanosomes within melanocytes.[25] The rate-limiting step is catalyzed by the enzyme tyrosinase, which converts tyrosine into dihydroxyphenylalanine (L-DOPA) and subsequently into dopaquinone.[25] From dopaquinone, the pathway diverges to produce two main types of melanin:

  • Eumelanin: A brown-black pigment that is highly effective at absorbing and scattering UV light, providing significant photoprotection.[24][25]

  • Pheomelanin: A red-yellow pigment that offers less protection and can even contribute to oxidative stress upon UV exposure.[24]

The ratio of eumelanin to pheomelanin determines an individual's skin and hair color and their susceptibility to skin cancer.[25]

Melanin Synthesis Pathway

Melanin Synthesis Melanin Synthesis (Melanogenesis) Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome Eumelanin Eumelanin (Brown/Black Pigment) Dopachrome->Eumelanin Series of Oxidations & Polymerization Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteinyldopa->Pheomelanin Polymerization

The divergent pathway of melanin synthesis.[25]
Quantitative Data: Properties of Melanin Types

PropertyEumelaninPheomelaninReference(s)
ColorBrown to BlackOrange to Red[24]
UV ProtectionHighLow[24]
Precursor for Synthesis BranchDopaquinoneCysteinyldopa[24]

Drug Delivery and Bioconjugation

The chemical structure of tyrosine makes it an excellent candidate for creating advanced biomaterials for drug delivery and for site-specific modification of proteins (bioconjugation).[][28]

Tyrosine-Derived Polymers for Drug Delivery

L-tyrosine can be chemically modified and polymerized to create biodegradable poly(ester-urethane)s.[29] These polymers can self-assemble in aqueous solutions to form nanoparticles, which serve as effective carriers for hydrophobic anticancer drugs like doxorubicin (DOX) and camptothecin (CPT).[29][30] These nanoparticles can enhance drug solubility, protect the drug from degradation, and potentially improve its uptake by cancer cells.[29]

Quantitative Data: Tyrosine-Based Nanoparticles
ParameterValueReference(s)
Self-Assembled Nanoparticle Size200 ± 10 nm[29]
Drug Uptake Enhancement (DOX-loaded nanoparticles vs. free DOX)8-10 times higher[29]
BiocompatibilityNon-toxic[29]
Experimental Protocol: Synthesis and Loading of Tyrosine-Based Nanoparticles

This is a generalized protocol based on the synthesis of L-tyrosine poly(ester-urethane)s.[29]

  • Monomer Synthesis: Convert the amine and carboxylic acid functional groups of L-tyrosine into dual functional ester-urethane monomers.

  • Polymerization: Subject the monomers to solvent-free melt polycondensation with a hydrophilic polymer like polyethylene glycol (PEG) to produce the amphiphilic poly(ester-urethane).

  • Nanoparticle Self-Assembly: Dissolve the polymer in a water-miscible organic solvent. Add this solution dropwise to an aqueous buffer under stirring. The amphiphilic polymers will self-assemble into nanoparticles. Remove the organic solvent via dialysis.

  • Drug Loading: To encapsulate a drug (e.g., DOX), add the drug to the polymer solution before the self-assembly step.

  • Characterization:

    • Use Dynamic Light Scattering (DLS) to determine the size and size distribution of the nanoparticles.

    • Use Transmission Electron Microscopy (TEM) to visualize the morphology.

    • Determine drug encapsulation efficiency by separating the nanoparticles from the unloaded drug and quantifying the amount of drug in each fraction using UV-Vis spectroscopy or HPLC.

Tyrosine Bioconjugation

The phenolic ring of tyrosine is a unique target for site-specific chemical modifications of proteins.[31] Methods like Mannich-type reactions or reactions with hypervalent iodine reagents allow for the attachment of various payloads—such as fluorophores, drugs, or PEG chains—to a specific tyrosine residue on a protein's surface.[31][32] This is particularly valuable for creating antibody-drug conjugates (ADCs) or for studying protein function.[31]

References

Exploratory

The Evolving Shield: A Technical Guide to the Historical Development of Amino Acid Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals The precise construction of peptides, the building blocks of life and cornerstones of modern therapeutics, hinges on the strategic use of protecting groups....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise construction of peptides, the building blocks of life and cornerstones of modern therapeutics, hinges on the strategic use of protecting groups. These temporary shields for reactive amino acid functionalities prevent unwanted side reactions and enable the controlled, stepwise assembly of complex polypeptide chains. This in-depth technical guide traces the historical development of the most pivotal amino acid protecting groups, providing a comprehensive overview of their chemical principles, detailed experimental protocols, and a comparative analysis to inform contemporary synthetic strategies.

The Dawn of Controlled Peptide Synthesis: The Carbobenzyloxy (Cbz) Group

Prior to the 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and intractable mixtures of products. The breakthrough that ushered in the era of rational peptide synthesis came in 1932 from the laboratory of Max Bergmann and Leonidas Zervas with the introduction of the carbobenzyloxy (Cbz or Z) group .[1] This marked the first successful implementation of a readily cleavable protecting group for the α-amino group of an amino acid.

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions (the Schotten-Baumann reaction). Its robustness to a wide range of reagents, coupled with its facile removal by catalytic hydrogenolysis, provided chemists with the unprecedented ability to selectively unmask the amino group for subsequent coupling reactions.

Key Characteristics of the Cbz Group:
  • Stability: Stable to mildly acidic and basic conditions, allowing for the manipulation of other functional groups.

  • Cleavage: Primarily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide. It can also be cleaved by strong acids like HBr in acetic acid.[2]

The Rise of Solid-Phase Peptide Synthesis and the Advent of the Boc Group

The landscape of peptide synthesis was again revolutionized in the early 1960s by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), a technique for which he was awarded the Nobel Prize in Chemistry in 1984.[3][4][5][6] SPPS, where the growing peptide chain is anchored to an insoluble polymer support, dramatically simplified the purification process, as excess reagents and byproducts could be removed by simple washing and filtration.

This new methodology spurred the development of protecting groups compatible with its workflow. The tert-butyloxycarbonyl (Boc) group , though first described in the late 1950s, rose to prominence as the Nα-protecting group of choice for SPPS.[7][8] The Boc group's key advantage is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), conditions under which the benzyl-based side-chain protecting groups and the linkage to the resin were stable.

Key Characteristics of the Boc Group:
  • Acid Lability: Readily cleaved by acids like TFA, typically in dichloromethane (DCM).[2]

  • Orthogonality: The Boc/Bzl (benzyl) protecting group strategy is considered semi-orthogonal, as both are acid-labile but require different acid strengths for removal.[9]

  • Application: Became the cornerstone of the original Merrifield SPPS methodology.

A New Era of Orthogonality: The Fmoc Group

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group .[10][11] This base-labile protecting group offered a truly orthogonal protection strategy when paired with acid-labile side-chain protecting groups (the Fmoc/tBu strategy). This orthogonality, where one class of protecting groups can be removed without affecting another, is a central tenet of modern peptide synthesis.[12][13]

The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove the side-chain protecting groups. Its removal is typically achieved with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14] The mildness of the Fmoc deprotection conditions has made it the dominant strategy in modern SPPS, particularly for the synthesis of complex and modified peptides.[15]

Key Characteristics of the Fmoc Group:
  • Base Lability: Cleaved by mild bases, such as 20% piperidine in DMF.[14]

  • Full Orthogonality: The Fmoc/tBu (tert-butyl) strategy is a fully orthogonal system.[9]

  • Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[16]

Comparative Summary of Key α-Amino Protecting Groups

Protecting GroupAbbreviationYear IntroducedKey Innovator(s)Introduction ReagentDeprotection ConditionsOrthogonal Strategy
CarbobenzyloxyCbz, Z1932Bergmann & ZervasBenzyl chloroformateH₂/Pd-C; HBr/AcOH-
tert-ButyloxycarbonylBoc1957Carpino; Anderson & McGregorDi-tert-butyl dicarbonateTrifluoroacetic acid (TFA)Boc/Bzl (semi-orthogonal)
9-FluorenylmethyloxycarbonylFmoc1970Carpino & HanFmoc-Cl or Fmoc-OSu20% Piperidine in DMFFmoc/tBu (fully orthogonal)

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1][17]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with dilute HCl to precipitate the Cbz-protected amino acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1][17]
  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Boc Protection of an Amino Acid[18][19]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a mixture of a suitable solvent (e.g., dioxane, THF, or acetone) and water.

  • Base Addition: Add a base such as sodium hydroxide or triethylamine (1.5-2.0 equivalents) and stir until the amino acid is dissolved.

  • Addition of (Boc)₂O: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Work-up: Concentrate the reaction mixture to remove the organic solvent.

  • Acidification: Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.

Protocol 4: Boc Deprotection in SPPS[9]
  • Pre-wash: Treat the Boc-protected peptide-resin with a solution of 50% TFA in DCM for 5 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

  • Washing: Thoroughly wash the resin with DCM and then with a neutralization solution (e.g., 10% diisopropylethylamine in DCM) and finally with DCM to prepare for the next coupling step.

Protocol 5: Fmoc Protection of an Amino Acid[16][20]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a mixture of a suitable solvent (e.g., THF or dioxane) and a saturated aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute with water and wash with diethyl ether.

  • Acidification: Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extraction: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the N-Fmoc protected amino acid.

Protocol 6: Fmoc Deprotection in SPPS[14][16]
  • Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 15-30 minutes. For hindered amino acids, a second treatment may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Visualization of Key Concepts

Historical_Development Uncontrolled Polymerization Uncontrolled Polymerization Bergmann & Zervas (1932) Bergmann & Zervas (1932) Uncontrolled Polymerization->Bergmann & Zervas (1932) Challenge Cbz Group Cbz Group Bergmann & Zervas (1932)->Cbz Group Solution Merrifield (1963) Merrifield (1963) Cbz Group->Merrifield (1963) Enabled Solution-Phase Synthesis Boc Group Boc Group Merrifield (1963)->Boc Group SPPS Catalyst Carpino & Han (1970) Carpino & Han (1970) Boc Group->Carpino & Han (1970) Semi-Orthogonal Fmoc Group Fmoc Group Carpino & Han (1970)->Fmoc Group Fully Orthogonal

Caption: Historical timeline of key amino acid protecting groups.

Orthogonal_Protection Peptide Fmoc-NH-...-AA(tBu)-...-Resin Fmoc (Base-labile) tBu (Acid-labile) Deprotection1 20% Piperidine/DMF Deprotection1->Peptide:f Removes Nα-Fmoc Deprotection2 TFA Deprotection2->Peptide:s Removes Side-Chain tBu & Cleaves from Resin

Caption: The principle of orthogonal protection in Fmoc-SPPS.

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Couple next Nα-Protected Amino Acid Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat for all Amino Acids? Washing2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat->FinalCleavage No

Caption: A typical cycle in solid-phase peptide synthesis (SPPS).

Conclusion

The historical development of amino acid protecting groups is a testament to the ingenuity of chemists in overcoming fundamental synthetic challenges. From the pioneering work of Bergmann and Zervas with the Cbz group to the development of the Boc and Fmoc groups that enabled the automation of peptide synthesis, each innovation has expanded the horizons of what is possible in the construction of complex peptides. The understanding of the principles of orthogonality and the careful selection of protecting group strategies remain critical for the successful synthesis of peptides for research and therapeutic applications. This guide provides a foundational understanding of these key historical developments and the practical knowledge required for their application in the modern laboratory.

References

Foundational

Preliminary Biological Activity Screening of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, the methyl ester of the amino acid L-tyrosine, is a compound of interest in various sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, the methyl ester of the amino acid L-tyrosine, is a compound of interest in various scientific fields, including neuroscience and cosmetics.[1] While comprehensive preliminary biological activity screening data for this specific compound is not extensively available in peer-reviewed literature, this technical guide synthesizes available information on closely related L-tyrosine derivatives and analogous amino acid esters to provide a predictive overview of its potential biological activities. This paper outlines potential antimicrobial, antioxidant, and anticancer properties and provides detailed hypothetical experimental protocols for their assessment. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a derivative of the non-essential amino acid L-tyrosine. L-tyrosine itself is a precursor for the synthesis of several key neurotransmitters, including dopamine.[1] Its methyl ester derivative is utilized in various applications, from a component in peptide synthesis to a potential ingredient in cosmetic formulations due to its antioxidant properties.[1] The exploration of its broader biological activities is a logical step in uncovering its full therapeutic or pharmacological potential. This document provides a framework for the preliminary biological screening of this compound, drawing parallels from studies on related molecules.

Predicted Biological Activities and Data from Related Compounds

While specific quantitative data for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is limited, studies on analogous compounds provide valuable insights into its potential biological effects.

Antimicrobial Activity

Cationic amino acid-based surfactants, including esters of L-tyrosine, have demonstrated antimicrobial properties. Their mechanism is thought to involve interaction with and disruption of the bacterial cell membrane. A study on a range of L-tyrosine esters with varying alkyl chain lengths (C8-C14) showed activity against both Gram-positive and Gram-negative bacteria.[2] The activity was found to be dependent on the alkyl chain length, suggesting that the lipophilicity of the ester group plays a crucial role.

Table 1: Minimum Inhibitory Concentration (MIC) of L-Tyrosine Esters against Various Bacteria (Hypothetical Data Based on Analogous Compounds)

CompoundAlkyl ChainStaphylococcus aureus (MIC in μg/mL)Bacillus subtilis (MIC in μg/mL)Escherichia coli (MIC in μg/mL)Pseudomonas aeruginosa (MIC in μg/mL)
L-Tyrosine Methyl EsterC1>512>512>512>512
L-Tyrosine Ethyl EsterC2256512512>512
L-Tyrosine Propyl EsterC3128256256512
L-Tyrosine Butyl EsterC464128256256

Note: This data is hypothetical and extrapolated from trends observed in studies on similar compounds for illustrative purposes.

Antioxidant Activity

The phenolic hydroxyl group in the structure of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride suggests inherent antioxidant potential. Phenolic compounds are well-known radical scavengers. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antioxidant properties in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Table 2: Antioxidant Activity of a Related Compound Series (Illustrative Data)

CompoundDPPH Radical Scavenging Activity (IC50 in μM)
3-((4-hydroxyphenyl)amino)propanoic acid derivative 125.5
3-((4-hydroxyphenyl)amino)propanoic acid derivative 218.2
Ascorbic Acid (Positive Control)8.7

Note: This data is from a study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and is intended to be illustrative of the potential antioxidant activity.

Anticancer Activity

Derivatives of L-tyrosine have been investigated for their potential as anticancer agents. For instance, some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated the ability to reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells.[3] The cytotoxic effects appear to be structure-dependent.[3]

Table 3: In Vitro Cytotoxicity of Related Compounds against A549 Cancer Cell Line (Illustrative Data)

CompoundConcentration (μM)Cell Viability (%)
3-((4-hydroxyphenyl)amino)propanoic acid derivative A10042.1
3-((4-hydroxyphenyl)amino)propanoic acid derivative B10055.8
Doxorubicin (Positive Control)1025.0

Note: This data is from a study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and serves as an example of potential anticancer activity.

Experimental Protocols

The following are detailed methodologies for the preliminary screening of the biological activities of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganisms: A panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: A stock solution of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is prepared in a suitable solvent (e.g., sterile deionized water or DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control for the assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. The solution is kept in the dark.

  • Compound Preparation: A stock solution of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is prepared. Serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration. Ascorbic acid is used as a positive control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A human cancer cell line (e.g., A549, MCF-7, or HeLa) is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Cells are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve. Doxorubicin or cisplatin can be used as a positive control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Compound Preparation cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Screening cluster_anticancer Anticancer Screening Compound Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride StockSol Stock Solution Preparation Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil Microdilution Broth Microdilution Assay SerialDil->Microdilution DPPH_assay DPPH Radical Scavenging Assay SerialDil->DPPH_assay MTT_assay MTT Cytotoxicity Assay SerialDil->MTT_assay Bacteria Bacterial Culture (Gram+ & Gram-) Inoculum Inoculum Preparation Bacteria->Inoculum Inoculum->Microdilution MIC MIC Determination Microdilution->MIC DPPH_reagent DPPH Reagent DPPH_reagent->DPPH_assay Absorbance Absorbance Measurement DPPH_assay->Absorbance IC50_antioxidant IC50 Calculation Absorbance->IC50_antioxidant CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CellSeeding->MTT_assay IC50_anticancer IC50 Determination MTT_assay->IC50_anticancer Anticancer_Pathway Compound Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride CellMembrane Cancer Cell Membrane Compound->CellMembrane Uptake ROS Increased Intracellular Reactive Oxygen Species (ROS) CellMembrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Exploratory

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Tyrosine Esters

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core reaction mechanisms involving tyrosine esters. It covers their synthesis, hydrolysis (bot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving tyrosine esters. It covers their synthesis, hydrolysis (both chemical and enzymatic), and transesterification, with a focus on the underlying chemical principles and practical experimental methodologies. This document is intended to serve as a valuable resource for researchers in chemistry, biochemistry, and pharmacology, as well as professionals involved in drug development and peptide synthesis.

Synthesis of Tyrosine Esters

The synthesis of tyrosine esters is a fundamental process in peptide chemistry and the development of tyrosine-based prodrugs. The primary method for this transformation is Fischer esterification, though other techniques involving protecting groups and coupling agents are also employed, particularly in more complex syntheses.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of tyrosine, the carboxylic acid group of the amino acid reacts with an alcohol (e.g., methanol, ethanol, benzyl alcohol) in the presence of a strong acid catalyst to form the corresponding ester.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification Tyrosine L-Tyrosine Protonated_Tyr Protonated Tyrosine Tyrosine->Protonated_Tyr + H+ Alcohol R'-OH (Alcohol) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Tyr->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Tyrosine_Ester Tyrosine Ester Protonated_Ester->Tyrosine_Ester - H+ Water H2O Protected_Esterification Protected_Tyr N,O-Protected Tyrosine O_Acylisourea O-Acylisourea Intermediate Protected_Tyr->O_Acylisourea + DCC Alcohol R'-OH DCC DCC (Coupling Agent) Protected_Ester Protected Tyrosine Ester O_Acylisourea->Protected_Ester + R'-OH DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Rearrangement Saponification Tyrosine_Ester Tyrosine Ester Tetrahedral_Intermediate Tetrahedral Intermediate Tyrosine_Ester->Tetrahedral_Intermediate + OH- Hydroxide OH- Tyrosine_Carboxylate Tyrosine Carboxylate Tetrahedral_Intermediate->Tyrosine_Carboxylate - R'O- Alcohol R'-OH Chymotrypsin_Hydrolysis Enzyme Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Tyrosine Ester Product1 Alcohol (R'-OH) Product2 Tyrosine Water H2O Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme - Product1 EP2_Complex Enzyme-Product Complex Acyl_Enzyme->EP2_Complex + H2O EP2_Complex->Enzyme - Product2 Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Ester, Alcohol, Solvent, Enzyme) Start->Reaction_Setup Incubation Incubation (Controlled Temperature, Shaking) Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC, GC, or HPLC) Incubation->Monitoring Monitoring->Incubation Continue Reaction Workup Workup (Enzyme Filtration, Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Protocols & Analytical Methods

Method

detailed protocol for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Abstract This document provides a comprehensive protocol for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride. This compound serves as a cru...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. The protocol is designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed is the Fischer esterification of L-Tyrosine.

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a derivative of the naturally occurring amino acid L-Tyrosine. The presence of a free amino group, a carboxylic ester, and a phenolic hydroxyl group makes it a versatile building block in organic synthesis. This protocol outlines a common and efficient method for its preparation via Fischer esterification, where L-Tyrosine is reacted with methanol in the presence of an acid catalyst.

Experimental Protocol

This protocol is based on the Fischer esterification of L-Tyrosine using thionyl chloride as the catalyst.

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask (50 mL, three-neck)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add L-Tyrosine (1.81 g, 10 mmol) and 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and cool the suspension to -10 °C with stirring.

  • Catalyst Addition: Slowly add thionyl chloride (1.78 g, 15 mmol or 2.97 g, 25 mmol) dropwise to the stirred suspension via the dropping funnel. Maintain the internal temperature below room temperature during the addition.

  • Esterification Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (L-Tyrosine) is completely consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol by concentration under reduced pressure using a rotary evaporator.

  • Product Isolation and Drying: The resulting residue is the crude product. To further purify, triturate the solid with diethyl ether, followed by filtration. Dry the collected white solid in a vacuum oven to obtain the final product, L-Tyrosine methyl ester hydrochloride.[1]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

ParameterMethod 1[1]Method 2[1]Method 3[2]
Starting Material L-TyrosineL-TyrosineL-Tyrosine
Reagents Methanol, Thionyl ChlorideMethanol, Thionyl ChlorideMethanol, Trimethylchlorosilane
Scale (L-Tyrosine) 1.81 g (10 mmol)1.81 g (10 mmol)~10 g
Catalyst Amount 1.78 g (15 mmol)2.97 g (25 mmol)1.3-1.8 molar equivalents
Reaction Time Not specified (monitored by TLC)Not specified (monitored by TLC)~13 h
Reaction Temperature RefluxRefluxRoom Temperature
Yield 95.5%97.2%93-95%
Purity (HPLC) 98.6%99.3%Not Specified
Final Product White solidWhite solidCrystalline solid

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

SynthesisWorkflow Synthesis of L-Tyrosine Methyl Ester Hydrochloride cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Tyrosine L-Tyrosine Mixing Mixing & Cooling (-10°C) Tyrosine->Mixing Methanol Methanol Methanol->Mixing Catalyst Thionyl Chloride Addition Slow Addition of Catalyst Catalyst->Addition Mixing->Addition Reflux Reflux Addition->Reflux Concentration Concentration (Rotary Evaporator) Reflux->Concentration Drying Drying Concentration->Drying Product L-Tyrosine Methyl Ester Hydrochloride Drying->Product

Caption: Workflow for the synthesis of L-Tyrosine Methyl Ester Hydrochloride.

Discussion

The synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride via Fischer esterification is a robust and high-yielding method. The use of thionyl chloride is particularly effective, leading to excellent yields and high purity of the final product.[1] An alternative method utilizing trimethylchlorosilane in methanol at room temperature also provides good yields.[2] The reaction progress should be carefully monitored by TLC to ensure the complete conversion of the starting material. The final product is a stable hydrochloride salt, which is convenient for handling and storage.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are critical, although the provided protocols do not explicitly state this.

  • Always add thionyl chloride to methanol slowly and in a controlled manner, especially at low temperatures, to manage the exothermic reaction.

References

Application

Applications of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in Drug Discovery and Development

Introduction Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, more commonly known as L-Tyrosine methyl ester hydrochloride, is a versatile derivative of the amino acid L-tyrosine. Its chemical structure, featu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, more commonly known as L-Tyrosine methyl ester hydrochloride, is a versatile derivative of the amino acid L-tyrosine. Its chemical structure, featuring protected carboxyl and free amino and hydroxyl groups, makes it a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules. In the realm of drug discovery and development, this compound serves as a critical building block for creating novel therapeutic agents, from neurotransmitter precursors to targeted cancer therapies. Its applications are primarily centered on its role in peptide synthesis and as a scaffold for more complex small molecules.

Application Note 1: A Precursor for Enhancing Dopamine Levels in Neurological Research

Rationale and Applications

L-Tyrosine is the natural precursor to the catecholamine neurotransmitters, including dopamine.[1] The conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in dopamine synthesis.[1] Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, as a more soluble and potentially more bioavailable prodrug of L-tyrosine, is utilized in neuroscience research to study the effects of increased dopamine levels.[2][3] Administration of this compound can lead to a significant increase in dopamine concentrations in the brain and other tissues.[3] This makes it a valuable tool for investigating the role of dopamine in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and stress-related cognitive deficits.[4][5]

Experimental Protocol: In Vivo Assessment of Dopamine Enhancement in a Rodent Model

This protocol outlines a general procedure for evaluating the effect of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride on dopamine levels in the rat brain using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).

Materials:

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar rats (250-300 g)

  • Microdialysis probes

  • Stereotaxic apparatus

  • HPLC system with electrochemical detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame. Implant a microdialysis probe into the striatum, a brain region rich in dopaminergic neurons.

  • Compound Administration: Dissolve Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in sterile saline. Following a baseline collection period, administer the compound via intraperitoneal (i.p.) injection.

  • Microdialysis Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate. Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after compound administration.

  • Dopamine Analysis: Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

  • Data Analysis: Quantify the dopamine concentration in each sample and express the results as a percentage of the baseline levels.

Data Presentation

Compound AdministeredDose (mg/kg, i.p.)Peak Increase in Striatal Dopamine (% of Baseline)Time to Peak (minutes post-injection)
Vehicle (Saline)N/A~100%N/A
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride50150-200%40-60
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride100250-350%40-60

Note: These are representative expected values and may vary based on specific experimental conditions.

Signaling Pathway

Dopamine_Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Methyl_2-amino-3-(4-hydroxyphenyl)propanoate_hydrochloride Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Methyl_2-amino-3-(4-hydroxyphenyl)propanoate_hydrochloride->L-Tyrosine Hydrolysis

Dopamine biosynthesis pathway.

Application Note 2: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Rationale and Applications

The tyrosine scaffold is present in numerous biologically active compounds, including tyrosine kinase inhibitors. Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride provides a convenient starting point for the synthesis of novel tyrosine derivatives with potential anticancer activity.[6][7] One such application is the synthesis of conjugates with existing cytotoxic agents like chlorambucil.[6][8] The tyrosine moiety can act as a carrier to potentially improve the uptake and selectivity of the cytotoxic drug in cancer cells.[6][8]

Experimental Protocol: Synthesis and In Vitro Evaluation of a Tyrosine-Chlorambucil Conjugate

This protocol describes the synthesis of a tyrosine-chlorambucil conjugate and its subsequent evaluation for cytotoxic activity against a cancer cell line.

Part A: Synthesis of Tyrosine-Chlorambucil Conjugate

Materials:

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • Chlorambucil

  • Coupling agents (e.g., DCC, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Activation of Chlorambucil: Dissolve chlorambucil in DMF and add HOBt and DCC. Stir the mixture at 0°C for 30 minutes to form the active ester.

  • Coupling Reaction: In a separate flask, dissolve Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in DMF and add TEA to neutralize the hydrochloride. Add the activated chlorambucil solution to the tyrosine derivative solution.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired tyrosine-chlorambucil conjugate.

Part B: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Synthesized tyrosine-chlorambucil conjugate

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the tyrosine-chlorambucil conjugate in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: Remove the medium and add DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
Chlorambucil>100>100
Tyrosine-Chlorambucil Conjugate 125.432.1
Tyrosine-Chlorambucil Conjugate 219.828.5

Note: These are representative IC50 values for illustrative purposes and are based on reported data for similar conjugates.[8]

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride Synthesis Synthesis of Tyrosine-Chlorambucil Conjugate Start->Synthesis Reagents Chlorambucil, Coupling Reagents Reagents->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture (e.g., MCF-7) Characterization->Cell_Culture Lead Compound Treatment Treatment with Synthesized Conjugate Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

Drug discovery workflow.

References

Method

Application Notes and Protocols for the Safe Handling and Use of Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive safety protocols and detailed methodologies for the handling and use of common tyrosine derivatives in a labor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety protocols and detailed methodologies for the handling and use of common tyrosine derivatives in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental data.

General Laboratory Safety and Handling Procedures

All work with chemical compounds should be conducted in a designated laboratory environment with appropriate engineering controls, such as fume hoods and proper ventilation. Standard laboratory practices, including the prohibition of eating, drinking, and smoking, must be strictly followed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling tyrosine derivatives. The specific requirements may vary based on the compound and the experimental procedure.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes, sprays, and airborne particles.
Face ShieldRecommended when there is a significant splash hazard.Provides broader protection for the face.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.
Protective ClothingFire/flame resistant and impervious clothing. A standard lab coat is the minimum requirement.Protects skin and clothing from spills and contamination.
Respiratory Protection RespiratorA NIOSH-certified respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated.Prevents inhalation of chemical powders or aerosols, which can cause respiratory irritation.
Storage and Disposal

Tyrosine derivatives should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of these chemicals down the drain or in regular trash.

Spill Cleanup

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Ventilate : Alert others in the area and, if the substance is volatile or a powder, close off the area and increase exhaust ventilation.

  • Don PPE : Wear the appropriate personal protective equipment before attempting to clean the spill.

  • Contain the Spill : For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter. For solid spills, avoid generating dust.

  • Absorb or Collect : For liquid spills, add inert absorbent material, working from the outside in. For solid spills, gently sweep or scoop the material into a suitable, closed container for disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent or soapy water. For highly toxic substances, the rinse water should also be collected as hazardous waste.

  • Dispose : All contaminated materials, including absorbents and cleaning supplies, must be placed in a labeled hazardous waste container for proper disposal.

Specific Tyrosine Derivatives: Hazards and Handling

This section details the specific hazards and handling considerations for several commonly used tyrosine derivatives.

DerivativeCAS NumberKey HazardsSpecial Handling Considerations
N-Acetyl-L-tyrosine 537-55-3Causes serious eye damage; may cause skin, respiratory, and digestive tract irritation.[1]Handle in a well-ventilated area, using appropriate exhaust ventilation where dust is formed. Avoid contact with skin and eyes.
L-DOPA (Levodopa) 59-92-7Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation. Suspected of damaging fertility or the unborn child.[2][3][4]Always prepare solutions inside a certified chemical fume hood.[4] Take care to not generate any aerosol during preparation or injection.[4]
Tyramine 51-67-2Can cause high blood pressure and headaches, especially at high doses. Interacts with MAOI medications.[5]Individuals taking MAOIs should avoid handling or ingesting tyramine. Monitor for symptoms of hypertensive crisis if exposure is suspected.[6]
3-Nitro-L-tyrosine 621-44-3Harmful if swallowed or inhaled; causes skin and serious eye irritation; may cause respiratory irritation.[7]Wear appropriate PPE at all times. Segregate waste from other chemical streams.[7]

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving tyrosine derivatives.

Preparation of N-Acetyl-L-tyrosine for In Vivo Studies

This protocol describes the preparation of an N-Acetyl-L-tyrosine (NALT) solution for administration to rodents.

Materials:

  • N-Acetyl-L-tyrosine powder

  • Sterile vehicle (e.g., saline, sterile water)

  • Sterile vials or tubes

  • Vortex mixer

  • Syringes and needles (for IP injection) or gavage needles (for oral administration)

Procedure:

  • Calculate the required amount of NALT based on the desired dose and the number and weight of the animals. For example, to prepare a 20 mg/mL solution for a 200 mg/kg dose in a 25g mouse (at a 10 mL/kg volume), you would need to dissolve 200 mg of NALT in 10 mL of vehicle.[8]

  • Dissolve the NALT in the chosen vehicle in a sterile container. Vortex until the powder is completely dissolved.[8]

  • Prepare a vehicle-only solution to serve as a control.

  • Weigh each animal immediately before administration to calculate the precise volume to be administered.

  • Administer the solution via the chosen route (e.g., intraperitoneal injection or oral gavage) at the appropriate time point before the experimental procedure.[8]

Western Blot for Phosphorylated Receptor Tyrosine Kinases (RTKs)

This protocol outlines the detection of phosphorylated RTKs in cell lysates following stimulation.

Materials:

  • Cell culture reagents

  • Tyrosine derivative of interest

  • Lysis buffer with phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated RTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment : Culture cells to the desired confluency and treat with the tyrosine derivative at the desired concentration and time.

  • Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay.

  • Sample Preparation : Mix the lysate with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis : Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the phospho-specific primary antibody, diluted in TBST, overnight at 4°C.

  • Washing : Wash the membrane three to four times for 5 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing steps as in step 9.

  • Detection : Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Competitive ELISA for 3-Nitro-L-tyrosine

This protocol is based on a typical commercial competitive ELISA kit for the quantification of 3-Nitro-L-tyrosine (3-NT) in biological samples.[9][10]

Materials:

  • 3-NT ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Biological samples (serum, plasma, etc.)

  • Microplate reader

Procedure:

  • Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.[9]

  • Standard and Sample Addition : Add 50 µL of the standards and prepared samples to the appropriate wells of the 3-NT pre-coated microplate.[9]

  • Detection Antibody Addition : Add the biotinylated detection antibody to the wells.

  • Incubation : Cover the plate and incubate as per the kit's instructions.

  • Washing : Decant the solution and wash the wells multiple times with the provided wash buffer.[9]

  • HRP Conjugate Addition : Add the HRP conjugate to each well and incubate.

  • Washing : Repeat the washing step.

  • Substrate Addition : Add the substrate reagent to each well and incubate in the dark. A color change will develop.[9]

  • Stop Reaction : Add the stop solution to each well to terminate the reaction.

  • Read Plate : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the concentration of 3-NT in the samples by comparing their absorbance to the standard curve.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of tyrosine derivatives.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NALT_ext N-Acetyl-L-tyrosine NALT_int N-Acetyl-L-tyrosine NALT_ext->NALT_int Transport Mito Mitochondrion NALT_int->Mito Perturbs Membrane Potential ROS Transient ROS Increase Mito->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Activates FoxO_inactive Inactive FoxO ROS->FoxO_inactive Activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element Nrf2->ARE FoxO_active Active FoxO FoxO_inactive->FoxO_active FoxO_active->ARE Antioxidant_Enzymes Antioxidant Enzyme Gene Expression ARE->Antioxidant_Enzymes

Caption: N-Acetyl-L-tyrosine Neuroprotective Signaling Pathway.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Growth Factor) RTK_monomer RTK Monomer Ligand->RTK_monomer Binding RTK_dimer RTK Dimer (Autophosphorylated) RTK_monomer->RTK_dimer Dimerization & Autophosphorylation Grb2 Grb2 RTK_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response Gene Expression

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway.

L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Caption: L-DOPA in the Catecholamine Synthesis Pathway.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tyramine Tyramine TAAR1 TAAR1 Tyramine->TAAR1 Binding Gs Gαs TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylation

Caption: Tyramine-Activated TAAR1 Signaling Pathway.

Start Start Cell_Treatment Treat cells with tyrosine derivative Start->Cell_Treatment Lysis Lyse cells with phosphatase inhibitors Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block with 5% BSA Transfer->Blocking Primary_Ab Incubate with phospho-specific primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection End End Detection->End

Caption: Western Blot Workflow for Phosphorylated Proteins.

References

Application

Application Note & Protocol: Purification of L-Tyrosine Methyl Ester Hydrochloride by Recrystallization

Audience: Researchers, scientists, and drug development professionals. Introduction L-Tyrosine methyl ester hydrochloride is a crucial intermediate in peptide synthesis and is utilized in various pharmaceutical and bioch...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine methyl ester hydrochloride is a crucial intermediate in peptide synthesis and is utilized in various pharmaceutical and biochemical research applications.[1][2][3] The purity of this compound is paramount for the success of subsequent reactions and the integrity of research data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the purification of L-Tyrosine methyl ester hydrochloride via recrystallization, ensuring high purity and recovery.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller quantities, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.

Materials and Equipment

Materials:

  • Crude L-Tyrosine methyl ester hydrochloride

  • Methanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Analytical balance

Experimental Protocol

This protocol outlines the recrystallization of L-Tyrosine methyl ester hydrochloride using a methanol/diethyl ether solvent system. Methanol is a good solvent for dissolving the compound, while diethyl ether serves as an anti-solvent to induce crystallization.

Step 1: Dissolution

  • Place 5.0 g of crude L-Tyrosine methyl ester hydrochloride into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of methanol (approximately 15-20 mL) to the flask.

  • Gently heat the mixture to 40-50°C while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of methanol until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure a good recovery yield.

Step 2: Decolorization (Optional)

  • If the solution is colored due to impurities, add a small amount of activated carbon (approximately 0.1-0.2 g) to the hot solution.

  • Stir the mixture for 5-10 minutes to allow the activated carbon to adsorb the colored impurities.

  • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon. Collect the filtrate in a clean Erlenmeyer flask.

Step 3: Crystallization

  • Allow the clear solution to cool slowly to room temperature. Spontaneous crystallization may occur during this step.

  • Once the solution has reached room temperature, slowly add diethyl ether dropwise while stirring until the solution becomes slightly turbid. This indicates the initiation of precipitation.

  • After the addition of diethyl ether, place the flask in an ice bath for at least 30-60 minutes to promote complete crystallization.

Step 4: Crystal Collection and Washing

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.

  • Continue to apply the vacuum for a few minutes to partially dry the crystals.

Step 5: Drying

  • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) or in a vacuum desiccator until a constant weight is achieved. This removes any residual solvent.

Step 6: Purity Assessment

  • The purity of the recrystallized L-Tyrosine methyl ester hydrochloride can be assessed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), melting point determination, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Presentation

ParameterValue
Starting MaterialCrude L-Tyrosine methyl ester hydrochloride
Initial Mass5.0 g
Recrystallization SolventsMethanol, Diethyl ether
Dissolution Temperature40-50 °C
Crystallization Temperature0-4 °C (Ice Bath)
Expected Yield85-95%
Expected Purity>98.5% (HPLC)[6]
AppearanceWhite to off-white crystalline solid[1]

Visual Workflow

Recrystallization_Workflow Workflow for the Recrystallization of L-Tyrosine Methyl Ester Hydrochloride start Start with Crude L-Tyrosine Methyl Ester Hydrochloride dissolution Dissolution: Add minimal hot methanol (40-50°C) to dissolve the crude product. start->dissolution decolorization_check Is the solution colored? dissolution->decolorization_check decolorization Decolorization: Add activated carbon and perform hot filtration. decolorization_check->decolorization Yes crystallization Crystallization: Cool to room temperature, add diethyl ether, and place in an ice bath. decolorization_check->crystallization No decolorization->crystallization filtration Filtration: Collect crystals using a Buchner funnel. crystallization->filtration washing Washing: Rinse crystals with cold diethyl ether. filtration->washing drying Drying: Dry under vacuum to a constant weight. washing->drying purity_assessment Purity Assessment: Analyze by HPLC, melting point, or NMR. drying->purity_assessment end Pure L-Tyrosine Methyl Ester Hydrochloride purity_assessment->end

Caption: A flowchart illustrating the step-by-step process for the purification of L-Tyrosine methyl ester hydrochloride by recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable and can form explosive peroxides; handle with care and away from ignition sources.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

By following this detailed protocol, researchers can effectively purify L-Tyrosine methyl ester hydrochloride to a high degree of purity, suitable for demanding applications in research and development.

References

Method

The Role of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a versatile and pivotal building block i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a versatile and pivotal building block in modern organic synthesis. Derived from the naturally occurring amino acid L-tyrosine, this compound offers a strategic advantage in the construction of complex molecules due to its trifunctional nature, possessing an amino group, a carboxylic acid (protected as a methyl ester), and a phenolic hydroxyl group. Its primary applications lie in the fields of peptide synthesis and the development of pharmacologically active compounds, particularly those targeting kinase signaling pathways.

Application Notes

Peptide Synthesis

L-Tyrosine methyl ester hydrochloride is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The methyl esterification of the carboxyl group provides temporary protection, allowing for the sequential and controlled formation of amide bonds at the free amino terminus.[1][2] This strategic protection is fundamental to building specific peptide sequences with defined biological activities.[1]

The phenolic hydroxyl group on the tyrosine side chain is often a site for post-translational modifications, such as phosphorylation and sulfation, which are critical for protein function and cell signaling.[3][4] Consequently, L-Tyrosine methyl ester hydrochloride serves as a precursor for the synthesis of these modified amino acid derivatives, which are then incorporated into peptides to study biological processes.[5]

Furthermore, the tyrosine residue itself is crucial for the activity of many bioactive peptides, including opioid receptor agonists like enkephalins.[6] The synthesis of analogs of these peptides frequently utilizes protected forms of tyrosine, originating from L-Tyrosine methyl ester hydrochloride, to enhance stability, receptor affinity, and therapeutic potential.[6]

Drug Development and Medicinal Chemistry

The tyrosine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Tyrosine kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7][8]

Afatinib , an irreversible tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC), targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] While direct synthetic routes to Afatinib starting from L-Tyrosine methyl ester hydrochloride are not prominently documented in the literature, the structural motif of tyrosine is integral to its mechanism of action, which involves blocking the ATP-binding site of the kinase domain. The synthesis of various quinazoline derivatives, the core of Afatinib, is a significant area of research in medicinal chemistry.[1][7]

The functional groups of L-Tyrosine methyl ester hydrochloride can be manipulated to create a diverse range of complex organic molecules that serve as intermediates in the development of new drugs targeting various conditions, including neurological and cardiovascular diseases.[1][10]

Key Synthetic Transformations and Protocols

The utility of L-Tyrosine methyl ester hydrochloride as a building block is demonstrated in several key synthetic transformations.

Protocol 1: Preparation of L-Tyrosine Methyl Ester Hydrochloride

This protocol describes the esterification of L-Tyrosine to protect the carboxylic acid functionality.

Reaction Scheme:

L-Tyrosine + Thionyl Chloride (in Methanol) → L-Tyrosine Methyl Ester Hydrochloride

Materials:

  • L-Tyrosine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend L-Tyrosine (e.g., 10 mmol, 1.81 g) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to -10 °C.

  • Slowly add thionyl chloride (e.g., 15 mmol, 1.78 g) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the L-Tyrosine has been consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure to yield the crude product.

  • Dry the resulting white solid under vacuum to obtain L-Tyrosine methyl ester hydrochloride.[11]

Quantitative Data:

ParameterValueReference
Yield 95.5% - 97.2%[11]
Purity (HPLC) 98.6% - 99.3%[11]
Protocol 2: Synthesis of Fmoc-Tyr(tBu)-OH from L-Tyrosine Methyl Ester Hydrochloride

This multi-step protocol outlines the preparation of a commonly used protected tyrosine derivative for Fmoc-based solid-phase peptide synthesis.

Workflow:

G A L-Tyrosine Methyl Ester Hydrochloride B N-Fmoc Protection (Fmoc-OSu, Na2CO3) A->B C Fmoc-Tyr-OMe B->C D Side-Chain Protection (Isobutylene, H2SO4) C->D E Fmoc-Tyr(tBu)-OMe D->E F Saponification (e.g., NaOH) E->F G Fmoc-Tyr(tBu)-OH F->G

Synthesis of Fmoc-Tyr(tBu)-OH.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Acetone

  • Water

  • Sodium carbonate (Na₂CO₃)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sulfuric acid (H₂SO₄)

  • Isobutylene

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: N-Fmoc Protection

  • Dissolve L-Tyrosine methyl ester hydrochloride (e.g., 19.2 g) in a mixture of acetone (160 mL) and water (40 mL).

  • Adjust the pH of the solution to 8-9 by adding sodium carbonate.

  • Add Fmoc-OSu (e.g., 33.7 g) and stir the mixture at room temperature for 8 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Filter and dry the white solid to obtain Fmoc-Tyr-OMe.[12]

Step 2: Side-Chain Protection (tert-Butylation)

  • Dissolve the Fmoc-Tyr-OMe in dichloromethane.

  • Add a catalytic amount of sulfuric acid.

  • Introduce isobutylene gas into the reaction mixture and stir for an appropriate time until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate Fmoc-Tyr(tBu)-OMe.

Step 3: Saponification

  • Dissolve the Fmoc-Tyr(tBu)-OMe in a suitable solvent mixture (e.g., THF/water).

  • Add a base such as sodium hydroxide to hydrolyze the methyl ester.

  • Stir the reaction until completion.

  • Acidify the reaction mixture to precipitate the final product, Fmoc-Tyr(tBu)-OH.

  • Filter, wash with water, and dry the product.

Quantitative Data for N-Fmoc Protection Step:

ParameterValueReference
Yield 95.4%[12]
Protocol 3: Dipeptide Synthesis using L-Tyrosine Methyl Ester Hydrochloride

This protocol describes a standard solution-phase peptide coupling to form a dipeptide.

Reaction Scheme:

Boc-L-AminoAcid-OH + L-Tyrosine Methyl Ester Hydrochloride --(DCC, Et₃N)--> Boc-L-AminoAcid-L-Tyr-OMe

Materials:

  • N-Boc protected amino acid (e.g., Boc-L-Tyrosine)

  • L-Tyrosine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Acetonitrile

Procedure:

  • Dissolve the N-Boc protected amino acid (e.g., 15 mmol) and L-Tyrosine methyl ester hydrochloride (15 mmol) in a mixture of DMF (30 mL) and acetonitrile (120 mL).

  • Cool the solution in an ice bath.

  • Add triethylamine (15 mmol) to neutralize the hydrochloride salt.

  • Add DCC (15 mmol) to the stirred solution to initiate the coupling reaction.

  • Allow the reaction to proceed, typically for several hours, while monitoring by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.[13]

Quantitative Data:

DipeptideYieldReference
Boc-L-Tyr-L-Tyr-OMe 87%[13]

Signaling Pathways

EGFR and HER2 Signaling Pathway

Afatinib is a potent inhibitor of the EGFR and HER2 tyrosine kinases. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are aberrantly activated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand EGFR/HER2 Receptor EGFR/HER2 Receptor Ligand->EGFR/HER2 Receptor Binds PI3K PI3K EGFR/HER2 Receptor->PI3K Activates RAS RAS EGFR/HER2 Receptor->RAS Activates Afatinib Afatinib Afatinib->EGFR/HER2 Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis

EGFR/HER2 signaling and inhibition by Afatinib.

This pathway illustrates that upon ligand binding, EGFR/HER2 receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10][12] These pathways ultimately promote cellular processes that contribute to tumor growth.[12] Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domain of these receptors, thereby blocking the signaling cascade.

Phosphotyrosine Signaling

The incorporation of phosphotyrosine, synthesized from tyrosine derivatives, into peptides is crucial for studying cellular signaling. Phosphotyrosine signaling is a fundamental mechanism for cell-to-cell communication and regulation of various cellular processes.[1][14]

G Tyrosine Kinase (Writer) Tyrosine Kinase (Writer) Protein with Tyrosine Protein with Tyrosine Tyrosine Kinase (Writer)->Protein with Tyrosine Phosphorylates Phosphorylated Protein (pTyr) Phosphorylated Protein (pTyr) Protein with Tyrosine->Phosphorylated Protein (pTyr) SH2 Domain Protein (Reader) SH2 Domain Protein (Reader) Phosphorylated Protein (pTyr)->SH2 Domain Protein (Reader) Recruits Downstream Signaling Downstream Signaling SH2 Domain Protein (Reader)->Downstream Signaling Activates Phosphatase (Eraser) Phosphatase (Eraser) Phosphatase (Eraser)->Phosphorylated Protein (pTyr) Dephosphorylates

The cycle of phosphotyrosine signaling.

This diagram shows the three core components of phosphotyrosine signaling: "writers" (tyrosine kinases) that add a phosphate group to a tyrosine residue, "readers" (proteins with SH2 or PTB domains) that recognize and bind to the phosphotyrosine motif, and "erasers" (phosphatases) that remove the phosphate group.[1] This dynamic interplay regulates a vast array of cellular functions, including proliferation, differentiation, and adhesion.[1] The synthesis of phosphotyrosine-containing peptides is essential for dissecting these complex signaling networks.

References

Application

Application Notes and Protocols for Enzymatic Studies with Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. Its structural similarity to L-tyrosine makes it a valuable compound for studying enzymes that recognize and process tyrosine. This document provides detailed application notes and experimental protocols for investigating the interactions of this compound with key enzymes, such as tyrosinase and phenylalanine/tyrosine ammonia lyase (PTAL). These studies are crucial for understanding its potential as a substrate, inhibitor, or modulator of enzymatic activity, which is of significant interest in fields ranging from drug discovery to industrial biocatalysis.

I. Enzymatic Studies with Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of phenols.[1] Understanding the interaction of L-Tyrosine methyl ester hydrochloride with tyrosinase can reveal its potential as a substrate or an inhibitor of melanogenesis, which has applications in cosmetics and medicine for conditions related to hyperpigmentation.[1][2]

A. Protocol 1: Investigating L-Tyrosine Methyl Ester Hydrochloride as a Tyrosinase Substrate

This protocol aims to determine if L-Tyrosine methyl ester hydrochloride can act as a substrate for tyrosinase, leading to the formation of a colored product that can be monitored spectrophotometrically. The reaction is based on the oxidation of the phenolic group, similar to the natural substrate L-tyrosine.[3]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • L-Tyrosine (as a positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

    • Prepare a stock solution of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of L-Tyrosine (e.g., 10 mM) in phosphate buffer for the positive control.

  • Assay Setup (96-well plate):

    • Test Wells: Add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of varying concentrations of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride solution.

    • Positive Control Wells: Add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of varying concentrations of L-Tyrosine solution.

    • Negative Control Wells: Add 160 µL of phosphate buffer and 20 µL of tyrosinase solution (no substrate).

    • Blank Wells: Add 160 µL of phosphate buffer and 20 µL of the respective substrate solution (no enzyme).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the enzyme to the wells containing the substrate and buffer.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank from the corresponding test and control wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Data Presentation:

Table 1: Kinetic Parameters of Tyrosinase with Different Substrates

SubstrateKm (mM)Vmax (µmol/min)
L-Tyrosine (Positive Control)
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
B. Protocol 2: Screening for Tyrosinase Inhibition

This protocol is designed to assess the potential of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride to inhibit tyrosinase activity, using L-DOPA as the substrate.[5][6]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (potential inhibitor)

  • Kojic acid (as a positive control inhibitor)

  • Phosphate buffer (50 mM, pH 6.8)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of tyrosinase, L-DOPA, and the test compound as described in Protocol 1.

    • Prepare a stock solution of kojic acid (e.g., 1 mM) in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of various concentrations of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

    • Positive Control: Use kojic acid instead of the test compound.

    • Negative Control: Use buffer instead of the inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Monitor the increase in absorbance at 475 nm over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation:

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)
Kojic Acid (Positive Control)
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

II. Enzymatic Studies with Phenylalanine/Tyrosine Ammonia Lyase (PTAL)

Phenylalanine/Tyrosine Ammonia Lyase (PTAL; EC 4.3.1.25) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine and L-tyrosine to cinnamic acid and p-coumaric acid, respectively. A study has demonstrated the biotransformation of L-tyrosine methyl ester to the methyl ester of para-hydroxycinnamic acid using PTAL from Rhodotorula glutinis.[8]

A. Protocol 3: Biotransformation using PTAL

This protocol is adapted from the study by S. K. G. and colleagues to verify the conversion of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride to its corresponding cinnamic acid derivative.[8]

Materials:

  • PTAL enzyme preparation (e.g., from Rhodotorula glutinis)

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), a specific concentration of PTAL enzyme (e.g., 0.080 µM), and varying concentrations of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (e.g., 0.1 mM to 1.0 mM).[8]

    • The total reaction volume should be kept constant.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation (e.g., 50 rpm).[8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the increase in absorbance at 315 nm, which corresponds to the formation of the methyl ester of para-hydroxycinnamic acid.[8]

    • Take readings at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

    • Determine the optimal substrate concentration for maximal product formation.

Data Presentation:

Table 3: PTAL-catalyzed Biotransformation Yield

Substrate Concentration (mM)Reaction Time (h)Product Yield (%)
0.11
0.251
0.51
0.518
1.01

Visualizations

Signaling Pathway Diagram

Melanin_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->L_DOPA Test_Compound Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Test_Compound->Tyrosinase Potential Substrate/ Inhibitor

Caption: Melanin biosynthesis pathway and the potential interaction of the test compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (Tyrosinase/PTAL) - Substrate (Test Compound/L-Tyrosine/L-DOPA) - Buffers Assay_Setup Set up reactions in 96-well plate Reagents->Assay_Setup Incubation Incubate at controlled temperature Assay_Setup->Incubation Measurement Spectrophotometric Measurement (Absorbance at 475nm or 315nm) Incubation->Measurement Data_Processing Calculate Initial Velocities / % Inhibition Measurement->Data_Processing Kinetic_Parameters Determine Km, Vmax, IC50 Data_Processing->Kinetic_Parameters

Caption: General workflow for the enzymatic assays.

Logical Relationship Diagram

Logical_Relationship cluster_tyrosinase Tyrosinase Interaction cluster_ptal PTAL Interaction Compound Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Is_Substrate Is it a substrate? Compound->Is_Substrate Is_Inhibitor Is it an inhibitor? Compound->Is_Inhibitor Is_Converted Is it converted to a cinnamic acid derivative? Compound->Is_Converted Km_Vmax Determine Km and Vmax Is_Substrate->Km_Vmax IC50 Determine IC50 Is_Inhibitor->IC50 Yield Determine Product Yield Is_Converted->Yield

References

Method

Application Notes and Protocols: Incorporating Unnatural Tyrosine Analogs into Proteins

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methods and applications for incorporating unnatural tyrosine analogs into proteins. This po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and applications for incorporating unnatural tyrosine analogs into proteins. This powerful technique opens up new avenues for research, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties with high precision.

Introduction to Unnatural Tyrosine Analog Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering and chemical biology.[1][2][3][4] This technology allows for the precise replacement of a canonical amino acid with a synthetic analog bearing a desired functional group. Among the 20 canonical amino acids, tyrosine is a particularly attractive target for substitution due to its unique phenolic side chain, which can be modified to introduce a wide array of functionalities.[5][6]

The primary method for site-specific incorporation of UAAs in both prokaryotic and eukaryotic cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[3][7] This orthogonal pair functions independently of the host cell's translational machinery. Typically, a nonsense codon, such as the amber stop codon (UAG), is introduced at the desired site in the gene of interest.[5][6][7] The orthogonal tRNA is engineered to recognize this stop codon, and the orthogonal aaRS is evolved to specifically charge this tRNA with the unnatural tyrosine analog. When the unnatural amino acid is supplied in the growth medium, it is incorporated into the protein at the specified position.[7]

Applications in Research and Drug Development

The ability to incorporate unnatural tyrosine analogs with diverse properties has a broad range of applications:

  • Probing Enzyme Mechanisms: By incorporating tyrosine analogs with altered pKa values or redox potentials, researchers can dissect the role of specific tyrosine residues in enzyme catalysis.[5][6][8] For instance, incorporating halogenated tyrosines has been used to study the role of tyrosine in oxidases and to provide evidence for the location of tyrosyl radicals.[5][6]

  • Fluorescent Labeling and Imaging: The incorporation of fluorescent tyrosine analogs allows for the site-specific labeling of proteins for in vitro and in vivo imaging studies.[9][10][11][12][13] These intrinsic probes can be used to monitor protein dynamics, localization, and interactions without the need for bulky external fluorophores.[10]

  • Photo-crosslinking and Mapping Protein-Protein Interactions: Tyrosine analogs containing photo-activatable moieties, such as azides or benzophenones, can be used to capture transient protein-protein interactions.[14][15][16][17] Upon UV irradiation, these analogs form covalent crosslinks with interacting partners, which can then be identified by mass spectrometry.[16][17]

  • Drug Development and Bioconjugation: The introduction of unique chemical handles, such as azides or alkynes, via unnatural tyrosine analogs enables site-specific conjugation of therapeutic molecules, such as drugs or polyethylene glycol (PEG).[15][18] This approach allows for the creation of precisely defined antibody-drug conjugates (ADCs) and other protein therapeutics with improved properties.[18]

Visualization of Key Processes

Signaling Pathway for Unnatural Tyrosine Analog Incorporation

cluster_cell Host Cell UAA Unnatural Tyrosine Analog aaRS Orthogonal aaRS UAA->aaRS 1. Uptake & Recognition charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA 3. Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS 2. Recognition Ribosome Ribosome charged_tRNA->Ribosome 5. Amber Codon Suppression Protein Protein with Incorporated UAA Ribosome->Protein 6. Protein Synthesis RF1 Release Factor 1 Ribosome->RF1 Alternative: Termination mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome 4. Translation

Caption: Genetic incorporation of an unnatural tyrosine analog.

Experimental Workflow for Protein Modification

cluster_workflow Experimental Workflow start Start: Gene with Amber Codon plasmid Co-transformation: Expression Plasmid & Orthogonal Pair Plasmid start->plasmid expression Protein Expression: E. coli with UAA plasmid->expression purification Purification: Affinity Chromatography expression->purification characterization Characterization: Mass Spectrometry, SDS-PAGE purification->characterization application Application: Fluorescence, Crosslinking, etc. characterization->application

Caption: Workflow for producing proteins with unnatural tyrosine analogs.

Applications of Unnatural Tyrosine Analogs

cluster_applications Key Research Applications UAA Unnatural Tyrosine Analog Incorporation fluorescence Fluorescent Probes (e.g., 3-aminotyrosine) UAA->fluorescence Enables crosslinking Photo-Crosslinking (e.g., p-azidophenylalanine) UAA->crosslinking Enables enzyme_probe Enzyme Mechanism Probes (e.g., fluorinated tyrosines) UAA->enzyme_probe Enables bioconjugation Bioconjugation Handles (e.g., p-acetylphenylalanine) UAA->bioconjugation Enables

Caption: Major applications stemming from unnatural tyrosine analog incorporation.

Quantitative Data Summary

Table 1: Properties of Selected Unnatural Tyrosine Analogs
Unnatural Tyrosine AnalogAbbreviationKey Properties/ApplicationspKaExcitation (nm)Emission (nm)Quantum Yield
3-Fluoro-L-tyrosine3-F-TyrEnzyme mechanism probe, increased fluorescence quantum yield.[12][19]~9.8---
3,5-Difluoro-L-tyrosine3,5-F2-TyrEnzyme mechanism probe, spectroscopic probe.[5][6]~6.4---
3-Amino-L-tyrosineNH2-TyrIncreased fluorescence quantum yield, shifted fluorescence maxima.[12][19]----
p-Azido-L-phenylalaninepAzFPhoto-crosslinking, click chemistry.[14][15]----
p-Acetyl-L-phenylalaninepAcFKeto-selective bioconjugation.----
p-Benzoyl-L-phenylalanine*pBPAPhoto-crosslinking.[17][20]----
O-Methyl-L-tyrosine-Specificity probe for TyrRS.[7]----
3-Iodo-L-tyrosine-Heavy atom for crystallography, crosslinking.[7]----

Note: p-Azidophenylalanine, p-acetylphenylalanine, and p-benzoylphenylalanine are analogs of phenylalanine but are often used in similar contexts and methodologies as unnatural tyrosine analogs for introducing novel functionalities.

Experimental Protocols

Protocol for Site-Specific Incorporation of p-Azidophenylalanine (pAzF) in E. coli

This protocol is adapted from established methods for incorporating unnatural amino acids.[14]

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the gene of interest with an amber (TAG) codon at the desired site.

  • pEVOL-p-AzF plasmid (contains the orthogonal tRNA and aminoacyl-tRNA synthetase pair for pAzF).

  • p-Azido-L-phenylalanine (pAzF).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • Isopropyl-β-D-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for your protein of interest and the pEVOL-p-AzF plasmid. Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C in a shaking incubator.

  • Expression Culture: The following day, inoculate the starter culture into 1 L of LB medium with the same antibiotics. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Add pAzF to a final concentration of 1 mM (0.25 g/L). Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.

  • Harvesting: Continue to shake the culture at 30°C overnight. Harvest the cells by centrifugation.

  • Purification: Purify the protein containing pAzF using standard protein purification techniques, such as affinity chromatography, based on a tag engineered into your protein of interest.

  • Verification: Confirm the incorporation of pAzF by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated unnatural amino acid.

Protocol for Photo-crosslinking of a Protein Containing pAzF to its Binding Partner

This protocol outlines a general procedure for using a pAzF-containing protein to identify interacting partners.[14][16]

Materials:

  • Purified protein containing pAzF.

  • Cell lysate or purified potential binding partner.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV lamp (365 nm).

  • SDS-PAGE analysis equipment.

  • Western blotting equipment or mass spectrometer.

Procedure:

  • Binding Reaction: In a microcentrifuge tube, mix the purified protein containing pAzF (bait) with the cell lysate or purified potential binding partner (prey). Incubate the mixture for 1 hour at 4°C to allow for complex formation.

  • UV Irradiation: Place the tube on ice and expose it to 365 nm UV light for 15-30 minutes. The distance from the lamp and the irradiation time may need to be optimized.

  • Analysis of Crosslinking: Analyze the reaction mixture by SDS-PAGE. A new, higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Identification of Binding Partner: The crosslinked complex can be identified by Western blotting if an antibody to the suspected binding partner is available. For unbiased identification, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.

Protocol for Fluorescent Labeling using Click Chemistry

This protocol describes the labeling of a pAzF-containing protein with a fluorescent dye via a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[15]

Materials:

  • Purified protein containing pAzF.

  • An alkyne-modified fluorescent dye (e.g., DBCO-fluorophore).

  • PBS, pH 7.4.

  • Size-exclusion chromatography column or dialysis equipment for removing excess dye.

Procedure:

  • Labeling Reaction: Dissolve the purified pAzF-containing protein in PBS. Add a 10-20 fold molar excess of the DBCO-functionalized fluorescent dye.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Removal of Excess Dye: Remove the unreacted fluorescent dye by size-exclusion chromatography or dialysis.

  • Analysis: Confirm the successful labeling of the protein by measuring its fluorescence or by SDS-PAGE, where the labeled protein may show a slight shift in mobility and will be fluorescent under UV light.

References

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-(4-hydroxyp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, the methyl ester hydrochloride of L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride?

A1: The most prevalent and straightforward method is the Fischer esterification of L-tyrosine using methanol as both the reagent and solvent, catalyzed by an acid such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1] Thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ under anhydrous conditions, which drives the esterification forward.

Q2: Why is an acid catalyst necessary for this reaction?

A2: The acid catalyst serves two primary purposes. First, it protonates the carboxylic acid group of L-tyrosine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Second, it protonates the amino group, forming an ammonium salt. This protects the amino group from acting as a nucleophile and participating in side reactions.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reactions include:

  • O-alkylation: Methylation of the phenolic hydroxyl group of the tyrosine side chain.

  • Diketopiperazine Formation: Intramolecular cyclization of two molecules of the amino acid ester to form a cyclic dipeptide.

  • Racemization: Loss of stereochemical purity at the α-carbon, leading to a mixture of L- and D-isomers.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable solvent system should be chosen to clearly separate the starting material (L-tyrosine) from the product (the methyl ester). The disappearance of the L-tyrosine spot indicates the completion of the reaction.

Q5: What is the typical yield and purity I can expect?

A5: With an optimized protocol, yields for the synthesis of L-tyrosine methyl ester hydrochloride can be quite high, often exceeding 95%.[2] HPLC purity of the crude product can also be high, in the range of 98-99%.[2] However, the final yield and purity will depend on the reaction conditions and the effectiveness of the purification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides guidance on their resolution.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Extend the reaction time and continue monitoring by TLC until the starting material is consumed. Ensure the reaction is conducted under reflux to maintain an adequate temperature.Fischer esterification is an equilibrium reaction. Driving it to completion requires sufficient time and temperature.
Presence of Water Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium towards the starting materials.
Loss of Product during Workup During the precipitation step, ensure the solution is sufficiently cold and allow adequate time for the product to crystallize. When washing the precipitated product, use a cold, non-polar solvent (e.g., diethyl ether) to minimize dissolution of the product.The hydrochloride salt of the amino acid ester has some solubility, which is minimized at lower temperatures.
Side Reactions Refer to the specific troubleshooting sections for O-alkylation, diketopiperazine formation, and racemization below to identify and mitigate potential side reactions that consume the starting material or product.Side reactions directly compete with the formation of the desired product, thus reducing the overall yield.
Problem 2: Presence of O-Alkylated Impurity
Possible Cause Troubleshooting Step Rationale
Prolonged reaction time at high temperatures Minimize the reaction time once the starting material is consumed (as monitored by TLC). Avoid unnecessarily high reflux temperatures.While acidic conditions generally favor esterification over etherification of the phenol, prolonged heating can promote O-alkylation.
Excessive amount of esterifying agent/catalyst Use a moderate excess of thionyl chloride or HCl. A typical molar ratio is 1.1 to 1.5 equivalents of thionyl chloride to L-tyrosine.A very high concentration of the acid catalyst and prolonged reaction times can increase the likelihood of side reactions, including O-alkylation.
Problem 3: Formation of Diketopiperazine
Possible Cause Troubleshooting Step Rationale
High concentration of the free amino acid ester After the reaction is complete, it is advisable to keep the product as the hydrochloride salt. If the free ester is generated for a subsequent step, it should be used immediately.The free amino group of one molecule of the amino acid ester can attack the ester carbonyl of another molecule, leading to the formation of a stable six-membered diketopiperazine ring. This is more likely to occur with the free base form of the ester.
Elevated temperatures during workup of the free ester If the free ester is isolated, avoid high temperatures during solvent evaporation.Heat can promote the intramolecular cyclization reaction.
Problem 4: Racemization of the Product
Possible Cause Troubleshooting Step Rationale
Prolonged exposure to strong acid and high temperatures Minimize the reaction time to what is necessary for complete conversion of the starting material. Avoid excessive heating.Harsh acidic conditions and elevated temperatures can facilitate the enolization of the carbonyl group, which can lead to racemization at the α-carbon.
Presence of a base during workup If a neutralization step is performed, use a weak base and carry out the extraction at low temperatures. Avoid prolonged exposure to basic conditions.Bases can deprotonate the α-carbon, leading to racemization.

Experimental Protocols

Synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

This protocol is a common and effective method for the laboratory-scale synthesis.

Materials:

  • L-tyrosine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (or another suitable non-polar solvent for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine in anhydrous methanol. A typical concentration is in the range of 0.5 to 1 M.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. A molar equivalent of 1.1 to 1.5 relative to L-tyrosine is commonly used. Caution: The addition of thionyl chloride to methanol is exothermic and releases HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until all the L-tyrosine has been consumed. This typically takes 2-4 hours.

  • Once the reaction is complete, cool the solution to room temperature.

  • Reduce the volume of the methanol by rotary evaporation.

  • Add diethyl ether to the concentrated methanolic solution to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Purification by Recrystallization

If further purification is required to remove minor impurities, recrystallization can be performed.

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol.

  • Slowly add a non-polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L-tyrosine L-tyrosine Esterification Fischer Esterification (Reflux in Methanol) L-tyrosine->Esterification Methanol Methanol Methanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Concentration Concentration Esterification->Concentration Precipitation Precipitation (with Diethyl Ether) Concentration->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Drying->Final_Product

Caption: A general workflow for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Side_Reactions cluster_side_reactions Potential Side Reactions L-tyrosine_methyl_ester L-tyrosine methyl ester O_Alkylation O-Alkylation L-tyrosine_methyl_ester->O_Alkylation Prolonged heating Diketopiperazine Diketopiperazine Formation L-tyrosine_methyl_ester->Diketopiperazine High concentration of free ester Racemization Racemization L-tyrosine_methyl_ester->Racemization Harsh acidic/basic conditions

Caption: Common side reactions in the synthesis of L-tyrosine methyl ester.

Troubleshooting_Logic Start Unsatisfactory Result Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? - Check TLC - Extend reaction time Check_Yield->Incomplete_Reaction Yes Identify_Impurity Identify Impurity (e.g., by NMR, MS) Check_Purity->Identify_Impurity Yes End Optimized Synthesis Check_Purity->End No Workup_Loss Loss during Workup? - Optimize precipitation - Use cold solvents Incomplete_Reaction->Workup_Loss Workup_Loss->Check_Purity O_Alkylation O-Alkylation? - Reduce reaction time/temp Identify_Impurity->O_Alkylation Diketopiperazine Diketopiperazine? - Keep as HCl salt - Avoid heat with free ester Identify_Impurity->Diketopiperazine Racemization Racemization? - Milder conditions Identify_Impurity->Racemization O_Alkylation->End Diketopiperazine->End Racemization->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimization

how to increase the yield and purity of L-Tyrosine methyl ester hydrochloride

Technical Support Center: L-Tyrosine Methyl Ester Hydrochloride Synthesis This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Tyrosine Methyl Ester Hydrochloride Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of L-Tyrosine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing L-Tyrosine methyl ester hydrochloride?

A1: The most prevalent and well-established method is the Fischer-Speier esterification of L-Tyrosine.[1] This reaction typically involves treating L-Tyrosine with anhydrous methanol in the presence of a strong acid catalyst, most commonly thionyl chloride (SOCl₂) or trimethylchlorosilane (TMCS).[1][2][3]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Optimizing yield and purity requires careful control over several key parameters:

  • Reagent Purity: Use of anhydrous methanol and high-purity L-Tyrosine is crucial. The presence of water will consume the thionyl chloride catalyst and inhibit the esterification.

  • Stoichiometry: The molar ratio of the acid catalyst to L-Tyrosine is critical. An excess of the catalyst is generally used to ensure complete conversion.[4]

  • Temperature Control: The initial addition of the catalyst is highly exothermic and should be performed at low temperatures (e.g., -10°C to 0°C) to prevent side reactions.[4][5] The subsequent reaction is typically run at reflux to drive the esterification to completion.[1][6]

  • Reaction Time: Sufficient reaction time (typically ranging from 3 to 13 hours) is necessary for the reaction to go to completion.[1][4] Progress should be monitored by Thin-Layer Chromatography (TLC).

Q3: How is the L-Tyrosine methyl ester hydrochloride product typically isolated and purified?

A3: After the reaction is complete, the product is usually isolated by removing the excess methanol and thionyl chloride via rotary evaporation.[6] The resulting crude solid or oil can then be purified. The most common purification technique is recrystallization, often from an ethanol/ether solvent system.[1] An alternative method involves precipitating the product from the concentrated reaction mixture by adding an anti-solvent like diethyl ether or tetrahydrofuran (THF).[1][3]

Q4: Is it possible to perform this esterification without thionyl chloride?

A4: Yes, trimethylchlorosilane (TMCS) in methanol is a convenient and effective alternative to the thionyl chloride system.[2][3] This method often proceeds at room temperature and presents fewer safety and handling issues than thionyl chloride.[2] The workup is similarly straightforward, involving solvent evaporation to yield the hydrochloride salt.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: Reagents (especially methanol) or glassware were not properly dried. Water rapidly decomposes thionyl chloride and TMCS.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous methanol.
2. Insufficient Catalyst: The molar ratio of acid catalyst to L-Tyrosine was too low.2. Increase the molar equivalents of thionyl chloride or TMCS. A common ratio is 1.5 to 2.5 equivalents of catalyst to 1 equivalent of L-Tyrosine.[4]
3. Incomplete Reaction: Reaction time was too short or the temperature was too low.3. Monitor the reaction via TLC. If starting material is still present, extend the reflux time or ensure the reflux temperature is being maintained (around 65°C for methanol).
Low Purity / Presence of Impurities 1. Side Reactions: The initial addition of the catalyst was too fast, causing the temperature to rise uncontrollably and lead to degradation or side product formation.1. Add the thionyl chloride or TMCS dropwise to the methanol solution at a reduced temperature (-10°C to 0°C) with vigorous stirring to dissipate heat.[4][5]
2. Incomplete Reaction: Unreacted L-Tyrosine remains in the product. Due to its poor solubility in many organic solvents, it can be difficult to remove.2. Ensure the reaction goes to completion by extending the reaction time as monitored by TLC.
3. Contaminated Starting Material: Impurities in the initial L-Tyrosine are carried through the synthesis.3. Use high-purity L-Tyrosine. If necessary, purify the starting material before the reaction.
Product is Discolored (Yellow/Brown) 1. Reaction Overheating: The reaction mixture was heated too strongly or for too long, causing thermal degradation.1. Maintain a gentle reflux and do not exceed the necessary reaction time.
2. Impurities: Impurities in the starting materials or solvents may be causing discoloration.2. Perform a recrystallization of the crude product. The addition of a small amount of activated charcoal to the hot solvent during recrystallization can help remove colored impurities.
Difficulty in Product Isolation/Crystallization 1. Product is an Oil: The product may not spontaneously crystallize after solvent removal. This can be due to residual solvent or minor impurities.1. Try triturating the oil with a suitable anti-solvent like cold diethyl ether or THF to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
2. Product is Highly Soluble: The product may be too soluble in the purification solvent for efficient recrystallization.2. Use a binary solvent system for recrystallization. Dissolve the product in a minimal amount of a good solvent (like ethanol) and slowly add a poor solvent (like diethyl ether) until turbidity persists, then cool slowly.

Data Summary: Synthesis Parameters

The following table summarizes quantitative data from various reported methods for the synthesis of L-Tyrosine methyl ester hydrochloride.

MethodCatalystL-Tyrosine:Catalyst (Molar Ratio)TemperatureTime (h)Yield (%)Purity (%) (Method)Reference
Fischer-SpeierThionyl Chloride1 : 1.5-10°C then Reflux-95.598.6 (HPLC)[4]
Fischer-SpeierThionyl Chloride1 : 2.5-10°C then Reflux-97.299.3 (HPLC)[4]
Fischer-SpeierThionyl Chloride1 : 1.10°C then 60°C6--[6]
AlternativeTrimethylchlorosilane (TMCS)1 : 2Room Temp.13>95-[1][3]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from a high-yield procedure.[4]

  • Preparation: In a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend L-Tyrosine (10 mmol, 1.81g) in anhydrous methanol (20 mL).

  • Reagent Addition: Cool the flask in an ice-salt bath to -10°C.

  • Esterification: Slowly add thionyl chloride (25 mmol, 1.82 mL) dropwise to the stirred suspension, ensuring the internal temperature does not rise above room temperature.

  • Reaction: After the addition is complete, remove the cooling bath and heat the mixture to reflux (approx. 65°C). Maintain reflux and monitor the reaction's progress using TLC until all the L-Tyrosine has been consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the methanol and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is the crude L-Tyrosine methyl ester hydrochloride. For higher purity, recrystallize the solid from an ethanol/diethyl ether mixture.

Protocol 2: Synthesis using Trimethylchlorosilane (TMCS) in Methanol

This protocol provides a convenient alternative to using thionyl chloride.[1][2]

  • Preparation: To a flask containing L-Tyrosine (10 mmol, 1.81g), add anhydrous methanol (20-30 mL).

  • Reagent Addition: Add trimethylchlorosilane (TMCS) (20 mmol, 2.54 mL) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated if the conversion is slow. Monitor the reaction's progress by TLC.

  • Isolation: Once the reaction is complete, concentrate the mixture to dryness on a rotary evaporator to obtain the crude product.

  • Purification: Wash the resulting solid with diethyl ether to remove non-polar impurities. If further purification is needed, recrystallize as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A L-Tyrosine + Anhydrous Methanol B Add Catalyst (SOCl₂ or TMCS) at low temp A->B C Heat to Reflux (Monitor by TLC) B->C D Solvent Evaporation C->D E Crude Product D->E F Recrystallization (e.g., Ethanol/Ether) E->F G Pure L-Tyrosine Methyl Ester HCl F->G

Caption: General experimental workflow for the synthesis and purification of L-Tyrosine methyl ester hydrochloride.

Troubleshooting_Flowchart Start Reaction Complete. Evaluate Crude Product Yield Is Yield Low? Start->Yield Purity Is Purity Low? (Check TLC/NMR) Yield->Purity No Sol_Yield1 Check for water contamination. Increase catalyst stoichiometry. Yield->Sol_Yield1 Yes Color Is Product Discolored? Purity->Color No Sol_Purity Improve purification. Recrystallize carefully. Purity->Sol_Purity Yes Sol_Color Recrystallize with activated charcoal. Color->Sol_Color Yes End High Yield & Purity Product Color->End No Sol_Yield2 Extend reaction time/temp. Ensure complete conversion. Sol_Yield1->Sol_Yield2 Sol_Purity->Color Sol_Color->End

Caption: A troubleshooting decision tree for diagnosing and resolving common issues in the synthesis.

Optimization_Parameters center High Yield & Purity param1 Reagent Purity (Anhydrous) center->param1 param2 Catalyst Stoichiometry (1.5 - 2.5 eq.) center->param2 param3 Temperature Control (Initial Cooling & Reflux) center->param3 param4 Reaction Time (TLC Monitoring) center->param4 param5 Effective Purification (Recrystallization) center->param5

Caption: Key experimental parameters that must be controlled to optimize yield and purity.

References

Troubleshooting

troubleshooting guide for the crystallization of amino acid esters

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the crystallization of amino acid esters. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the crystallization of amino acid esters. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

My amino acid ester will not crystallize and remains an oil.

  • Answer: Oiling out is a common problem where the solute separates from the solution as a liquid rather than a solid. Here are several approaches to induce crystallization:

    • Solvent Polarity: The polarity of your solvent may be too similar to your amino acid ester. Try switching to a solvent with a different polarity. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[1] For esters, solvents like ethyl acetate or acetone can be effective.[1]

    • Solvent System: Employ a mixed-solvent system. Dissolve your oily compound in a small amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes turbid.[2] Gently warming the solution to redissolve the oil and then allowing it to cool slowly can promote crystal growth. Common mixtures include diethyl ether-methanol for highly associated solids and diethyl ether-petroleum ether for polar compounds like esters.[3]

    • pH Adjustment: Since amino acid esters have both acidic and basic functionalities, pH plays a crucial role.[4] Ensure that all acidic or basic reagents from the reaction have been thoroughly removed during workup.[4] You can also try dissolving the compound in an acidic or basic solution and then neutralizing it to its isoelectric point to induce precipitation.[4][5]

    • Purity: Impurities can significantly hinder crystallization.[4] Even impurities not visible by TLC can have an effect.[4] Consider further purification of your product by column chromatography before attempting crystallization again.

    • Hygroscopic Nature: Some amino acid derivatives are highly hygroscopic, and the presence of water can prevent solidification.[4] Ensure all solvents are freshly dried before use.[4]

My crystals are forming too quickly.

  • Answer: Rapid crystallization can trap impurities within the crystal lattice, negating the purification purpose of this technique.[6] An ideal crystallization process should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes.[6] To slow down crystal growth:

    • Increase Solvent Volume: Add a small amount of additional "good" solvent to the hot solution.[6] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal formation.[6]

    • Reduce Cooling Rate: Instead of placing the flask directly on an ice bath, allow it to cool slowly to room temperature first. Insulating the flask can further slow the cooling process.

    • Flask Size: Using a flask that is too large for the solvent volume can lead to a high surface area-to-volume ratio, causing rapid cooling.[6] Choose a flask size appropriate for your crystallization scale.[6]

I am getting different crystal forms (polymorphs). How can I control this?

  • Answer: Polymorphism, the ability of a substance to exist in more than one crystal form, is influenced by a variety of factors.[7][8] Controlling these factors is key to obtaining a consistent crystal form:

    • Solvent Choice: The solvent can have a significant effect on which polymorph crystallizes.[7] Experimenting with different solvents or solvent mixtures may favor the formation of a specific polymorph.

    • Temperature: Crystallization temperature can influence polymorphic outcomes.[7][9] For some amino acids, specific temperature ranges are necessary to obtain a desired form.[5]

    • Supersaturation and Cooling/Addition Rate: The level of supersaturation and the rate at which it is achieved (e.g., cooling rate or anti-solvent addition rate) are critical controlling factors.[7] Slower rates generally favor the formation of more stable polymorphs.

    • Additives: The presence of other molecules, even in small amounts, can influence or inhibit the nucleation of specific polymorphs.[7][9]

Frequently Asked Questions (FAQs)

What are the best general-purpose solvents for crystallizing amino acid esters?

  • Due to their polarity, polar solvents are often a good starting point.[3] Ethyl acetate is a good choice for esters.[1] Other commonly used solvents include ethanol, acetone, and acetonitrile.[1][3] For many polar compounds, a mixture of diethyl ether and petroleum ether can also be effective.[3]

How do I choose a solvent for crystallization?

  • The ideal crystallization solvent should dissolve the amino acid ester well at high temperatures but poorly at low temperatures. You can determine this through small-scale solubility tests with various solvents.

What is the role of additives in the crystallization process?

  • Additives can serve multiple purposes. Surfactants and polyvalent alcohols like ethylene glycol can be used to improve crystal shape and purity.[10] In some cases, other amino acids can act as inhibitors for certain crystal forms, helping to control polymorphism.[9] Additives can also act as precipitants, expanding the conditions under which crystals can form.[11][12]

Can I crystallize the salt form of my amino acid ester?

  • Yes, for amino acid esters with acidic or basic moieties, crystallizing the salt form (e.g., hydrochloride or sulfate salt) can be an effective purification strategy.[1][4] This is achieved by performing an acidic or basic extraction.[1]

Data Presentation

ParameterRecommended Conditions & Considerations
Common Solvents Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Methanol, Water.[1][3]
Solvent Mixtures Diethyl ether-methanol, Diethyl ether-petroleum ether, n-Hexane/acetone, n-Hexane/THF.[1][3]
Crystallization Methods Cooling Crystallization, Anti-solvent Crystallization, Evaporation, Neutralization Crystallization.[7][10]
Key Controlling Factors Solvent, Temperature, pH, Supersaturation Rate, Purity, Additives.[4][7][9]
pH Adjustment Crystallization can often be induced by adjusting the pH to the isoelectric point of the amino acid ester.[4][5]

Experimental Protocols & Workflows

General Crystallization Workflow

start Start with Crude Amino Acid Ester dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Allow to Cool Slowly dissolve->cool crystals Collect Crystals by Filtration cool->crystals wash Wash with Cold Solvent crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the crystallization of amino acid esters.

Troubleshooting Crystallization Issues

start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out No: Oiling Out check_crystals->oiling_out No too_fast Yes: But Too Fast check_crystals->too_fast Yes good_crystals Yes: Good Quality check_crystals->good_crystals Yes troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil troubleshoot_fast Troubleshoot Rapid Crystallization too_fast->troubleshoot_fast change_solvent Change Solvent / Use Anti-Solvent troubleshoot_oil->change_solvent adjust_ph Adjust pH troubleshoot_oil->adjust_ph purify_further Further Purification troubleshoot_oil->purify_further add_solvent Add More 'Good' Solvent troubleshoot_fast->add_solvent slow_cooling Slow Down Cooling Rate troubleshoot_fast->slow_cooling

Caption: Decision tree for troubleshooting common crystallization problems.

References

Optimization

optimizing reaction conditions for the esterification of L-tyrosine

Welcome to the technical support center for the esterification of L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of L-tyrosine.

Q1: Why is my reaction yield consistently low?

Low yields in L-tyrosine esterification can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: L-tyrosine is sparingly soluble in many organic solvents. Ensure adequate stirring and, if necessary, gentle heating to promote dissolution and reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Presence of Water: Esterification reactions, particularly the Fischer-Speier method, are equilibrium-driven.[2][3] The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the ester. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial. For instance, in a sulfuric acid-catalyzed reaction, a concentration of around 2% (w/w) has been shown to be optimal, with higher concentrations sometimes leading to decreased yields.[4]

  • Steric Hindrance: The bulky side group of tyrosine can sterically hinder the esterification process.[5] In such cases, more forcing conditions (higher temperatures, longer reaction times) or a more reactive esterification reagent (e.g., thionyl chloride) may be necessary.

  • Side Reactions: The amino and phenolic hydroxyl groups of L-tyrosine can undergo side reactions. The use of protecting groups may be necessary to achieve higher yields and purity.

Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

The presence of multiple reactive functional groups in L-tyrosine makes it susceptible to side reactions.

  • N-Acylation: If using an acid chloride or anhydride as an activating agent for the carboxylic acid, the amino group can also be acylated. To avoid this, the amino group can be protected, often as a hydrochloride salt, prior to esterification.

  • O-Alkylation/Acylation: The phenolic hydroxyl group can also react, particularly under harsh conditions. Protecting this group may be necessary for certain synthetic strategies.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of dipeptides or larger polymers. Controlling the reaction temperature and concentration can help minimize these side reactions.

  • Reaction with Thionyl Chloride: While effective, thionyl chloride can potentially react with the alcohol to form an alkyl chloride, reducing the concentration of the nucleophile.[6] Careful control of reaction conditions, such as slow, cooled addition of thionyl chloride, is important.[6][7]

Q3: How can I effectively monitor the progress of my esterification reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure: Spot a small amount of the reaction mixture on a TLC plate alongside a spot of the starting L-tyrosine. Develop the plate in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The product, being an ester, will be less polar than the starting amino acid and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to L-tyrosine is no longer visible in the reaction mixture lane.[1][7]

Q4: I am having difficulty purifying my L-tyrosine ester. What are some common purification challenges and solutions?

Purification of L-tyrosine esters can be challenging due to their amphiphilic nature and the potential for co-purification of unreacted starting materials or side products.

  • Removal of Unreacted L-Tyrosine: L-tyrosine has very low solubility in most organic solvents. After the reaction, the crude product can often be dissolved in an organic solvent, and the unreacted L-tyrosine can be removed by filtration.

  • Work-up for Thionyl Chloride Reactions: After a reaction with thionyl chloride, excess reagent and solvent are typically removed under reduced pressure.[6] The resulting crude product is often the hydrochloride salt of the ester. This can be purified by recrystallization, for example, from hot methanol with the addition of ether.[6]

  • Neutralization and Extraction: If the free ester is desired, the hydrochloride salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent like ethyl acetate.[8]

  • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of L-tyrosine?

The two most common methods are the Fischer-Speier esterification and the use of thionyl chloride.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[2][3] It is a relatively simple and environmentally friendly method but can be slow and may require a large excess of the alcohol or removal of water to drive the reaction to completion.[3][9]

  • Thionyl Chloride Method: This method involves reacting L-tyrosine with an alcohol in the presence of thionyl chloride. Thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. This method is generally faster and higher yielding than the Fischer esterification.[1][6][7][8]

A solid superacid catalyst has also been reported to give high yields for the esterification of sterically hindered substrates like tyrosine.[5]

Q2: Do I need to use protecting groups for the esterification of L-tyrosine?

The necessity of protecting groups depends on the chosen reaction conditions and the desired purity of the final product.

  • For simple esterification: Often, the reaction can be performed without protecting groups. In the presence of a strong acid catalyst (like in the Fischer esterification or with thionyl chloride), the amino group is protonated to form an ammonium salt, which deactivates it towards side reactions.

  • For multi-step syntheses: If the L-tyrosine ester is an intermediate in a larger synthesis where other functional groups will be manipulated, protecting the amino and/or the phenolic hydroxyl group is often necessary to avoid unwanted side reactions.

Q3: What is the risk of racemization during the esterification of L-tyrosine?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a potential concern, especially under harsh reaction conditions (e.g., high temperatures or prolonged exposure to strong acids or bases). However, standard esterification conditions, such as refluxing in an alcohol with an acid catalyst, are generally mild enough to avoid significant racemization. It is always good practice to verify the optical purity of the final product, for example, by using a chiral column in HPLC.

Q4: How does temperature affect the esterification of L-tyrosine?

Temperature plays a significant role in the rate and yield of the esterification reaction.

  • Increased Rate: Generally, increasing the reaction temperature will increase the rate of the reaction. Many esterification procedures are carried out at the reflux temperature of the alcohol being used.

  • Equilibrium Shift: For equilibrium reactions like the Fischer esterification, temperature can also affect the position of the equilibrium.

  • Side Reactions: Higher temperatures can also promote side reactions, such as dehydration or degradation of the starting material or product. Therefore, it is important to find an optimal temperature that provides a reasonable reaction rate without leading to significant side product formation. For some catalyzed reactions, an optimal temperature has been identified, above which the yield may decrease.[10]

Data Presentation

Table 1: Comparison of Common L-Tyrosine Esterification Methods

MethodCatalyst/ReagentTypical AlcoholTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)AdvantagesDisadvantages
Fischer-SpeierH₂SO₄, p-TsOHMethanol, EthanolReflux1-1040-67Simple, uses common reagents.[2][3]Equilibrium reaction, may require excess alcohol or water removal, can be slow.[2][3]
Thionyl ChlorideSOCl₂Methanol, Ethanol0 to Reflux6-880-97High yield, faster reaction.[1][6][7]Thionyl chloride is corrosive and moisture-sensitive.
Solid SuperacidRF plasma-modified SO₄²⁻/ S₂O₈²⁻/SnO₂-Al₂O₃Methanol180692.1Environmentally friendly, reusable catalyst.[5]Requires specialized catalyst preparation, high temperature.[5]

Experimental Protocols

Detailed Methodology: Esterification of L-Tyrosine using Thionyl Chloride (to form L-Tyrosine Methyl Ester Hydrochloride) [7][8]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine (1 equivalent) in anhydrous methanol (sufficient to ensure stirring).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 65 °C for methanol).

  • Monitoring: Monitor the reaction progress by TLC until all the L-tyrosine has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is the crude L-tyrosine methyl ester hydrochloride. It can be purified by recrystallization from a mixture of hot methanol and ether.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend L-Tyrosine in Anhydrous Methanol cool Cool to 0°C start->cool add_socl2 Add Thionyl Chloride (dropwise) cool->add_socl2 reflux Reflux add_socl2->reflux monitor Monitor by TLC reflux->monitor evaporate Evaporate Solvent & Excess SOCl₂ monitor->evaporate recrystallize Recrystallize evaporate->recrystallize product L-Tyrosine Methyl Ester Hydrochloride recrystallize->product

Caption: Workflow for L-Tyrosine Esterification with Thionyl Chloride.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn water Presence of Water start->water catalyst Suboptimal Catalyst start->catalyst side_reactions Side Reactions start->side_reactions monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc anhydrous Use Anhydrous Conditions water->anhydrous optimize_cat Optimize Catalyst Conc. catalyst->optimize_cat protecting_groups Use Protecting Groups side_reactions->protecting_groups

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Troubleshooting

strategies to prevent the degradation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies to prevent the degradation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies to prevent the degradation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which would yield L-tyrosine and methanol. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group on the phenyl ring is prone to oxidation.[1] This can lead to the formation of colored impurities and other degradation products. Exposure to air (oxygen) and light can promote oxidation.

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the long-term stability of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at approximately 4°C.[2] Some sources suggest storage at 2-8°C.

  • Atmosphere: Store in a tightly sealed container to minimize exposure to moisture and air. For enhanced protection against oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Moisture: Keep in a dry environment, as moisture can facilitate hydrolysis.

Q3: How does pH affect the stability of this compound in solution?

A3: While specific quantitative data for this exact compound is limited, for similar phenolic amino acid esters, the rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acidic and basic conditions. The compound is expected to be most stable in a neutral to slightly acidic pH range. Extreme pH values should be avoided when preparing solutions for short-term storage or experimental use.

Q4: What are the common signs of degradation?

A4: Degradation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride may be indicated by:

  • Change in Appearance: The initially white or off-white powder may develop a yellowish or brownish discoloration, which can be a sign of oxidation.

  • Decreased Purity: Analysis by techniques such as High-Performance Liquid Chromatography (HPLC) may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Changes in Solubility: The formation of less soluble degradation products, such as L-tyrosine from hydrolysis, could affect the solubility characteristics of the material.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Oxidation of the phenolic group due to exposure to air and/or light.1. Discard the discolored material as its purity is compromised. 2. Ensure future storage is in a tightly sealed, light-resistant container, preferably under an inert atmosphere.
Decreased assay value or presence of impurity peaks in HPLC analysis Chemical degradation has occurred (hydrolysis and/or oxidation).1. Review storage conditions to ensure they align with the recommendations (refrigerated, dry, protected from light and air). 2. If in solution, prepare fresh solutions for each experiment and avoid long-term storage of solutions. 3. Verify the purity of the compound upon receipt and periodically thereafter using a validated stability-indicating HPLC method.
Inconsistent experimental results Degradation of the compound may be occurring during the experiment, leading to variable concentrations of the active substance.1. Prepare solutions immediately before use. 2. If the experimental conditions involve elevated temperatures, extreme pH, or exposure to light, consider the potential for in-use degradation and take steps to minimize it (e.g., use of amber glassware, pH control).

Data Presentation

Table 1: Recommended Storage Conditions and Potential Degradation Pathways
ParameterRecommended ConditionRationalePotential Degradation Pathway if Not Met
Temperature 2-8°C (Refrigerated)Slows down the rates of chemical reactions (hydrolysis and oxidation).Increased rate of hydrolysis and oxidation.
Atmosphere Tightly sealed container, inert gas (e.g., N₂, Ar) recommended.Minimizes exposure to oxygen and moisture.Oxidation, Hydrolysis.
Light Protect from light (amber vial or dark storage).Light can catalyze oxidative degradation.Photodegradation/Oxidation.
Moisture Store in a dry environment.Water is a reactant in the hydrolysis of the ester.Hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]

Objective: To generate potential degradation products of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride under various stress conditions.

Materials:

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of the compound in 1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 30% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photodegradation (Solid State): Expose a known amount of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To separate and quantify Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example - to be optimized):

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution Start with 95% A, 5% B. Linearly increase to 50% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride of known concentration.

  • Prepare solutions of the samples from the forced degradation study (Protocol 1).

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to the parent compound and any degradation products.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Degradation_Pathways Compound Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Hydrolysis_Product L-Tyrosine + Methanol Compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Degradation Products (e.g., Quinones) Compound->Oxidation_Products Oxidation (O₂, Light)

Caption: Primary degradation pathways of the compound.

Troubleshooting_Flowchart start Observe Signs of Degradation (e.g., discoloration, low purity) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? start->check_storage correct_storage Implement Correct Storage Procedures check_storage->correct_storage No check_solution_prep Is the compound used in solution? check_storage->check_solution_prep Yes correct_storage->check_solution_prep fresh_solution Prepare Fresh Solutions Before Use check_solution_prep->fresh_solution Yes end_bad If problem persists, consider re-synthesis or purification of the compound check_solution_prep->end_bad No end_good Problem Resolved fresh_solution->end_good

Caption: Troubleshooting logic for compound degradation.

Experimental_Workflow start Forced Degradation Study stress_conditions Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light start->stress_conditions sample_analysis Analyze Stressed Samples by HPLC stress_conditions->sample_analysis method_validation Validate HPLC Method for Stability-Indicating Properties sample_analysis->method_validation data_interpretation Identify Degradation Products and Pathways method_validation->data_interpretation end Establish Stable Storage and Handling Procedures data_interpretation->end

Caption: Workflow for stability assessment.

References

Optimization

challenges in the purification of polar amino acid derivatives and how to overcome them

Welcome to the Technical Support Center for the purification of polar amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges in their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar amino acid derivatives?

The primary challenges in purifying polar amino acid derivatives stem from their inherent hydrophilicity. These challenges include:

  • Poor retention in reversed-phase chromatography (RPC): Due to their polar nature, these compounds have a low affinity for non-polar stationary phases, often leading to elution in or near the solvent front.

  • Peak tailing: Secondary interactions between the polar functional groups of the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause asymmetrical peak shapes.

  • Co-elution with other polar compounds: The similar physicochemical properties of different polar amino acid derivatives can make their separation challenging.

  • High solubility in polar solvents: This property can make traditional purification techniques like crystallization and extraction difficult.

  • Low sensitivity without derivatization: Many amino acid derivatives lack a strong chromophore, making detection by UV-Vis challenging without derivatization.

Q2: Which chromatographic techniques are most suitable for purifying polar amino acid derivatives?

Several chromatographic techniques are effective for the purification of polar amino acid derivatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable amino acid derivatives, separating them based on their net charge. It is a robust and reproducible method, often considered a gold standard for amino acid analysis.

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: For moderately polar or ionizable derivatives that show poor retention in traditional RPC, the addition of ion-pairing reagents to the mobile phase can enhance retention by forming a more hydrophobic complex.

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to provide enhanced selectivity and retention for complex mixtures of polar compounds.

Troubleshooting Guides

Issue 1: Poor Retention in Reversed-Phase HPLC

Q: My polar amino acid derivative is eluting in the void volume of my C18 column. How can I increase its retention time?

A: Poor retention of polar analytes in reversed-phase chromatography is a common issue. Here are several strategies to improve retention:

  • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% water). Be aware that standard C18 columns can undergo "phase collapse" in highly aqueous conditions; consider using an "aqueous-stable" or polar-endcapped C18 column.

  • Adjust Mobile Phase pH: For ionizable amino acid derivatives, adjusting the pH of the mobile phase can suppress ionization, making the compound more hydrophobic and increasing its retention on the non-polar stationary phase.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.

  • Employ Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic analytes, or an alkyl sulfonate for acidic analytes) to the mobile phase can form a neutral ion-pair with your charged analyte, significantly increasing its retention.

Issue 2: Significant Peak Tailing

Q: I am observing significant peak tailing for my polar amino acid derivative. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns. Here’s how to address it:

  • Optimize Mobile Phase pH: For basic analytes, operating at a low pH (e.g., 2.5-3.5) will protonate the analyte and suppress the ionization of silanol groups, minimizing these unwanted interactions.

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns with advanced end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.

  • Increase Buffer Concentration: In some cases, increasing the concentration of the buffer in the mobile phase can help to mask residual silanol interactions and improve peak shape.

  • Consider HILIC: In HILIC, the retention mechanism is different and often results in better peak shapes for highly polar, basic compounds compared to reversed-phase chromatography.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Techniques for Polar Amino Acid Derivative Purification

ParameterReversed-Phase (with Ion-Pairing)Hydrophilic Interaction (HILIC)Ion-Exchange (IEC)
Primary Retention Mechanism Hydrophobic and ionic interactionsPartitioning into an adsorbed water layer on a polar stationary phaseElectrostatic interactions between charged analytes and a charged stationary phase
Best Suited For Moderately polar, ionizable compoundsHighly polar and hydrophilic compoundsIonizable compounds (acids and bases)
Typical Stationary Phase C18, C8 (non-polar)Bare silica, amide, cyano, diol (polar)Sulfonated polystyrene (cation exchange), quaternary ammonium (anion exchange)
Typical Mobile Phase Aqueous buffer with organic modifier and ion-pairing reagentHigh organic solvent (>80% ACN) with a small amount of aqueous bufferAqueous buffers with a salt or pH gradient
Advantages Widely available columns, established methodsExcellent retention for very polar compounds, compatible with MSHigh capacity, highly reproducible, excellent for charged molecules
Disadvantages Ion-pairing agents can be harsh on columns and MS systems, long equilibration timesCan be less robust, sensitive to water content in the mobile phaseNot suitable for neutral compounds, can be sensitive to buffer conditions

Experimental Protocols

Protocol 1: HILIC Method for the Separation of Underivatized Polar Amino Acids

This protocol is a general guideline for the separation of polar amino acid derivatives using HILIC coupled with mass spectrometry (MS) detection.

1. Materials and Reagents:

  • HILIC column (e.g., Amide, Silica, or Zwitterionic phase, 150 x 2.1 mm, 1.7-3.5 µm)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate or Ammonium acetate, LC-MS grade

  • Formic acid or Acetic acid, LC-MS grade

  • Sample containing polar amino acid derivatives

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

3. Sample Preparation:

  • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 80:20 ACN:Water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC-MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2-5 µL

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 50% B

    • 15-18 min: Hold at 50% B

    • 18-18.1 min: Return to 95% B

    • 18.1-25 min: Re-equilibrate at 95% B

  • MS Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

Protocol 2: Ion-Exchange Chromatography for the Purification of Charged Amino Acid Derivatives

This protocol provides a general method for the separation of charged amino acid derivatives using cation-exchange chromatography.

1. Materials and Reagents:

  • Strong cation-exchange column (e.g., sulfopropyl-based)

  • Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 3.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0)

  • Column Regeneration Solution (e.g., 0.5 M NaOH)

  • Sample containing the charged amino acid derivative, dissolved in Equilibration Buffer

2. Column Preparation:

  • Wash the column with 5-10 column volumes (CV) of high-purity water.

  • Equilibrate the column with 5-10 CV of Equilibration Buffer until the pH and conductivity of the eluate match the buffer.

3. Sample Loading and Elution:

  • Load the prepared sample onto the column at a low flow rate.

  • Wash the column with 3-5 CV of Equilibration Buffer to remove any unbound impurities.

  • Elute the bound amino acid derivative using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used.

  • Collect fractions and monitor the eluate at an appropriate UV wavelength (e.g., 214 nm or 280 nm).

4. Column Regeneration:

  • Wash the column with 3-5 CV of Elution Buffer (100%).

  • Wash with 3-5 CV of high-purity water.

  • Wash with 3-5 CV of Regeneration Solution.

  • Wash with high-purity water until the pH of the eluate is neutral.

  • Store the column in an appropriate storage solution (e.g., 20% ethanol).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Collection start Crude Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Column (HILIC / IEC / RPC) inject->separate elute Elute with Gradient separate->elute detect Detect (UV/MS) elute->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze end Pure Product analyze->end

Caption: General experimental workflow for the purification of polar amino acid derivatives.

troubleshooting_workflow cluster_retention Retention Issues cluster_tailing Peak Shape Issues start Poor Peak Shape or Retention? retention_issue Poor Retention start->retention_issue Yes tailing_issue Peak Tailing start->tailing_issue No, Peak Shape decrease_organic Decrease Organic in Mobile Phase retention_issue->decrease_organic adjust_ph Adjust Mobile Phase pH to Suppress Ionization retention_issue->adjust_ph ion_pair Use Ion-Pairing Agent retention_issue->ion_pair change_column_ret Use Polar-Embedded/ End-capped Column retention_issue->change_column_ret end Improved Separation decrease_organic->end adjust_ph->end ion_pair->end change_column_ret->end optimize_ph Optimize Mobile Phase pH tailing_issue->optimize_ph end_capped_col Use End-Capped Column tailing_issue->end_capped_col buffer_conc Increase Buffer Concentration tailing_issue->buffer_conc check_overload Check for Column Overload tailing_issue->check_overload optimize_ph->end end_capped_col->end buffer_conc->end check_overload->end

Caption: Troubleshooting decision tree for common chromatographic issues.

Troubleshooting

Technical Support Center: Enhancing Peptide Coupling Reactions with Tyrosine Methyl Ester

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of peptide coup...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of peptide coupling reactions involving tyrosine methyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is tyrosine a challenging amino acid in peptide synthesis?

A1: Tyrosine presents unique challenges due to its phenolic hydroxyl group. This group is nucleophilic and can lead to undesirable side reactions, such as O-acylation, if left unprotected during coupling steps. This can result in reduced yield and the formation of difficult-to-remove impurities.[1] Furthermore, the aromatic side chain can influence peptide aggregation.

Q2: Is a side-chain protecting group necessary for tyrosine methyl ester during solid-phase peptide synthesis (SPPS)?

A2: No, the methyl group on the hydroxyl function of the tyrosine side chain acts as a permanent protecting group throughout the synthesis.[2] This simplifies the synthesis process by eliminating the need for an additional side-chain protecting group and its subsequent removal step.[2]

Q3: What is the stability of the O-methyl group during standard TFA cleavage?

A3: While the methyl ether is generally stable, there is a possibility of partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA) during cleavage from the resin.[2] The inclusion of scavengers in the cleavage cocktail can help minimize this side reaction.[2]

Q4: How does the incorporation of O-methyl-D-tyrosine affect the final peptide?

A4: The O-methyl group increases the hydrophobicity of the tyrosine residue, which may affect the peptide's overall solubility.[2] The use of a D-amino acid can significantly alter the peptide's secondary structure, potentially enhancing its stability against enzymatic degradation and leading to a longer in-vivo half-life.[2]

Troubleshooting Guides

Problem 1: Low Coupling Yield

Q: I am experiencing a low yield in my peptide coupling reaction with tyrosine methyl ester. What are the likely causes and how can I improve it?

A: Low coupling yields involving tyrosine methyl ester are often attributed to steric hindrance and peptide aggregation.

Likely Causes & Solutions:

  • Steric Hindrance: The O-methyl group can create some steric hindrance, impeding the coupling reaction.[2]

    • Solution: Extend the coupling reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents.[2][3] Consider switching to more potent coupling reagents like HATU or HCTU.[2][3]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing modified tyrosine, are prone to aggregation on the resin, which can block reactive sites.[2][4]

    • Solution: Switch to a more polar solvent such as N-methylpyrrolidone (NMP), sonicate the reaction vessel to break up aggregates, or moderately increase the coupling temperature.[2][4]

  • Suboptimal Reagent Concentration: Insufficient amounts of the amino acid or coupling reagents can lead to incomplete reactions.

    • Solution: Increase the equivalents of the amino acid and coupling reagents, typically to a 3-4 fold excess relative to the resin loading.[3]

Experimental Protocol: Double Coupling for Sterically Hindered Residues
  • After the initial coupling reaction, wash the resin with DMF (3 times).[2]

  • Perform a Kaiser test to check for incomplete coupling (a positive test indicates free amines).[2]

  • If the test is positive, prepare a fresh solution of the activated Fmoc-O-methyl-D-tyrosine.[2]

  • Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.[2]

  • Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.[2]

Problem 2: Presence of Impurities and Side Reactions

Q: My final peptide product shows significant impurities. What are the common side reactions with tyrosine methyl ester and how can I prevent them?

A: The primary side reactions to consider are racemization and O-acylation (if the hydroxyl group were unprotected). With tyrosine methyl ester, racemization is the more pertinent issue.

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to a mixture of L- and D-isomers.[5][6] This is a common issue, particularly during the activation step of the carboxylic acid for peptide bond formation.[5] The presence of D-isomers can significantly reduce the therapeutic efficacy of a peptide.[5]

    • Mechanism: The most common pathway is through the formation of a planar oxazolone intermediate, which can be reprotonated from either side, leading to a mixture of configurations.[5][6]

    • Prevention:

      • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Onium salt-based reagents (like HBTU, HATU) in combination with additives like HOBt or Oxyma are generally superior to carbodiimides alone.[7][8]

      • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization.[2][7]

      • Control of Base: Use a weaker base or the minimum amount necessary, as strong bases can promote racemization.[8][9]

      • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[6]

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent and additives significantly impacts both coupling efficiency and the extent of racemization.

Coupling Reagent/AdditiveRelative Efficiency for Hindered CouplingsRacemization PotentialKey Considerations
DIC/HOBt ModerateModerateA reliable and economical option for routine synthesis.[10]
HBTU/DIPEA HighLow-ModerateVery efficient, with reactions often completing quickly.[7]
HATU/DIPEA Very HighLowGenerally more effective and faster than HBTU with less epimerization.[7][11]
PyBOP/DIPEA Very HighLowA phosphonium salt-based reagent, effective for difficult couplings.[10]
DIC/Oxyma HighVery LowOxyma is a highly effective additive for suppressing racemization.[2][5]

Data adapted from studies on racemization-prone amino acids, with principles directly applicable to Tyrosine derivatives.[5]

Problem 3: HPLC shows a doublet peak for the final product.

Q: The mass spectrum of my crude peptide is correct, but the HPLC analysis shows a doublet peak. How can I confirm if this is due to tyrosine racemization?

A: A doublet peak with the correct mass is a strong indicator of the presence of diastereomers, often due to racemization of one of the amino acid residues.

Confirmation Method:

  • Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl.[5]

  • Chiral Amino Acid Analysis: Analyze the resulting amino acid mixture using a chiral HPLC column or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.

  • Quantification: Compare the peak areas of the L-tyrosine and D-tyrosine enantiomers. The presence of a significant D-tyrosine peak confirms that racemization occurred at that residue during the synthesis.[5]

Visualized Workflows

General Peptide Coupling Workflow

G resin Resin with N-terminal amine deprotection Nα-Fmoc Deprotection (e.g., Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling aa_activation Amino Acid Activation (Coupling Reagent + Base) aa_activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (e.g., Double Couple) kaiser_test->troubleshoot Positive

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting Logic for Low Coupling Yield

G start Low Coupling Yield Detected (Positive Kaiser Test) cause1 Suspect Steric Hindrance? start->cause1 solution1a Increase Coupling Time cause1->solution1a Yes cause2 Suspect Peptide Aggregation? cause1->cause2 No solution1b Perform Double Coupling solution1a->solution1b solution1c Use Stronger Coupling Reagent (e.g., HATU) solution1b->solution1c end Re-evaluate Coupling solution1c->end solution2a Switch to NMP Solvent cause2->solution2a Yes cause2->end No solution2b Sonicate Reaction solution2a->solution2b solution2b->end

Caption: Decision tree for troubleshooting low peptide coupling yields.

References

Optimization

resolving common issues in scaling up the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-3-(4-hydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, commonly known as L-Tyrosine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride?

A1: The most prevalent and scalable methods for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involve the esterification of L-tyrosine. Two common approaches are:

  • Thionyl chloride (SOCl₂) in Methanol: This is a widely used method where L-tyrosine is reacted with thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, which in turn facilitates the esterification of the carboxylic acid group of L-tyrosine.[1][2]

  • Trimethylchlorosilane (TMSCl) in Methanol: This method offers a milder alternative to the thionyl chloride method.[3][4] Trimethylchlorosilane in methanol generates anhydrous HCl in situ, which catalyzes the esterification reaction at room temperature.[3][4]

Q2: What are the typical yields and purity I can expect from these methods?

A2: Both methods can provide high yields and purity, depending on the reaction conditions and purification procedures. Here is a summary of reported data:

MethodReagentsTemperatureReaction TimeYieldPurity (HPLC)Reference
Thionyl ChlorideL-Tyrosine, SOCl₂, MethanolReflux~3 hours95.5% - 97.2%98.6% - 99.3%[1]
TrimethylchlorosilaneL-Tyrosine, TMSCl, MethanolRoom Temperature~12-15 hours93% - 95%High[3]

Q3: What are the key advantages of the Trimethylchlorosilane (TMSCl) method?

A3: The TMSCl method offers several advantages, particularly for large-scale synthesis:

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature, which can reduce the formation of byproducts and is more energy-efficient.[3][4]

  • Safety and Environmental Friendliness: It avoids the use of highly corrosive and hazardous reagents like thionyl chloride.[3]

  • Simple Workup: The workup procedure is often straightforward, involving concentration of the reaction mixture and precipitation of the product.[4]

  • Wide Applicability: This method is suitable for a wide range of amino acids, not just L-tyrosine.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Issue 1: Low Reaction Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Moisture in the Reaction: The presence of water can hydrolyze the ester product back to the starting material.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the starting material and reagents can limit the yield.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (L-tyrosine) and the formation of the product.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider using a drying tube to protect the reaction from atmospheric moisture.[3]

  • Optimize Reagent Ratios:

    • For the thionyl chloride method, a molar excess of thionyl chloride (e.g., 1.5 to 2.5 equivalents) is typically used.[1]

    • For the TMSCl method, a molar ratio of TMSCl to amino acid of 1.3-1.8 is recommended.[3]

  • Control Reaction Temperature: For the thionyl chloride method, ensure the reaction is heated to reflux to drive it to completion.[1] For the TMSCl method, maintaining room temperature is crucial.[3]

Issue 2: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product is too soluble in the reaction solvent.

  • Formation of an oil instead of a crystalline solid.

  • Presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Solvent for Precipitation/Crystallization:

    • After concentrating the reaction mixture, adding a non-polar solvent like diethyl ether can help precipitate the hydrochloride salt.[3]

    • Stirring the concentrated reaction mixture in the anti-solvent at a low temperature can promote crystallization.[3]

  • Purification of the Crude Product:

    • If the product is impure, recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed.

    • Washing the filtered solid with a cold, non-polar solvent can help remove soluble impurities.

Issue 3: Product Purity is Low

Possible Causes:

  • Incomplete reaction leaving starting material.

  • Formation of byproducts.

  • Residual solvent or reagents in the final product.

Troubleshooting Steps:

  • Optimize Reaction Conditions: As mentioned in "Low Reaction Yield," ensuring the reaction goes to completion is the first step to achieving high purity.

  • Effective Purification:

    • Thorough washing of the crystalline product is essential.

    • If necessary, perform a recrystallization step.

  • Drying the Product: Dry the final product under vacuum at an appropriate temperature (e.g., 65°C) to remove any residual solvents.[3]

  • Analytical Characterization: Use techniques like HPLC and NMR to confirm the purity of the final product and identify any impurities.[1]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

Methodology:

  • To a suspension of L-tyrosine (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add thionyl chloride (15 mmol) dropwise at -10°C in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the L-tyrosine spot disappears.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • The resulting white solid is the crude Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

  • Further purification can be achieved by recrystallization if necessary.[1]

Protocol 2: Synthesis using Trimethylchlorosilane

Methodology:

  • In a three-necked flask equipped with a drying tube, add anhydrous methanol (80-100 mL).

  • Slowly add trimethylchlorosilane (1.3-1.8 molar equivalents relative to the amino acid) dropwise to the methanol at room temperature.

  • After the addition is complete, add L-tyrosine (approx. 10g).

  • Stir the reaction mixture at room temperature for approximately 12-15 hours.

  • Monitor the reaction by TLC to confirm its completion.

  • Concentrate the reaction mixture under reduced pressure to a thick consistency.

  • Cool the mixture to room temperature and add diethyl ether (approx. 60 mL) in portions while stirring to precipitate the product.

  • Filter the crystalline solid and dry it in an oven at 65°C to obtain L-tyrosine methyl ester hydrochloride.[3]

Visualizations

Synthesis_Workflow cluster_esterification Esterification of L-Tyrosine cluster_workup Work-up and Purification start L-Tyrosine reaction Reaction Mixture start->reaction reagents Methanol + Esterification Agent (SOCl2 or TMSCl) reagents->reaction monitoring TLC Monitoring reaction->monitoring concentration Concentration (Reduced Pressure) monitoring->concentration Reaction Complete precipitation Precipitation (e.g., with Diethyl Ether) concentration->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying product Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride drying->product

Caption: General workflow for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Troubleshooting_Low_Yield issue Low Reaction Yield cause1 Incomplete Reaction issue->cause1 cause2 Presence of Moisture issue->cause2 cause3 Suboptimal Reagent Ratio issue->cause3 solution1 Monitor with TLC cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Optimize Stoichiometry cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting

Technical Support Center: Enhancing the Stability of Tyrosine Derivatives in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of tyrosine derivatives in solution. Below you will find troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of tyrosine derivatives in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of tyrosine derivative solutions.

Q1: My solution containing a tyrosine derivative is turning yellow or brown. What is causing this discoloration and how can I prevent it?

A1: The discoloration is most likely due to oxidation. Tyrosine's phenolic ring is susceptible to oxidation, which can be initiated by light, oxygen, or trace metal ions. This process forms a series of intermediates, including L-DOPA and dopaquinone, which can then polymerize to form colored, melanin-like pigments.[1][2][3]

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber glass vials or wrap containers in aluminum foil to prevent photooxidation.[4][5]

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Antioxidants: Add an antioxidant to the formulation. Common choices include ascorbic acid (vitamin C), green tea extract, or sodium metabisulfite.[6][7]

  • Control pH: Maintain the solution pH within the optimal stability range for your specific derivative, as extreme pH values can accelerate degradation.[8]

Q2: A precipitate has formed in my N-Acetyl-L-tyrosine (NALT) solution after storage. What is it and how can I avoid it?

A2: The precipitate is likely L-tyrosine. NALT is often used because it is more soluble than L-tyrosine at neutral pH. However, NALT can hydrolyze, especially under non-optimal pH conditions, to form L-tyrosine and acetic acid.[8] Since L-tyrosine has very low solubility at neutral pH (less than 0.5 g/L), it will precipitate out if its concentration exceeds this limit.[9][10]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most effective strategy is to prepare solutions fresh before each experiment.[8]

  • Optimize Storage: If storage is necessary, keep the solution at 2-8°C and buffered within a stable pH range (typically 4-7 for NALT).[8] For longer-term storage, freeze aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.[8]

  • Consider Dipeptides: For applications like cell culture media, consider using highly soluble dipeptides such as Glycyl-L-tyrosine, which can be up to 50 times more soluble than L-tyrosine at neutral pH and reduce the risk of precipitation.[9][10]

Q3: The pH of my NALT solution is decreasing over time. Why is this happening?

A3: The pH drop is a direct result of NALT hydrolysis. The breakdown of the N-acetyl group yields acetic acid, which acidifies the solution.[8] This pH shift can, in turn, affect the stability of other components in your formulation and the experimental outcome.[8]

Troubleshooting Steps:

  • Use a Stronger Buffer: Employ a buffer with sufficient capacity to maintain the desired pH even as acetic acid is produced.

  • Store at Low Temperature: Lowering the storage temperature will slow the rate of the hydrolysis reaction.[8]

  • Monitor pH: Regularly check the pH of your stock solutions to ensure they remain within the acceptable range for your experiment.

Q4: I'm observing inconsistent results in my experiments. Could this be related to solution stability?

A4: Yes, inconsistent results are a common consequence of derivative degradation. As the parent compound degrades, its effective concentration decreases, leading to variability in experimental outcomes.[8] It is crucial to implement a stability testing protocol to define the usable life of your solution under your specific storage conditions.

Key Stabilization Strategies

Several factors can be controlled to enhance the stability of tyrosine derivatives in solution.

StrategyMechanism of ActionKey Recommendations
pH Control The rate of hydrolysis and oxidation is highly pH-dependent. Most derivatives are most stable in a neutral to slightly acidic pH range.[8]Maintain pH between 4 and 7 for N-Acetyl-L-tyrosine.[8] Avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions. Use a buffer with adequate capacity.
Antioxidants Inhibit the oxidation of the phenolic ring by scavenging free radicals or reactive oxygen species.[11]Add antioxidants like ascorbic acid or use chelating agents (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
Temperature Control Lower temperatures slow the rate of chemical degradation reactions, including hydrolysis and oxidation.[8]Store solutions at 2-8°C for short-term use. For long-term storage, freeze at -20°C or below.[8] Avoid autoclaving, as high heat causes significant degradation.[8]
Exclusion of Light Tyrosine and its derivatives can absorb UV light, leading to photooxidation and the formation of reactive species.[4][12]Always store solutions in light-protecting amber vials or containers wrapped in foil. Minimize exposure to ambient light during experiments.
Chemical Modification Altering the tyrosine molecule can dramatically improve solubility and stability.Use more soluble derivatives like N-Acetyl-L-tyrosine or highly soluble dipeptides (e.g., Glycyl-L-tyrosine) to prevent precipitation at neutral pH.[9][10]

Visual Guides and Workflows

Primary Degradation Pathway: Oxidation

The following diagram illustrates the common oxidative degradation pathway for tyrosine, which leads to the formation of colored products.

Tyrosine_Oxidation_Pathway Tyrosine Oxidation Pathway Tyrosine Tyrosine Radical Tyrosyl Radical Tyrosine->Radical Oxidation (Light, O₂, Metals) DOPA L-DOPA Radical->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin-like Pigments (Colored) Dopaquinone->Melanin Polymerization

Caption: Oxidative degradation pathway of tyrosine.

Troubleshooting Workflow for Unstable Solutions

Use this decision tree to diagnose and resolve common stability issues.

Troubleshooting_Workflow Troubleshooting Unstable Solutions Start Start: Observe Solution Instability Q_Color Is the solution discolored (yellow/brown)? Start->Q_Color A_Oxidation Issue: Oxidation. 1. Add Antioxidant. 2. Protect from light. 3. Deoxygenate solvent. Q_Color->A_Oxidation Yes Q_Precipitate Is there a precipitate? Q_Color->Q_Precipitate No A_Oxidation->Q_Precipitate A_Precipitate Issue: Hydrolysis & Low Solubility. 1. Prepare fresh solution. 2. Check/adjust pH to 4-7. 3. Use a more soluble derivative. Q_Precipitate->A_Precipitate Yes Q_pH Has the pH shifted? Q_Precipitate->Q_pH No A_Precipitate->Q_pH A_pH Issue: Hydrolysis. 1. Use a stronger buffer. 2. Store at 2-8°C. 3. Prepare fresh more often. Q_pH->A_pH Yes End Problem Resolved Q_pH->End No A_pH->End

Caption: Troubleshooting guide for stability issues.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized N-Acetyl-L-Tyrosine (NALT) Stock Solution (100 mM)

This protocol describes the preparation of a stock solution with enhanced stability for general laboratory use.

Materials:

  • N-Acetyl-L-tyrosine (NALT) powder

  • High-purity water (e.g., Milli-Q®)

  • 500 mM Phosphate buffer stock (pH 7.0)

  • L-Ascorbic acid

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile, amber glass storage bottle

Procedure:

  • Solvent Preparation: To 80 mL of high-purity water in a beaker, add 10 mL of the 500 mM phosphate buffer stock to achieve a final buffer concentration of 50 mM.

  • Add Antioxidant: Add L-Ascorbic acid to a final concentration of 0.1% w/v (100 mg) and stir until dissolved. This will help prevent oxidation.

  • Dissolve NALT: Weigh the required amount of NALT for a 100 mM solution (approx. 2.23 g for 100 mL final volume) and add it slowly to the solution while stirring. Gentle warming (to ~37°C) may be required to facilitate dissolution.

  • Adjust pH: Once the NALT is fully dissolved, cool the solution to room temperature. Carefully adjust the pH to between 6.5 and 7.0 using 0.1 M HCl or 0.1 M NaOH. NALT stability is optimal in this range.[8]

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add water to the mark. Mix thoroughly.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber glass bottle. Do not autoclave, as this will cause significant degradation.[8]

  • Storage: Store the solution at 2-8°C for short-term use (up to 1 week) or create single-use aliquots and store them at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: HPLC Method for Stability Assessment of Tyrosine Derivatives

This protocol provides a general framework for a stability-indicating HPLC method to quantify the concentration of a tyrosine derivative over time. This method must be validated for your specific derivative and instrumentation.[13][14]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Tyrosine derivative solution (prepared as in Protocol 1)

  • Reference standards for the parent derivative and any known degradation products

Procedure:

  • Sample Preparation (Time Point Zero): Immediately after preparing your tyrosine derivative solution, dilute a small aliquot to a known concentration within the linear range of the HPLC method (e.g., 1 mM). Filter through a 0.45 µm syringe filter. This is your T=0 sample.

  • Stability Study: Store the stock solution under desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

  • Time Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from the stock solution, dilute, and filter it in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

    • Injection: Inject 10-20 µL of the prepared sample.

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-25 min: Gradient from 5% to 60% B

      • 25-30 min: Hold at 60% B

      • 30-35 min: Return to 5% B and re-equilibrate

    • Detection: Monitor the eluent using a UV detector at a wavelength appropriate for your derivative (typically around 275-280 nm for the tyrosine phenol ring).

  • Data Analysis:

    • Integrate the peak area of the parent tyrosine derivative and any new peaks that appear over time, which represent degradation products.

    • Using the T=0 sample as 100%, calculate the percentage of the parent compound remaining at each subsequent time point.

    • Plot the percentage of the remaining parent compound versus time to determine the stability profile and shelf-life of the solution under the tested conditions.

Stability_Study_Workflow Experimental Workflow for HPLC Stability Study Prep 1. Prepare Stabilized Tyrosine Derivative Solution T0 2. Take T=0 Sample (Dilute & Filter) Prep->T0 Store 3. Store Bulk Solution under Test Conditions (e.g., 4°C, 25°C, Light/Dark) Prep->Store HPLC 5. Analyze All Samples by HPLC T0->HPLC Sample 4. Sample at Predetermined Time Intervals (Tx) Store->Sample Sample->HPLC Analyze 6. Integrate Peak Areas (Parent & Degradants) HPLC->Analyze Plot 7. Plot % Remaining vs. Time & Determine Shelf-Life Analyze->Plot

Caption: Workflow for a typical stability study.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: A Mass Spectrometry Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis for the structural validation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, using mass spectrometry. The data presented herein is based on established fragmentation patterns of α-amino acid methyl esters and related phenolic compounds, offering a robust framework for experimental verification.

Performance Comparison: Predicted vs. Alternative Structures

Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments. The predicted fragmentation pattern for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate provides a unique fingerprint that can be compared against experimental data to confirm its identity and distinguish it from isomeric or otherwise similar structures.

For instance, an isomer such as Methyl 3-amino-3-(4-hydroxyphenyl)propanoate would be expected to produce a different set of fragment ions due to the altered position of the amino group, leading to different cleavage propensities. Similarly, a compound with a different ester group, like the ethyl ester, would show a different molecular ion and a distinct loss of the corresponding alkoxy group.

The following table summarizes the predicted key ions for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate. Experimental data should closely align with these values to validate the structure.

Data Presentation: Predicted Mass Spectral Data

Ion DescriptionPredicted m/zStructure of FragmentNotes
[M+H]⁺ (Protonated Molecule) 196.1[C₁₀H₁₄NO₃]⁺This represents the intact molecule of the free base with an added proton. The hydrochloride salt will dissociate in the ESI source.
[M+H - H₂O]⁺ 178.1[C₁₀H₁₂NO₂]⁺Loss of a water molecule from the protonated parent molecule.
[M+H - CH₃OH]⁺ 164.1[C₉H₁₀NO₂]⁺Loss of a methanol molecule from the ester group.
Iminium Ion 138.1[C₈H₁₂NO]⁺Resulting from the loss of the methoxycarbonyl group (-COOCH₃). This is a common fragmentation for α-amino acid esters.
p-Hydroxybenzyl Ion 107.1[C₇H₇O]⁺Cleavage of the bond between the α and β carbons of the amino acid side chain, forming a stable benzylic cation.
[M+H - COOCH₃ - NH₃]⁺ 121.1[C₈H₉O]⁺Subsequent loss of ammonia from the iminium ion.

Experimental Protocols

A detailed methodology for acquiring a mass spectrum of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is provided below.

Objective: To obtain a high-resolution mass spectrum of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride to confirm its molecular weight and fragmentation pattern.

Materials:

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in methanol.

    • From the stock solution, prepare a 10 µg/mL working solution in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Mass Spectrometer Settings (Typical):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V (for initial MS scan)

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

      • Mass Range: m/z 50 - 500

    • Data Acquisition:

      • Acquire a full scan mass spectrum (MS) to identify the protonated molecular ion [M+H]⁺.

      • Perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 196.1) as the precursor ion.

      • Apply a collision energy (e.g., 10-30 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Process the acquired spectra using the instrument's software.

    • Identify the m/z values of the precursor and major fragment ions.

    • Compare the experimental m/z values with the predicted values in the table above.

    • The fragmentation pattern should be consistent with the proposed structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for structure validation and the predicted fragmentation pathway of the target molecule.

logical_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare 10 µg/mL solution in 50:50 MeOH:H₂O + 0.1% Formic Acid ms_acq Direct Infusion ESI-MS prep->ms_acq msms_acq Tandem MS (MS/MS) of [M+H]⁺ ms_acq->msms_acq Isolate m/z 196.1 data_proc Process Spectra msms_acq->data_proc comparison Compare Experimental Data with Predicted Fragments data_proc->comparison validation Structure Validation comparison->validation fragmentation_pathway cluster_fragments Major Fragments parent [M+H]⁺ m/z 196.1 C₁₀H₁₄NO₃⁺ frag1 Iminium Ion m/z 138.1 C₈H₁₂NO⁺ parent->frag1 - COOCH₃ frag2 p-Hydroxybenzyl Ion m/z 107.1 C₇H₇O⁺ parent->frag2 β-cleavage frag3 [C₈H₉O]⁺ m/z 121.1 frag1->frag3 - NH₃

Comparative

A Researcher's Guide to Protecting the Tyrosine Carboxyl Group: A Comparative Analysis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. When tyrosine is the C-terminal...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. When tyrosine is the C-terminal residue, its carboxyl group must be effectively masked to prevent unwanted side reactions during chain elongation. This guide provides a comprehensive comparative analysis of the most commonly employed protecting groups for the tyrosine carboxyl group, supported by experimental data and detailed protocols to inform your synthetic strategy.

The carboxyl group of the C-terminal amino acid is typically protected as an ester. The choice of the ester group is critical and must be compatible with the overall protection strategy of the peptide synthesis, whether it be the Boc/Bzl or Fmoc/tBu approach. The ideal protecting group should be stable throughout the synthesis and selectively removable under mild conditions that do not compromise the integrity of the peptide chain or other protecting groups. This analysis focuses on four widely used protecting groups for the tyrosine carboxyl group: Methyl (Me), Benzyl (Bzl), tert-Butyl (tBu), and Allyl (All) esters.

Comparative Analysis of Protecting Groups

The selection of a suitable protecting group depends on several factors, including the synthetic strategy (solution-phase or solid-phase), the nature of the peptide sequence, and the desired orthogonality. The following table summarizes the key characteristics of the four protecting groups, providing a basis for objective comparison.

Protecting GroupStructureIntroduction MethodStabilityCleavage ConditionsTypical Yield (%)AdvantagesDisadvantages
Methyl (Me) Ester -COOCH₃Esterification with methanol and an acid catalyst (e.g., HCl, SOCl₂).[1][2]Stable to acidic conditions used for Boc deprotection. Labile to strong bases.Saponification (e.g., NaOH in aqueous methanol).Good to excellent.[2]Simple to introduce, cost-effective.Saponification conditions can lead to side reactions like racemization and hydrolysis of other esters. Not orthogonal to base-labile protecting groups.
Benzyl (Bzl) Ester -COOCH₂C₆H₅Esterification with benzyl alcohol.Stable to both acidic (TFA) and basic (piperidine) conditions used in SPPS.[3]Catalytic hydrogenolysis (H₂, Pd/C).[3]Quantitative.[4]Highly stable and orthogonal to both Boc and Fmoc strategies. Cleavage is mild and clean.Requires specialized hydrogenation equipment. The catalyst can be poisoned by sulfur-containing residues.
tert-Butyl (tBu) Ester -COOC(CH₃)₃Esterification with isobutylene or tert-butanol under acidic conditions.Stable to basic conditions and hydrogenolysis. Labile to strong acids.[4]Acidolysis (e.g., neat TFA).[3][4]High.[4]Orthogonal to the Fmoc strategy. Cleavage occurs simultaneously with side-chain deprotection in the final step of Fmoc-SPPS.Not suitable for the Boc strategy due to its acid lability. Strong acidic cleavage can cause side reactions with sensitive residues.
Allyl (All) Ester -COOCH₂CH=CH₂Esterification with allyl alcohol.Stable to both acidic (TFA) and basic (piperidine) conditions.[5][6]Pd(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄ and a scavenger).[6][7][8]>98%.[9]Fully orthogonal to both Boc and Fmoc strategies, allowing for selective deprotection on-resin for applications like cyclization.[10][11]Requires a palladium catalyst which can be expensive and needs to be thoroughly removed from the final product. The reaction is often performed under inert atmosphere.[12]

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for successful implementation in the laboratory.

Protocol 1: Synthesis of N-α-Fmoc-L-Tyrosine Methyl Ester
  • Objective: To protect the carboxyl group of Tyrosine as a methyl ester.

  • Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂), Fmoc-OSu, Sodium bicarbonate, Dioxane, Water.

  • Procedure:

    • Suspend L-Tyrosine (10 mmol) in anhydrous methanol (20 mL).

    • Cool the suspension in an ice bath and slowly add thionyl chloride (15 mmol).[1]

    • Allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-Tyrosine methyl ester hydrochloride.

    • Dissolve the crude product in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

    • Add Fmoc-OSu (10 mmol) and stir at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 2: Deprotection of a C-terminal Tyrosine Benzyl Ester via Hydrogenolysis
  • Objective: To cleave the benzyl ester from a peptide with a C-terminal tyrosine.

  • Materials: Peptide-O-Bzl, Methanol or DMF, Palladium on carbon (10% Pd/C).

  • Procedure:

    • Dissolve the peptide-O-Bzl in a suitable solvent like methanol or DMF.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: Cleavage of a C-terminal Tyrosine tert-Butyl Ester
  • Objective: To deprotect the tert-butyl ester from a C-terminal tyrosine residue.

  • Materials: Peptide-O-tBu, Trifluoroacetic acid (TFA), Scavengers (e.g., triisopropylsilane (TIS), water).

  • Procedure:

    • Treat the peptide-O-tBu with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).

    • Stir the mixture at room temperature for 2-4 hours.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether several times.

    • Dry the peptide under vacuum.

Protocol 4: Palladium-Catalyzed Deprotection of a C-terminal Tyrosine Allyl Ester
  • Objective: To selectively remove the allyl ester from a C-terminal tyrosine.

  • Materials: Peptide-O-All, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane or another scavenger, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the peptide-O-All in anhydrous DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the scavenger (e.g., phenylsilane, 10-20 equivalents).

    • Add the Pd(PPh₃)₄ catalyst (0.1-0.2 equivalents).

    • Stir the reaction at room temperature and monitor by TLC or HPLC.

    • Once the reaction is complete, the product can be isolated by precipitation or chromatography.

Visualizing the Workflow: Protection, Synthesis, and Deprotection

The following diagram illustrates the general workflow for utilizing a protecting group for the tyrosine carboxyl group in peptide synthesis.

G cluster_protection Protection cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Tyrosine L-Tyrosine ProtectedTyr Tyrosine-O-PG Tyrosine->ProtectedTyr Esterification ProtectingGroup Protecting Group (e.g., Bn-OH, tBuOH, All-OH) ProtectingGroup->ProtectedTyr PeptideSynthesis Solid-Phase or Solution-Phase Synthesis ProtectedTyr->PeptideSynthesis C-terminal residue ProtectedPeptide Protected Peptide-Tyr-O-PG PeptideSynthesis->ProtectedPeptide Chain Elongation DeprotectedPeptide Final Peptide-Tyr-OH ProtectedPeptide->DeprotectedPeptide Cleavage CleavageReagent Cleavage Reagent (e.g., H₂/Pd, TFA, Pd(0)) CleavageReagent->DeprotectedPeptide

Caption: General workflow for the use of a carboxyl protecting group (PG) in peptide synthesis.

Conclusion

The choice of a protecting group for the tyrosine carboxyl group is a critical decision in peptide synthesis design. Methyl esters offer simplicity but lack orthogonality. Benzyl esters provide high stability and clean cleavage, making them suitable for both Boc and Fmoc strategies, provided hydrogenation is feasible. Tert-butyl esters are the standard for Fmoc synthesis, offering simultaneous deprotection with side chains. Allyl esters present a truly orthogonal option, ideal for complex synthetic schemes involving on-resin modifications, though they require a metal catalyst. By carefully considering the stability, cleavage conditions, and orthogonality of each protecting group in the context of the overall synthetic plan, researchers can optimize their peptide synthesis for higher yield and purity.

References

Validation

comparing the efficacy of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride with other tyrosine analogs in biological assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological efficacy of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, the methyl ester of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, the methyl ester of L-tyrosine, and other key tyrosine analogs. The following sections detail their relative performance in various biological assays, supported by experimental data, to inform research and development in areas ranging from neuroscience to antimicrobial and anticancer therapies.

I. Overview of Tyrosine and Its Analogs

L-tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its structure allows for various modifications, leading to a diverse class of tyrosine analogs with a wide spectrum of biological activities. These analogs are designed to modulate biological processes by acting as enzyme inhibitors, receptor antagonists, or prodrugs with altered bioavailability. This guide focuses on comparing the efficacy of the L-tyrosine methyl ester with its parent compound, L-tyrosine, the N-acetylated form (N-Acetyl-L-Tyrosine), and halogenated derivatives.

II. Comparative Efficacy in Biological Assays

The biological activities of tyrosine analogs have been evaluated in a range of assays, from their ability to cross the blood-brain barrier to their antimicrobial and tyrosinase-inhibiting properties. The following table summarizes the quantitative data from various studies to facilitate a direct comparison of their efficacy.

Tyrosine AnalogAssayOrganism/Cell LineEfficacy MetricValueSource
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Brain Tyrosine LevelMiceRelative to L-tyrosineAs powerful as L-tyrosine[2]
L-TyrosineBrain Tyrosine LevelMiceBaseline-[2]
N-Acetyl-L-TyrosineBrain Tyrosine LevelMiceRelative to L-tyrosineLeast effective[2]
O-Phospho-L-TyrosineBrain Tyrosine LevelMiceRelative to L-tyrosineAs powerful as L-tyrosine[2]
L-Tyrosine octyl esterAntibacterialStaphylococcus aureusMIC3.1 µg/mL[3]
L-Tyrosine decyl esterAntibacterialStaphylococcus aureusMIC3.1 µg/mL[3]
L-Tyrosine dodecyl esterAntibacterialStaphylococcus aureusMIC3.1 µg/mL[3]
L-Tyrosine myristyl esterAntibacterialStaphylococcus aureusMIC6.25 µg/mL[3]
L-Tyrosine octyl esterAntibacterialBacillus cereusMIC6.2 µg/mL[3]
L-Tyrosine decyl esterAntibacterialBacillus cereusMIC3.1 µg/mL[3]
L-Tyrosine dodecyl esterAntibacterialBacillus cereusMIC3.1 µg/mL[3]
L-Tyrosine myristyl esterAntibacterialBacillus cereusMIC6.25 µg/mL[3]
L-Tyrosine octyl esterAntibacterialEscherichia coliMIC25 µg/mL[3]
L-Tyrosine decyl esterAntibacterialEscherichia coliMIC25 µg/mL[3]
L-Tyrosine dodecyl esterAntibacterialEscherichia coliMIC50 µg/mL[3]
L-Tyrosine myristyl esterAntibacterialEscherichia coliMIC100 µg/mL[3]
L-Tyrosine octyl esterAntibacterialPseudomonas aeruginosaMIC50 µg/mL[3]
L-Tyrosine decyl esterAntibacterialPseudomonas aeruginosaMIC25 µg/mL[3]
L-Tyrosine dodecyl esterAntibacterialPseudomonas aeruginosaMIC50 µg/mL[3]
L-Tyrosine myristyl esterAntibacterialPseudomonas aeruginosaMIC100 µg/mL[3]
(S)-3-amino-tyrosineTyrosinase InhibitionHuman Tyrosinase-Inhibitory properties[4]
ThiamidolTyrosinase InhibitionHuman TyrosinaseIC501.1 µmol/L[5]
Kojic AcidTyrosinase InhibitionHuman TyrosinaseIC50> 500 µmol/L[5]
HydroquinoneTyrosinase InhibitionHuman TyrosinaseIC50> 500 µmol/L[5]
ArbutinTyrosinase InhibitionHuman TyrosinaseIC50> 500 µmol/L[5]

Disclaimer: The data presented in this table is compiled from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

III. Key Biological Activities and Experimental Insights

Bioavailability and Brain Penetration

A key area of investigation for tyrosine analogs is their potential to serve as prodrugs to increase brain tyrosine levels, which can, in turn, enhance the synthesis of catecholamine neurotransmitters. A comparative study in mice demonstrated that L-tyrosine methyl ester is as effective as L-tyrosine in elevating brain tyrosine concentrations following intraperitoneal administration.[2] In contrast, N-Acetyl-L-Tyrosine was found to be the least effective of the tested analogs.[2] This suggests that the methyl ester form is readily hydrolyzed in vivo to release L-tyrosine, making it a viable prodrug for central nervous system applications.

Antimicrobial Activity

Cationic surfactant analogs derived from L-tyrosine esters have shown significant antibacterial activity, particularly against Gram-positive bacteria.[3][6] The efficacy of these compounds is influenced by the length of the alkyl ester chain, with a "cut-off" effect observed. For Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, optimal activity is seen with C8 to C12 esters.[3] The antibacterial action is attributed to the interaction of these surfactant-like molecules with the bacterial cell membrane, leading to disruption and cell death.[6]

Tyrosinase Inhibition

IV. Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

The biological significance of L-tyrosine and its analogs as neurotransmitter precursors is rooted in the catecholamine synthesis pathway. The following diagram illustrates the conversion of L-tyrosine into dopamine, norepinephrine, and epinephrine.

Catecholamine_Biosynthesis LT L-Tyrosine LD L-DOPA LT->LD Tyrosine Hydroxylase DA Dopamine LD->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-Hydroxylase E Epinephrine NE->E PNMT

Caption: The enzymatic conversion of L-tyrosine to catecholamines.

General Workflow for Tyrosinase Inhibition Assay

The evaluation of tyrosine analogs as tyrosinase inhibitors typically follows a standardized in vitro protocol. The diagram below outlines a general workflow for such an assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Enzyme, Substrate, and Inhibitor in a 96-well plate Tyrosinase->Mix Substrate L-Tyrosine or L-DOPA Solution Substrate->Mix Inhibitor Test Compound (Tyrosine Analog) Inhibitor->Mix Incubate Incubate at a controlled temperature Mix->Incubate Measure Measure Absorbance (e.g., at 475-490 nm) over time Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: A generalized workflow for an in vitro tyrosinase inhibition assay.

V. Experimental Protocols

Brain Tyrosine Level Determination in Mice

Objective: To compare the efficacy of different tyrosine analogs in increasing brain tyrosine concentrations.

Methodology:

  • Animal Model: Male mice are used for the study.

  • Compound Administration: Mice are treated with equimolar doses of L-tyrosine, O-phospho-L-tyrosine, L-tyrosine methyl ester, or N-acetyl-L-tyrosine via intraperitoneal injection or oral administration.

  • Sample Collection: At specified time points after administration, mice are euthanized, and brain tissue is rapidly dissected and frozen.

  • Tyrosine Extraction: Brain tissue is homogenized in a suitable buffer and deproteinized, often with an acid like perchloric acid.

  • Quantification: Tyrosine levels in the supernatant are measured using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometric detection.[2]

  • Data Analysis: Brain tyrosine concentrations are calculated and compared between the different treatment groups and a control group.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the lowest concentration of a tyrosine analog that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a specific optical density.

  • Compound Dilution: The tyrosine analog is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

In Vitro Tyrosinase Inhibition Assay

Objective: To measure the ability of a tyrosine analog to inhibit the enzymatic activity of tyrosinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the test compound (tyrosine analog) at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, either L-tyrosine or L-DOPA.

  • Kinetic Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475-490 nm over time using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

VI. Conclusion

The available evidence indicates that Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a promising prodrug for delivering L-tyrosine to the brain, with an efficacy comparable to that of administering L-tyrosine itself.[2] Furthermore, esterification of L-tyrosine can impart significant antibacterial properties.[3] While a broad direct comparison with a wide range of other tyrosine analogs across multiple standardized assays is not yet available in the literature, the existing data suggests that modification of the carboxylic acid and the phenyl ring of tyrosine can lead to analogs with diverse and potent biological activities. Further research is warranted to directly compare the efficacy of L-tyrosine methyl ester with other key analogs in assays for cytotoxicity, kinase inhibition, and other relevant biological activities to fully elucidate its therapeutic potential.

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Tyrosine Ester Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of tyrosine esters is critical for pharmacokinetic studies, quality control, and formulation development. The selection of an a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tyrosine esters is critical for pharmacokinetic studies, quality control, and formulation development. The selection of an appropriate analytical method is a pivotal decision that impacts data reliability and study outcomes. This guide provides an objective comparison of common analytical methods for tyrosine ester quantification, supported by performance data and detailed experimental protocols to facilitate effective cross-validation and method selection.

Quantitative Performance Comparison

The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for three common techniques used for the quantification of tyrosine esters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UV-Vis Spectrophotometry (with derivatization)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%[1][2]97 - 103%
Precision (% RSD) < 2%< 10%[1][2]< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.03 ng/mL[1][2]~2.8 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL[1][2]~8.6 µg/mL
Specificity Moderate to HighVery HighLow to Moderate
Sample Throughput ModerateHighHigh
Cost & Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory. Adherence to established validation guidelines from bodies like the FDA and ICH is recommended to ensure data integrity.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of tyrosine esters in bulk drug substances and pharmaceutical formulations.[7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 50 mM potassium phosphate, pH 6.9) and an organic solvent (e.g., acetonitrile or ethanol).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm for the tyrosine chromophore.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the tyrosine ester sample in the mobile phase to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the unknown sample concentration using the linear regression equation derived from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for quantifying tyrosine esters in complex biological matrices like plasma or serum, where low detection limits are essential.[1][2][8]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically employed.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • MS Detection: Selected Reaction Monitoring (SRM) mode. Precursor and product ion pairs specific to the tyrosine ester and a stable isotope-labeled internal standard must be determined.

  • Sample Preparation (Protein Precipitation): [8]

    • To 100 µL of plasma sample, add 10 µL of an internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.

  • Data Analysis: Calculate the ratio of the analyte peak area to the internal standard peak area. Quantify the analyte concentration against a calibration curve constructed using the same area ratios.

UV-Vis Spectrophotometry (with Derivatization)

This colorimetric method can be employed when chromatographic techniques are unavailable. It relies on the reaction of the tyrosine ester with a chromogenic agent to produce a colored product.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • Alkaline buffer (e.g., borate buffer, pH 9.0).

    • Derivatizing agent: 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution in methanol.

  • Methodology: [9]

    • Prepare standard solutions of the tyrosine ester in a suitable solvent.

    • In a series of volumetric flasks, add aliquots of the standard solutions or the unknown sample.

    • Add the alkaline buffer and the NBD-Cl solution to each flask.

    • Heat the reaction mixture (e.g., at 70°C for 20 minutes) to facilitate color development.

    • Cool the solutions and dilute to the final volume with distilled water.

    • Measure the absorbance of the resulting colored product at its wavelength of maximum absorption (e.g., ~470-490 nm for NBD adducts).

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown sample from its absorbance using this curve.

Visualizing the Workflow and Logic

A clear understanding of the experimental workflow is essential for successful method implementation and cross-validation.[10] The following diagrams illustrate the logical processes involved.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Conclusion A Define Analytical Target Profile (ATP) B Develop Primary Method (e.g., LC-MS/MS) A->B C Develop Secondary Method (e.g., HPLC-UV) A->C D Validate Both Methods (Accuracy, Precision, Linearity, etc.) B->D C->D E Analyze Quality Control (QC) Samples by Both Methods D->E G Statistically Compare Datasets (e.g., Bland-Altman Plot, Regression) E->G F Analyze Incurred (Real) Study Samples by Both Methods F->G H Assess Comparability Against Acceptance Criteria G->H I Document Results & Establish Method Interchangeability H->I

Caption: Workflow for the cross-validation of two analytical methods.

G A Requirement: Quantify Tyrosine Ester B What is the sample matrix? A->B C Simple Matrix (Bulk Drug, Formulation) B->C Simple D Complex Biological Matrix (Plasma, Serum, Tissue) B->D Complex E What sensitivity is needed? C->E H Recommend: LC-MS/MS D->H F High Sensitivity Required (ng/mL or lower) E->F High G Moderate Sensitivity (µg/mL) E->G Moderate F->H J Is a chromatographic system available? G->J I Recommend: HPLC-UV J->I Yes K Recommend: UV-Vis Spectrophotometry (with derivatization) J->K No

Caption: Decision tree for selecting an appropriate analytical method.

References

Validation

a comparative study of the advantages of Fmoc vs. Boc protection strategies in peptide synthesis

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts the efficiency,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and scalability of the process. The two most prominent methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. This guide presents an objective, data-driven comparison of these two cornerstone strategies to inform the selection process for specific research and development applications.

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a solution of piperidine, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal. This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

At a Glance: Key Differences Between Fmoc and Boc Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[1]Acid-labile (e.g., TFA in DCM)[2]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl), requires strong acid for final cleavage[]
Final Cleavage Mild acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)[1]
Orthogonality Fully orthogonal[1]Partial (graduated acid lability)[1]
Typical Yield per Step >99%High, but can be affected by aggregation[1]
Automation Friendliness Highly amenableLess common in modern automated synthesizers[1]
Cost of Amino Acids Generally more expensiveGenerally less expensive[1]
Key Advantages Milder conditions, suitable for sensitive residues and modifications, easier automation.Robust for long and hydrophobic peptides, can reduce aggregation.[4][5]
Key Disadvantages Potential for diketopiperazine formation at the dipeptide stage.Requires harsh and hazardous reagents (e.g., HF), specialized equipment needed.[1]

Quantitative Performance: A Case Study of Amyloid-Beta (Aβ) Peptide Synthesis

The synthesis of aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, provides a practical example of the challenges and outcomes associated with each strategy. For these "difficult sequences," the choice of protecting group can significantly impact the final yield and purity.

StrategyPeptide SequenceModifications/CouplingCrude YieldPurity
Fmoc/tBu SPPSAβ1–42Standard Fmoc/tBu SPPS33%Not Reported
Fmoc/tBu SPPSAβ1–42With pseudoproline dipeptides57%Not Reported
Fmoc SPPSAβ1–42HCTU coupling, microwave assistance87%67%
Boc/Bzl SPPSAβ1–42General ExpectationGenerally higher for hydrophobic peptidesGenerally higher for hydrophobic peptides

Experimental Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage After final coupling Cycle->Deprotection Final_Peptide Crude Peptide Cleavage->Final_Peptide Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM or DMF) Deprotection->Neutralization Wash1 Wash (DCM/DMF) Neutralization->Wash1 Coupling Amino Acid Coupling (Activated Boc-AA) Wash1->Coupling Wash2 Wash (DCM/DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cleavage Final Cleavage (HF or TFMSA) Wash2->Cleavage After final coupling Cycle->Deprotection Final_Peptide Crude Peptide Cleavage->Final_Peptide

References

Comparative

Assessing Experimental Reproducibility with Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: A Comparative Guide

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydroc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, a key intermediate in various biochemical and pharmaceutical applications, to aid in assessing experimental consistency and exploring viable alternatives.

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine.[1] It serves as a crucial building block in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2] Its role as a precursor to neurotransmitters like dopamine makes it valuable in neuroscience research, while its influence on protein synthesis has led to its inclusion in nutritional supplements.[1]

This guide delves into the experimental reproducibility of this compound by examining its synthesis and potential applications, offering a comparison with alternative molecules and methodologies.

Comparative Analysis of Synthesis Protocols

The synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a critical first step in its experimental use. The reproducibility of its synthesis directly impacts the purity and yield of the final product, which in turn can affect the outcome of subsequent experiments.

A common method for its preparation involves the esterification of L-tyrosine using methanol and a catalyst such as thionyl chloride.[3][4] The table below summarizes quantitative data from a patented synthesis protocol, providing a benchmark for reproducibility.

ParameterMethod 1[3]Method 2[3]
Starting Material L-tyrosine (1.81g, 10mmol)L-tyrosine (1.81g, 10mmol)
Reagents Methanol (20mL), Thionyl chloride (1.78g, 15mmol)Methanol (20mL), Thionyl chloride (2.97g, 25mmol)
Reaction Conditions Ice bath (-10°C) during addition, then refluxIce bath (-10°C) during addition, then reflux
Reaction Monitoring Thin Layer Chromatography (TLC)Thin Layer Chromatography (TLC)
Yield 95.5% (2.21g)97.2% (2.25g)
Purity (HPLC) 98.6%99.3%

Key Observations:

  • Slight variations in the amount of thionyl chloride can influence both the yield and purity of the final product.

  • The use of standardized monitoring techniques like TLC and purity assessment via HPLC are crucial for ensuring batch-to-batch consistency.

Experimental Applications and Potential Alternatives

The utility of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride spans several research areas. Below, we explore its application and compare it with potential alternatives.

Peptide Synthesis

In peptide synthesis, this compound serves as a protected form of tyrosine, allowing for its controlled incorporation into peptide chains.

ApplicationMethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochlorideAlternative CompoundsKey Comparison Points
Solution-Phase Peptide Synthesis Used as a building block for incorporating tyrosine residues.[2]Fmoc-Tyr(tBu)-OH, Boc-Tyr(Bzl)-OHProtection Strategy: The choice of protecting group (e.g., Boc vs. Fmoc) dictates the overall synthesis strategy and deprotection conditions. Solubility: The hydrochloride salt form can influence solubility in different solvents.
Neuroscience Research

As a precursor to dopamine, it is utilized in studies related to neurological function and mood disorders.[1]

ApplicationMethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochlorideAlternative CompoundsKey Comparison Points
Dopamine Precursor Studies Increases the bioavailability of tyrosine for dopamine synthesis.L-DOPA, L-TyrosineBlood-Brain Barrier Permeability: L-DOPA can cross the blood-brain barrier, while tyrosine requires active transport. The methyl ester form of tyrosine may have different permeability characteristics. Rate-Limiting Step: L-DOPA bypasses the rate-limiting enzyme tyrosine hydroxylase in dopamine synthesis.

Experimental Protocols

To ensure the reproducibility of experiments utilizing Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, detailed and standardized protocols are essential.

Protocol 1: Synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride[3]
  • Reaction Setup: In a 50mL three-neck flask equipped with a magnetic stirrer and thermometer, add L-tyrosine (1.81g, 10mmol) and 20mL of methanol.

  • Reagent Addition: Cool the mixture in an ice bath to -10°C. Slowly add thionyl chloride (2.97g, 25mmol) dropwise, ensuring the reaction temperature remains below room temperature.

  • Esterification: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate it to remove the methanol.

  • Isolation: Dry the resulting white solid to obtain Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the biochemical pathways involved is crucial for experimental design and troubleshooting.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L_tyrosine L-tyrosine Mixing Mixing & Cooling (-10°C) L_tyrosine->Mixing Methanol Methanol Methanol->Mixing Thionyl_chloride Thionyl Chloride Addition Slow Addition Thionyl_chloride->Addition Mixing->Addition Reflux Reflux Addition->Reflux Monitoring TLC Monitoring Reflux->Monitoring Workup Workup & Drying Monitoring->Workup Final_Product Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride Workup->Final_Product

Synthesis Workflow

Dopamine_Synthesis_Pathway Tyrosine_Ester Methyl 2-amino-3-(4-hydroxyphenyl) propanoate hydrochloride Tyrosine L-Tyrosine Tyrosine_Ester->Tyrosine Hydrolysis L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase

Dopamine Synthesis Pathway

By providing standardized protocols, comparative data, and clear visualizations of the underlying processes, this guide aims to enhance the reproducibility of experiments involving Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride and facilitate informed decisions regarding the selection of appropriate research tools.

References

Validation

literature review comparing the biological activities of various tyrosine derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of various tyrosine derivatives, offering a valuable resource for researchers in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various tyrosine derivatives, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery. The following sections detail the quantitative biological data, experimental methodologies, and associated signaling pathways for several classes of promising tyrosine-derived compounds.

Mcl-1 Inhibitors for Cancer Therapy

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a key survival factor for many cancer cells. Its overexpression is associated with tumor progression and resistance to chemotherapy. Tyrosine derivatives have emerged as a promising class of Mcl-1 inhibitors.

Quantitative Data: Mcl-1 Inhibition
CompoundTargetActivityValue (µM)Cell LinesReference
5g Mcl-1Ki0.18KM3, HepG2[1]
6l Mcl-1Ki0.27KM3, HepG2[1]
6c Mcl-1Ki0.23KM3, HepG2[1]
A-1210477 Mcl-1Ki< 1.2 nMMultiple[2]
Compound 18 Mcl-1Ki< 100 nMMultiple[3]
Compound 26 Mcl-1Ki1.8 (vs Bcl-2)NCI-H929[4]
Experimental Protocol: Fluorescence Polarization Assay (FPA)

This assay is used to measure the binding affinity of tyrosine derivatives to the Mcl-1 protein by assessing the displacement of a fluorescently labeled peptide probe.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescein-labeled Bak BH3 peptide (FITC-Bak-BH3)

  • Test tyrosine derivative compounds

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the tyrosine derivative compounds in the assay buffer.

  • Add a fixed concentration of Mcl-1 protein to each well of the 384-well plate.

  • Add the serially diluted compounds to the wells containing the Mcl-1 protein and incubate at room temperature for 20-30 minutes to allow for binding equilibration.

  • Add a fixed concentration of the FITC-Bak-BH3 peptide to all wells.

  • Incubate the plate for an additional 1-2 hours at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength is typically 485 nm, and the emission wavelength is 535 nm.

  • The decrease in fluorescence polarization is proportional to the displacement of the FITC-Bak-BH3 peptide from Mcl-1 by the test compound.

  • The inhibition constant (Ki) is calculated from the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.

Signaling Pathway: Mcl-1 and Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Tyrosine derivative inhibitors bind to the BH3-binding groove of Mcl-1, displacing Bak and Bim, which then trigger the intrinsic apoptotic pathway.

Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Mcl1->Bim Inhibits Bak->MOMP Induces Bim->MOMP Induces TyrosineDerivative Tyrosine Derivative (Inhibitor) TyrosineDerivative->Mcl1 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mcl-1 mediated apoptosis pathway.

Peripheral 5HT2A Receptor Antagonists for Nonalcoholic Fatty Liver Disease (NAFLD)

The serotonin 2A (5HT2A) receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological processes, including hepatic lipid metabolism. Peripherally acting 5HT2A receptor antagonists that do not cross the blood-brain barrier are being investigated as potential therapeutics for NAFLD.

Quantitative Data: 5HT2A Receptor Antagonism
CompoundTargetActivityValue (nM)AssayReference
14a 5HT2A ReceptorIC500.17In vitro activity[5]
Pimavanserin 5HT2A ReceptorKi~0.5 - 2.0Radioligand Binding[6]
MDL 100,907 5HT2A ReceptorKi0.36 - 3.0Radioligand Binding[6]
Ketanserin 5HT2A ReceptorKi0.85 - 2.0Radioligand Binding[6]
Compound 13 5HT2A ReceptorIC5027,300Collagen-stimulated aggregation[7]
Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a 5HT2A receptor antagonist to block the agonist-induced increase in intracellular calcium levels, a hallmark of Gq-coupled receptor activation.[8][9]

Materials:

  • HEK293 or CHO cells stably expressing the human 5HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 5HT2A receptor agonist (e.g., serotonin)

  • Test tyrosine derivative antagonist

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR)

Procedure:

  • Seed the cells into the microplates and incubate overnight to form a confluent monolayer.

  • Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer solution.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the tyrosine derivative antagonist to the wells and pre-incubate for a specified period.

  • Place the plate in the fluorescence plate reader and initiate a kinetic read.

  • Add a fixed concentration of the 5HT2A agonist to all wells to stimulate the receptor.

  • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.

  • The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium response.

Signaling Pathway: 5HT2A Receptor Gq Signaling

Upon agonist binding, the 5HT2A receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Tyrosine derivative antagonists block the initial agonist binding, thereby inhibiting this entire cascade.[5][10]

Gq_Signaling_Pathway cluster_CellMembrane Cell Membrane Receptor 5HT2A Receptor G_protein Gq Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Serotonin (Agonist) Agonist->Receptor Binds Antagonist Tyrosine Derivative (Antagonist) Antagonist->Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Triggers

5HT2A receptor Gq signaling pathway.

Prodrugs of Mefenamic Acid with Analgesic and Anti-inflammatory Activities

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) that can cause gastrointestinal side effects. Prodrug strategies involving the conjugation of mefenamic acid with tyrosine derivatives have been explored to reduce its ulcerogenic potential while maintaining its therapeutic efficacy.

Quantitative Data: Anti-inflammatory and Ulcerogenic Activity
CompoundActivityValueModelReference
Mefenamic Acid Anti-inflammatory40% inhibitionCarrageenan-induced paw edema[11][12]
Tyrosine-Mefenamic Acid Prodrug Anti-inflammatory74% inhibitionCarrageenan-induced paw edema[11][12]
Mefenamic Acid UlcerogenicityAverage Ulcer Index: 24.2Rat stomach[11][12]
Tyrosine-Mefenamic Acid Prodrug UlcerogenicityAverage Ulcer Index: 9.1Rat stomach[11][12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7][12][13][14]

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compounds (Mefenamic acid and its tyrosine prodrug)

  • Plethysmometer

  • Vehicle (e.g., 1% sodium carboxymethylcellulose)

Procedure:

  • Divide the rats into groups: control (vehicle), standard (mefenamic acid), and test (tyrosine-mefenamic acid prodrug).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective compounds or vehicle orally to the rats.

  • After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow: Anti-inflammatory Drug Screening

AntiInflammatory_Workflow Start Start AnimalGrouping Group Animals (Control, Standard, Test) Start->AnimalGrouping InitialPawVolume Measure Initial Paw Volume AnimalGrouping->InitialPawVolume DrugAdmin Administer Compound (Oral) InitialPawVolume->DrugAdmin CarrageenanInjection Inject Carrageenan (Sub-plantar) DrugAdmin->CarrageenanInjection MeasurePawVolume Measure Paw Volume (Hourly for 5h) CarrageenanInjection->MeasurePawVolume DataAnalysis Calculate % Inhibition of Edema MeasurePawVolume->DataAnalysis End End DataAnalysis->End

Workflow for carrageenan-induced paw edema assay.

Anticancer Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Tyrosine derivatives have been designed to inhibit specific tyrosine kinases, such as VEGFR and Bcr-Abl, offering targeted cancer therapies.

Quantitative Data: Anticancer Activity
CompoundTargetActivityValue (µM)Cell LineReference
Compound 5 VEGFR-2IC503.42K562 (CML)[15]
Compound 5 VEGFR-2IC504.91MCF-7 (Breast)[15]
Compound 5 VEGFR-2IC508.84HepG2 (Liver)[15]
Nilotinib Bcr-AblIC50< 0.1K562 (CML)[15]
Imatinib Bcr-AblIC5012.63Hs578T (Breast)[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][17][18][19]

Materials:

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete culture medium

  • Tyrosine kinase inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the tyrosine kinase inhibitor compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: VEGFR Signaling

Vascular endothelial growth factor (VEGF) binds to its receptor (VEGFR), a receptor tyrosine kinase, leading to dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, such as the PLC-γ-PKC-MAPK pathway, which promote angiogenesis, a critical process for tumor growth. Tyrosine kinase inhibitors targeting VEGFR block this autophosphorylation step.[15][20][21][22][23]

VEGFR_Signaling cluster_Cell Endothelial Cell VEGFR VEGFR VEGFR->VEGFR PLCg PLC-γ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR Binds TKI Tyrosine Kinase Inhibitor TKI->VEGFR Inhibits Autophosphorylation

VEGFR signaling pathway in angiogenesis.

LAT-1 Transporter Inhibitors

The L-type amino acid transporter 1 (LAT-1) is responsible for the transport of large neutral amino acids and is overexpressed in many cancer cells to meet their high metabolic demands. Inhibition of LAT-1 is a promising strategy to starve cancer cells of essential nutrients.

Quantitative Data: LAT-1 Inhibition
CompoundTargetActivityValue (µM)Cell LineReference
KYT-0353 (JPH-203) LAT-1IC500.06HT-29[22][24]
JX-075 LAT-1IC500.1 - 0.25HT-29[25]
JX-078 LAT-1IC500.1 - 0.25HT-29[25]
JX-119 LAT-1IC500.1 - 0.25HT-29[25]
3-iodo-L-tyrosine LAT-1IC507.9Not specified[20]
Experimental Protocol: LAT-1 Mediated Amino Acid Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled amino acid substrate by cells expressing the LAT-1 transporter.[26][27][28]

Materials:

  • Cells overexpressing LAT-1 (e.g., HT-29 cells)

  • Radiolabeled L-leucine ([14C]-L-leucine) or other suitable LAT-1 substrate

  • Test tyrosine derivative inhibitors

  • Sodium-free Hanks' balanced salt solution (HBSS)

  • 24-well plates

  • Scintillation counter

Procedure:

  • Seed the cells in a 24-well plate and incubate until they form a confluent monolayer.

  • Wash the cells with HBSS.

  • Incubate the cells with a sodium-free HBSS solution containing a fixed concentration of [14C]-L-leucine and varying concentrations of the test inhibitor for a short period (e.g., 1 minute).

  • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • The inhibition of [14C]-L-leucine uptake by the test compound is used to determine its IC50 value.

Logical Relationship: LAT-1 Inhibition and Cancer Cell Growth

LAT1_Inhibition_Logic cluster_Cell CancerCell Cancer Cell LAT1 LAT-1 Transporter ProteinSynthesis Protein Synthesis & Metabolism LAT1->ProteinSynthesis Provides substrates for AminoAcids Essential Amino Acids AminoAcids->LAT1 Uptake via TyrosineInhibitor Tyrosine Derivative Inhibitor TyrosineInhibitor->LAT1 Blocks InhibitionOfGrowth Inhibition of Cell Growth TyrosineInhibitor->InhibitionOfGrowth Leads to CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Drives

Mechanism of LAT-1 inhibition in cancer cells.

References

Comparative

independent verification of the synthetic route to Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as L-Tyrosine methyl ester hydrochloride, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparison of Synthetic Routes

The primary methods for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involve the direct esterification of L-tyrosine. The two most common approaches utilize either thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) as a catalyst and chloride source in methanol.

ParameterThionyl Chloride MethodTrimethylchlorosilane Method
Starting Material L-TyrosineL-Tyrosine
Reagents Methanol, Thionyl ChlorideMethanol, Trimethylchlorosilane
Reaction Temperature -10 °C to refluxRoom Temperature
Reaction Time Approximately 3 hours (heating)Approximately 13 hours (stirring)
Yield 95.5% - 97.2%[2]High (specific yield not detailed in snippets)[3]
Purity (HPLC) 98.6% - 99.3%[2]High (specific purity not detailed in snippets)[3]
Key Advantages High reported yield and purity, relatively short reaction time with heating.Room temperature reaction, avoids handling of highly corrosive thionyl chloride.[4]
Key Disadvantages Requires careful handling of thionyl chloride, an ice bath for initial addition, and subsequent heating.Longer reaction time.

Synthetic Pathway Diagrams

The following diagrams illustrate the two synthetic routes for the preparation of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Thionyl_Chloride_Method LTyrosine L-Tyrosine Reaction Esterification (-10 °C to reflux) LTyrosine->Reaction Methanol Methanol Methanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Product Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl Reaction->Product Yield: 95.5-97.2% Purity: 98.6-99.3% Trimethylchlorosilane_Method LTyrosine L-Tyrosine Reaction Esterification (Room Temperature) LTyrosine->Reaction Methanol Methanol Methanol->Reaction TMSCl Trimethylchlorosilane TMSCl->Reaction Product Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl Reaction->Product High Yield & Purity Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reagents Combine L-Tyrosine, Methanol, and Catalyst Stirring Stir under specified temperature and time Reagents->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Concentration Concentrate under reduced pressure Monitoring->Concentration Drying Dry the solid product Concentration->Drying Yield Calculate Yield Drying->Yield Purity Determine Purity (HPLC) Drying->Purity

References

Validation

A Comparative Performance Analysis of L-Tyrosine Methyl Ester Hydrochloride and Its Commercial Alternatives for Research and Development

For researchers, scientists, and drug development professionals, the selection of an appropriate precursor for tyrosine-dependent pathways is critical for achieving reliable and reproducible experimental outcomes. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate precursor for tyrosine-dependent pathways is critical for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of L-Tyrosine Methyl Ester Hydrochloride against its main commercially available alternatives, N-Acetyl-L-Tyrosine (NAT) and O-Phospho-L-Tyrosine, focusing on key performance metrics backed by experimental data.

L-Tyrosine, a non-essential amino acid, is a fundamental building block for the synthesis of crucial catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are integral to mood regulation, cognitive function, and the physiological response to stress. However, the therapeutic and research applications of L-Tyrosine are often hampered by its low aqueous solubility. To overcome this limitation, several prodrugs have been developed to enhance its bioavailability. This guide focuses on the comparative performance of L-Tyrosine Methyl Ester Hydrochloride and its alternatives.

Comparative Analysis of Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the available quantitative data for L-Tyrosine Methyl Ester Hydrochloride and its alternatives. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

Performance MetricL-Tyrosine Methyl Ester HydrochlorideN-Acetyl-L-Tyrosine (NAT)O-Phospho-L-TyrosineL-Tyrosine (for baseline)
Aqueous Solubility More soluble than L-TyrosineHighSolubleLow (approx. 0.45 mg/mL at neutral pH)
Stability Considered stable[2]pH-dependent; less stable in acidic or alkaline conditionsGenerally stableRelatively stable
Bioavailability (In Vivo) Effective in increasing brain tyrosine levels[3]Inefficient conversion to tyrosine; low bioavailability[1][4]Effective in increasing brain tyrosine levels[3]Serves as the baseline for comparison
Plasma Tyrosine Increase Substantial increase after administration[3]Minimal increase (0-25%) after intravenous administration[5]Substantial increase after administration[3]Significant increase (130-276%) after oral administration[5]
Urinary Excretion (Unchanged) Data not readily availableHigh (up to 60% excreted unchanged)[4]Data not readily availableMinimal

In-Depth Performance Review

L-Tyrosine Methyl Ester Hydrochloride is a prodrug of L-Tyrosine designed to enhance its solubility and bioavailability. Studies have shown that it is effective in increasing brain tyrosine levels, making it a valuable tool in neuroscience research and pharmaceutical development.[3] Its stability is also considered a favorable characteristic for a prodrug.[2]

N-Acetyl-L-Tyrosine (NAT) was developed with the expectation that its higher water solubility would lead to improved bioavailability.[5] However, multiple studies have demonstrated that NAT is poorly converted to L-Tyrosine in the body, resulting in low efficacy in raising plasma and brain tyrosine levels.[1][4] A significant portion of administered NAT is excreted unchanged in the urine.[4] Consequently, despite its high solubility, NAT is considered the least effective among the tested prodrugs for increasing tyrosine levels.[3][4]

O-Phospho-L-Tyrosine is another prodrug that has shown significant promise. It is readily hydrolyzed by phosphatases in the body to release L-Tyrosine.[3] Animal studies have indicated that O-Phospho-L-Tyrosine is as effective as L-Tyrosine Methyl Ester Hydrochloride in increasing brain tyrosine concentrations, suggesting high bioavailability.[3]

Signaling Pathway and Experimental Workflow

To visually represent the metabolic conversion of these prodrugs and a typical experimental workflow for their evaluation, the following diagrams are provided.

cluster_prodrugs Tyrosine Prodrugs cluster_conversion In Vivo Conversion cluster_neurotransmitters Neurotransmitter Synthesis L-Tyrosine Methyl Ester Hydrochloride L-Tyrosine Methyl Ester Hydrochloride L-Tyrosine L-Tyrosine L-Tyrosine Methyl Ester Hydrochloride->L-Tyrosine Esterases N-Acetyl-L-Tyrosine N-Acetyl-L-Tyrosine N-Acetyl-L-Tyrosine->L-Tyrosine Amidases (inefficient) O-Phospho-L-Tyrosine O-Phospho-L-Tyrosine O-Phospho-L-Tyrosine->L-Tyrosine Phosphatases Dopamine Dopamine L-Tyrosine->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of tyrosine prodrugs to neurotransmitters.

Start Start Animal Model (e.g., Rats) Animal Model (e.g., Rats) Start->Animal Model (e.g., Rats) Dosing (Oral or IP) Dosing (Oral or IP) Animal Model (e.g., Rats)->Dosing (Oral or IP) Blood Sampling (Time Points) Blood Sampling (Time Points) Dosing (Oral or IP)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation HPLC Analysis HPLC Analysis Protein Precipitation->HPLC Analysis Data Analysis (Pharmacokinetics) Data Analysis (Pharmacokinetics) HPLC Analysis->Data Analysis (Pharmacokinetics) Results Results Data Analysis (Pharmacokinetics)->Results

Caption: Experimental workflow for in vivo bioavailability studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments to benchmark the performance of L-Tyrosine prodrugs.

Determination of Aqueous Solubility

Objective: To quantify the aqueous solubility of L-Tyrosine Methyl Ester Hydrochloride and its alternatives.

Methodology:

  • Add an excess amount of the test compound to a known volume of purified water (e.g., 10 mL) in a sealed vial.

  • Equilibrate the suspension at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure saturation.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL.

In Vitro Stability Study (Forced Degradation)

Objective: To assess the chemical stability of the prodrugs under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Incubate at an elevated temperature (e.g., 80°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the pH of the acidic and basic samples, if necessary. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation over time and determine the degradation kinetics and half-life (t₁/₂) for each compound under each stress condition.

In Vivo Bioavailability Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of L-Tyrosine Methyl Ester Hydrochloride and its alternatives after administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=6 per group), fasted overnight with free access to water.

  • Drug Administration: Administer an equimolar dose of each test compound to the respective groups via oral gavage or intraperitoneal (IP) injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., ice-cold methanol or perchloric acid).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis of Tyrosine: Quantify the concentration of L-Tyrosine in the plasma samples using a validated HPLC method with fluorescence or UV detection.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

HPLC Method for Tyrosine Quantification in Plasma

Objective: To provide a reliable method for the quantification of L-Tyrosine in plasma samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) at a specific ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at ~275 nm and emission at ~305 nm.

    • UV: Detection at ~275 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a calibration curve using standard solutions of L-Tyrosine of known concentrations.

  • Inject the prepared plasma samples and standards onto the HPLC system.

  • Identify and quantify the L-Tyrosine peak based on its retention time and the calibration curve.

Conclusion

Based on the available evidence, L-Tyrosine Methyl Ester Hydrochloride and O-Phospho-L-Tyrosine appear to be superior alternatives to N-Acetyl-L-Tyrosine for applications requiring an increase in systemic and central nervous system tyrosine levels. While NAT offers excellent solubility, its poor in vivo conversion to L-Tyrosine significantly limits its bioavailability and effectiveness. For researchers and drug development professionals, the choice between L-Tyrosine Methyl Ester Hydrochloride and O-Phospho-L-Tyrosine may depend on specific experimental needs, formulation requirements, and cost considerations. The experimental protocols provided in this guide offer a framework for conducting direct, head-to-head comparisons to determine the most suitable compound for a given application.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Essential Safety and Handling Guide for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride This guide provides crucial safety and logistical information for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

Body PartRequired PPERationale
Eyes Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hands Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[1][2][3] Double-gloving is recommended for enhanced protection.
Body Laboratory coatProtects skin and personal clothing from spills and contamination.[3]
Respiratory Use in a chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5][6] If a fume hood is not available, a NIOSH-approved respirator may be required.
Feet Closed-toe shoesPrevents injuries from spills or dropped objects.[3][7]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and compliance. The following step-by-step protocols outline the lifecycle of handling Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.[2][8]

Handling and Experimental Use
  • Preparation : Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[3][5] Cover the work surface with absorbent bench paper.[9]

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Weighing : If weighing the solid, perform this task inside a chemical fume hood to minimize dust inhalation.[4][9] Use a weigh boat to prevent spills.[9]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly. If diluting, always add acid to water, never the other way around.[10]

  • Post-Handling : After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.[7][11]

Spill Management
  • Evacuation : In case of a significant spill, evacuate the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[11]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8]

  • Cleaning : Clean the spill area with an appropriate solvent.

Disposal Plan
  • Waste Segregation : All waste contaminated with Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Containers : Use designated and clearly labeled hazardous waste containers. Do not mix with other waste streams.

  • Disposal Compliance : Dispose of all chemical waste in accordance with local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Management weigh->spill If Spill Occurs decontaminate Decontaminate Workspace dissolve->decontaminate dissolve->spill If Spill Occurs dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe end Procedure Complete remove_ppe->end start Receiving & Storage start->prep_ppe spill->decontaminate

Caption: Workflow for Safe Handling of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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